Technical Documentation Center

Tert-butyl 4-(methoxymethylcarbamoyl)butanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

Core Science & Biosynthesis

Foundational

Chemical properties of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate This document serves as a comprehensive technical guide on Tert-butyl 4-(methoxymethylcarbamo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

This document serves as a comprehensive technical guide on Tert-butyl 4-(methoxymethylcarbamoyl)butanoate. As this compound is not extensively documented in publicly available literature, this guide synthesizes information from foundational organic chemistry principles and data on closely related analogues to provide a robust predictive overview of its properties, synthesis, and reactivity. The core of this molecule features a Weinreb amide (N-methoxy-N-methylamide) functionality, a cornerstone in modern organic synthesis for the controlled formation of ketones and aldehydes. This guide is intended for researchers, scientists, and professionals in drug development who can leverage this molecule's potential as a versatile synthetic intermediate.

Core Molecular Structure and Physicochemical Properties

Tert-butyl 4-(methoxymethylcarbamoyl)butanoate is a bifunctional organic molecule. It comprises a butanoate backbone with a tert-butyl ester at one terminus and an N-methoxy-N-methylamide (Weinreb amide) at the other. This unique combination of functional groups dictates its chemical behavior and synthetic applications. The tert-butyl ester serves as a sterically hindered, acid-labile protecting group for the carboxylic acid, while the Weinreb amide provides a stable, yet reactive handle for carbon-carbon bond formation.

Table 1: Predicted Physicochemical Properties of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

PropertyPredicted Value
IUPAC Name tert-butyl 4-(methoxy(methyl)carbamoyl)butanoate
Molecular Formula C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol
Appearance Predicted to be a colorless to pale yellow oil or low-melting solid
Boiling Point Estimated >250 °C (decomposes)
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water
CAS Number Not found in public databases

Plausible Synthetic Pathway

A logical and efficient synthesis of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate can be envisioned starting from mono-tert-butyl succinate. This approach involves the activation of the free carboxylic acid followed by amidation with N,O-dimethylhydroxylamine.

Synthetic_Pathway Mono-tert-butyl succinate Mono-tert-butyl succinate Acyl_Chloride_Formation Acyl Chloride Formation Mono-tert-butyl succinate->Acyl_Chloride_Formation SOCl₂ or (COCl)₂ Cat. DMF, DCM Intermediate_Acyl_Chloride tert-butyl 4-chloro-4-oxobutanoate Acyl_Chloride_Formation->Intermediate_Acyl_Chloride Weinreb_Amidation Weinreb Amidation Intermediate_Acyl_Chloride->Weinreb_Amidation Me(OMe)NH·HCl Pyridine or TEA, DCM, 0°C to rt Final_Product Tert-butyl 4-(methoxymethylcarbamoyl)butanoate Weinreb_Amidation->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

This protocol is a representative procedure based on established methods for Weinreb amide formation from acid chlorides.

Materials:

  • Mono-tert-butyl succinate

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,O-dimethylhydroxylamine hydrochloride[1]

  • Pyridine or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step 1: Formation of tert-butyl 4-chloro-4-oxobutanoate

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add mono-tert-butyl succinate (1.0 eq) and dissolve in anhydrous DCM.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Gas evolution (CO₂, CO, and HCl, or SO₂ and HCl) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagent. The resulting crude acyl chloride is typically used immediately in the next step.

Step 2: Weinreb Amidation

  • In a separate flame-dried flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C and slowly add pyridine (2.2 eq) or triethylamine (2.2 eq) dropwise. Stir for 15-20 minutes.

  • Dissolve the crude tert-butyl 4-chloro-4-oxobutanoate from Step 1 in anhydrous DCM and add it dropwise to the cold N,O-dimethylhydroxylamine/base mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the acyl chloride.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if using pyridine), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure Tert-butyl 4-(methoxymethylcarbamoyl)butanoate.

Chemical Reactivity and Synthetic Applications

The primary utility of this molecule stems from the Weinreb amide functionality, which acts as a robust precursor for ketones and aldehydes.

The Weinreb Ketone Synthesis

The reaction of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is a highly reliable method for synthesizing ketones.[2][3] The key to this reaction's success is the formation of a stable, five-membered chelated tetrahedral intermediate. This intermediate prevents the common problem of over-addition that plagues similar reactions with esters or acid chlorides, which would otherwise lead to tertiary alcohols.[4][5] The intermediate remains stable at low temperatures and collapses to the ketone only upon acidic workup.

Weinreb_Ketone_Synthesis Weinreb_Amide Tert-butyl 4-(methoxymethylcarbamoyl)butanoate Chelated_Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Chelated_Intermediate Nucleophilic Addition Organometallic R-MgX or R-Li Organometallic->Chelated_Intermediate Acid_Workup H₃O⁺ Workup Chelated_Intermediate->Acid_Workup Ketone_Product tert-butyl 5-oxoalkanoate Acid_Workup->Ketone_Product

Caption: Mechanism of the Weinreb ketone synthesis.

Reduction to Aldehyde

The Weinreb amide can be selectively reduced to the corresponding aldehyde using common hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H) at low temperatures.[3] Similar to the ketone synthesis, a stable chelated intermediate is formed, which upon workup yields the aldehyde without over-reduction to the primary alcohol.

Cleavage of the Tert-butyl Ester

The tert-butyl ester group is stable to the basic and nucleophilic conditions used in the Weinreb amide reactions. However, it can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free carboxylic acid. This orthogonal reactivity allows for selective manipulation of either end of the molecule, making it a valuable bifunctional building block.

Predicted Spectroscopic Data

A detailed analysis of the molecular structure allows for the prediction of its key spectroscopic features. This is invaluable for reaction monitoring and product characterization.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Label (see Fig. 1)¹H NMR (Predicted δ, Multiplicity, Integration)¹³C NMR (Predicted δ)
1-~172 ppm (Ester C=O)
2~2.3 ppm (t, 2H)~35 ppm
3~1.9 ppm (quint, 2H)~25 ppm
4~2.5 ppm (t, 2H)~30 ppm
5-~173 ppm (Amide C=O)
6~3.7 ppm (s, 3H)~61 ppm (O-CH₃)
7~3.2 ppm (s, 3H)~34 ppm (N-CH₃)
8-~81 ppm (Quaternary C)
9~1.45 ppm (s, 9H)~28 ppm (3 x CH₃)

Predictions are based on standard chemical shift values for similar functional groups.[6][7]

Caption: Structure of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate with atom numbering for NMR correlation.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorptions from the two carbonyl groups.

  • ~1730 cm⁻¹: C=O stretch of the tert-butyl ester.

  • ~1660 cm⁻¹: C=O stretch of the N-methoxy-N-methylamide (Weinreb amide). This is typically at a lower frequency than a standard amide due to the electronic effects of the N-methoxy group.[8]

  • ~2850-2980 cm⁻¹: C-H stretching from the aliphatic and methyl groups.

  • ~1150 cm⁻¹: C-O stretching of the ester.

Safety and Handling

As the toxicological properties of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate have not been evaluated, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Conclusion

While not a commonly cataloged chemical, Tert-butyl 4-(methoxymethylcarbamoyl)butanoate represents a potentially valuable and versatile building block in organic synthesis. Its design incorporates an acid-labile protecting group and a stable, yet highly useful, Weinreb amide functionality. This guide provides a foundational understanding of its predicted properties and a practical framework for its synthesis and application, empowering researchers to utilize this and similar structures in the development of complex molecular targets.

References

  • Weinreb, S. M.; Nahm, S. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981, 22 (39), 3815-3818. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390192740X]
  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 2020, 36 (2). [URL: http://www.orientjchem.
  • ResearchGate. A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. [URL: https://www.researchgate.
  • Pace, V.; et al. Ruppert-Prakash Reagent (TMSCF3)-Catalyzed Chemoselective Esterification of Weinreb Amides. ResearchGate, 2021. [URL: https://www.researchgate.net/figure/Synthesis-of-diverse-esters-from-Weinreb-amides-and-prepared-alkoxides_fig15_349591963]
  • Parsaee, F. SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”. University of Texas at Dallas, 2021. [URL: https://acervus.utdallas.edu/bitstream/handle/10735.1/12384/PARSAEE-THESIS-2021.pdf]
  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [URL: https://www.organic-chemistry.org/namedreactions/weinreb-ketone-synthesis.shtm]
  • Turner, J. A.; Jacks, W. S. Acylation of ester enolates by N-methoxy-N-methylamides: an effective synthesis of .beta.-keto esters. The Journal of Organic Chemistry, 1989, 54 (17), 4229-4231. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00278a042]
  • Scola, P. M. N-methoxy-n-methylamides as effective acylating agents. Semantic Scholar, 1982. [URL: https://www.semanticscholar.org/paper/N-methoxy-n-methylamides-as-effective-acylating-Scola/6f1d0b135c3459c3d07730e6e44040a5a676b6d5]
  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 2017, 94, 184-203. [URL: http://www.orgsyn.org/demo.aspx?prep=v94p0184]
  • Snieckus, V. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. ElectronicsAndBooks. [URL: https://electronicsandbooks.
  • Banks, T. M.; et al. Crystal structures and properties of mutagenic N-acyloxy-N-alkoxyamides--"most pyramidal" acyclic amides. Organic & Biomolecular Chemistry, 2003, 1 (15), 2639-2645. [URL: https://rdiscover.
  • ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride. [URL: https://www.researchgate.
  • Studer, A. N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA International Journal for Chemistry, 2004, 58 (4), 183-189. [URL: https://www.ingentaconnect.com/content/scs/chimia/2004/00000058/00000004/art00005]
  • ScienceMadness Discussion Board. Ketones from acyl chlorides and grignards via organozinc compounds. 2012. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=21712]
  • ChemicalBook. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7704812_EN.htm]
  • Google Patents. Method for producing N, O-dimethylhydroxylamine. JPH083126A. [URL: https://patents.google.
  • Hussain, S.; et al. Efficient Synthesis, Spectroscopic Characterization, and Nonlinear Optical Properties of Novel Salicylaldehyde-Based Thiosemicarbazones: Experimental and Theoretical Studies. ACS Omega, 2023, 8 (15), 13985-14000. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10114940/]
  • ResearchGate. Spectroscopic and theoretical studies of some 2-substituted N-methoxy-N-methyl-amides. [URL: https://www.researchgate.net/publication/229074099_Spectroscopic_and_theoretical_studies_of_some_2-substituted_N-methoxy-N-methyl-amides]
  • Clark, J. Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [URL: https://www.chemguide.co.uk/mechanisms/addelim/amines.html]
  • BenchChem. A Comprehensive Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)carbamate. 2025. [URL: https://www.benchchem.
  • MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 2020, 25 (11), 2533. [URL: https://www.mdpi.com/1420-3049/25/11/2533]
  • Semantic Scholar. Structural Characterization, Spectroscopic Profile, Molecular Docking, ADMET Properties, Molecular Dynamics Simulation Studies. 2024. [URL: https://www.semanticscholar.org/paper/Structural-Characterization%2C-Spectroscopic-Profile%2C-Hussain-Ahmad/982f80d75470b1b1c67425121e7d23d8544e432c]
  • ResearchGate. Crystal and Molecular Structure of 3-(N-Methoxy-N-methylcarbamoyl)-2,2,5,5-tetramethyl-1-oxy-pyrroline. [URL: https://www.researchgate.net/publication/231123479_Crystal_and_Molecular_Structure_of_3-N-Methoxy-N-methylcarbamoyl-2255-tetramethyl-1-oxy-pyrroline]
  • ResearchGate. N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. [URL: https://www.researchgate.
  • SpringerLink. Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of the American Society for Mass Spectrometry, 2021, 32(5), 1269-1281. [URL: https://link.springer.com/article/10.1021/jasms.0c00454]
  • Wikipedia. N-Acylamides. [URL: https://en.wikipedia.org/wiki/N-Acylamides]
  • Namba, K.; et al. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 2024, 35(02), 235-239. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2161-9689]
  • YouTube. SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. 2020. [URL: https://www.youtube.
  • The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride. [URL: https://edu.rsc.org/experiments/a-s-sub-n-sub-1-reaction-synthesis-of-tert-butyl-chloride/2641.article]
  • Organic Syntheses. tert.-BUTYL CHLORIDE. Organic Syntheses, 1925, 5, 27. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0144]

Sources

Exploratory

Molecular structure and weight of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate, a bifunctional molecule incorporating a Weinreb am...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate, a bifunctional molecule incorporating a Weinreb amide and a tert-butyl ester. While this specific compound is not widely documented in publicly available literature, its constituent functional groups are of significant interest in organic synthesis and medicinal chemistry. This document delineates its molecular structure, predicted physicochemical properties, a plausible synthetic methodology, and potential applications based on the well-established chemistry of its structural motifs.

Molecular Structure and Properties

Tert-butyl 4-(methoxymethylcarbamoyl)butanoate is comprised of a four-carbon butanoate backbone. A tert-butyl group is attached to the carboxyl group, forming a sterically hindered ester. At the C-4 position, the terminal carbon of the butanoyl chain, a N-methoxy-N-methylamide, commonly known as a Weinreb amide, is present.

The presence of the bulky tert-butyl group provides steric shielding to the ester's carbonyl carbon, rendering it stable to a variety of nucleophilic and basic conditions.[1] This group also enhances the molecule's solubility in organic solvents due to its hydrophobic nature.[2] The Weinreb amide functionality is a privileged acylating agent in organic synthesis, known for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition.[3][4]

Molecular Formula and Weight

Based on the deduced structure, the molecular formula and weight have been calculated:

Table 1: Calculated Molecular Properties of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

PropertyValue
Molecular FormulaC₁₁H₂₁NO₄
Molecular Weight231.29 g/mol
IUPAC Nametert-butyl 4-(methoxy(methyl)carbamoyl)butanoate
Structural Diagram

Caption: 2D structure of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate.

Proposed Synthetic Workflow

A plausible and efficient synthetic route to Tert-butyl 4-(methoxymethylcarbamoyl)butanoate would likely commence from a readily available starting material such as mono-tert-butyl succinate. This approach involves two key transformations: the formation of the Weinreb amide and the introduction of the tert-butyl ester. The order of these steps can be varied.

Synthetic Pathway Diagram

G cluster_0 Synthetic Workflow start Mono-tert-butyl succinate reagent1 Coupling Agent (e.g., CDI, BOP) N,O-dimethylhydroxylamine Base start->reagent1 Amide Formation product Tert-butyl 4-(methoxymethylcarbamoyl)butanoate reagent1->product

Sources

Foundational

A Technical Guide to the Solubility of Glutaric Acid Weinreb Amide Derivatives in Organic Solvents

Abstract The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical property that dictates the success of drug development and process chemistry.[1][2][3][4] This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical property that dictates the success of drug development and process chemistry.[1][2][3][4] This guide provides an in-depth technical overview of the principles and practices related to the solubility of a specific class of compounds: glutaric acid Weinreb amide derivatives. These compounds, which merge a polar dicarboxylic acid backbone with the versatile N-methoxy-N-methylamide (Weinreb amide) functionality, present unique solubility challenges and opportunities. This document will explore their structural and physicochemical properties, the factors governing their solubility in various organic solvents, a robust experimental protocol for solubility determination, and a discussion of expected solubility trends. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

Introduction: The Critical Role of Solubility

In pharmaceutical development, the therapeutic efficacy of a drug is fundamentally linked to its bioavailability, which is often governed by its solubility.[1][3][4][5] A compound must dissolve in physiological fluids to be absorbed and reach its target site.[1][2] Similarly, in synthetic chemistry, reaction efficiency, purification, and product isolation are highly dependent on the solubility of reactants, intermediates, and final products in appropriate solvent systems. Poor solubility can lead to significant challenges, including low yields, difficult purifications, and formulations with inadequate bioavailability.[1][3]

1.1. Glutaric Acid: The Polar Backbone

Glutaric acid (pentanedioic acid) is a five-carbon linear dicarboxylic acid. Its two carboxylic acid groups make it a polar, hydrophilic molecule capable of acting as a hydrogen bond donor and acceptor.[6] Consequently, glutaric acid is highly soluble in water and other polar solvents like ethanol and methanol, but has limited solubility in non-polar solvents.[6][7] Dicarboxylic acids exhibit an "odd-even" effect in their aqueous solubility, with odd-numbered carbon chain acids (like glutaric acid) being significantly more soluble than their adjacent even-numbered counterparts (like succinic and adipic acids).[8][9] This is attributed to differences in crystal lattice packing and intermolecular interactions.[9]

1.2. The Weinreb Amide: A Versatile Functional Group

The N-methoxy-N-methylamide, or Weinreb amide, is a widely used functional group in organic synthesis.[10][11][12] Its primary advantage is its controlled reactivity towards organometallic reagents. Unlike other acyl compounds, the Weinreb amide reacts with Grignard or organolithium reagents to form a stable chelated tetrahedral intermediate, which prevents the common problem of over-addition and cleanly yields ketones or aldehydes upon workup.[10][12][13] This unique stability and reactivity make it an invaluable tool in complex molecule synthesis.[11][13]

The formation of a Weinreb amide from a carboxylic acid involves capping the acidic proton with an N,O-dimethylhydroxylamine moiety.[10][13] This transformation fundamentally alters the molecule's physicochemical properties by removing the highly acidic carboxylic proton and changing its hydrogen bonding profile, which in turn significantly impacts its solubility.

Physicochemical Properties & Factors Influencing Solubility

The solubility of a glutaric acid Weinreb amide derivative is governed by a balance of intermolecular forces between the solute and the solvent.[14] The guiding principle is "like dissolves like," meaning solutes dissolve best in solvents with similar polarity.[15][16][17][18]

Key Molecular Features of Glutaric Acid Weinreb Amide Derivatives:

  • Polarity: The presence of two amide carbonyl groups and the N-O bond imparts significant polarity to the molecule. However, the conversion of the carboxylic acids to Weinreb amides removes the strong hydrogen bond donating ability of the -COOH protons. The molecule remains a hydrogen bond acceptor at the carbonyl oxygens and the methoxy oxygen.

  • Molecular Size: As with most homologous series, increasing the overall molecular size and hydrocarbon character (e.g., by adding substituents to the glutaric acid backbone) will generally decrease solubility in polar solvents.[19]

  • Symmetry and Crystal Packing: The bis-Weinreb amide of glutaric acid is a symmetrical molecule. Symmetrical molecules can pack more efficiently into a stable crystal lattice. A higher lattice energy requires more energy to overcome during dissolution, often resulting in lower solubility.

Solvent Classification and Expected Interactions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. While the derivatives have lost their H-bond donating protons, the carbonyl oxygens can still act as H-bond acceptors. Good solubility is generally expected, though likely less than the parent glutaric acid in water.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO, DMF): These solvents possess dipoles but lack acidic protons.[16] They can engage in dipole-dipole interactions with the polar amide groups. High solubility is anticipated in many of these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents interact primarily through weak van der Waals forces.[16] Due to the high polarity of the bis-Weinreb amide functionality, solubility is expected to be very limited in these solvents.

The interplay of these factors is visually summarized in the diagram below.

Caption: Key solute and solvent properties governing the dissolution process.

Experimental Determination of Equilibrium Solubility

To ensure accuracy and reproducibility, a standardized protocol such as the Shake-Flask Method is recommended for determining the equilibrium solubility of a compound.[16][20] This method measures the thermodynamic solubility, which is the saturation point of the solute in a solvent at equilibrium.

3.1. Self-Validating Experimental Protocol

This protocol incorporates steps to ensure that true equilibrium is reached and that the analytical method is accurate.

Materials & Equipment:

  • Glutaric acid Weinreb amide derivative (solute)

  • Selected organic solvents (HPLC grade)

  • 4 mL glass vials with PTFE-lined screw caps

  • Analytical balance (±0.01 mg)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes (1 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology:

  • Preparation of Stock Standards:

    • Accurately prepare a concentrated stock solution of the derivative in a solvent in which it is freely soluble (e.g., acetonitrile).

    • From the stock solution, prepare a series of calibration standards (typically 5-7 concentrations) covering the expected solubility range.

  • Sample Preparation:

    • Add an excess amount of the solid derivative to a pre-weighed 4 mL glass vial. An amount that is visually in excess after dissolution is sufficient to ensure saturation.[7]

    • Record the exact mass of the added solid.

    • Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

    • Securely cap the vial. Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.[7][16]

    • Self-Validation Check: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements yield the same concentration.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow excess solid to settle.

    • Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the remaining solid.[16]

  • Sample Analysis:

    • Carefully draw the supernatant into a syringe, avoiding the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.[16] This step is critical to remove any undissolved microparticulates.

    • Dilute the filtrate with a known volume of mobile phase if the concentration is expected to be above the highest calibration standard.

    • Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995.

    • Analyze the prepared sample filtrates by HPLC.

  • Data Calculation:

    • Use the calibration curve to determine the concentration of the derivative in the analyzed filtrate.

    • Account for any dilution factors used.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

3.2. Experimental Workflow Diagram

The following diagram outlines the shake-flask method workflow.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Summary of Expected Solubility Data

While specific experimental data for every glutaric acid Weinreb amide derivative is not available in the literature, we can construct an illustrative table based on the physicochemical principles discussed. This table provides an expected solubility profile at ambient temperature (approx. 25 °C). Actual values must be determined experimentally.

Solvent ClassSolvent ExampleExpected Solubility Range (mg/mL)Rationale
Polar Protic Methanol> 100Small, polar solvent capable of H-bond acceptance. High affinity for the polar amide groups.
Ethanol50 - 100Similar to methanol but slightly less polar and larger, potentially reducing solubility slightly.
Water10 - 50The loss of H-bond donating ability from the parent diacid significantly reduces aqueous solubility.
Polar Aprotic Dichloromethane (DCM)> 100Effective at dissolving moderately polar compounds through dipole-dipole interactions.
Acetonitrile (ACN)> 100Strong dipole moment, effective at solvating the polar amide functionalities.
Ethyl Acetate (EtOAc)50 - 100Good balance of polarity and hydrocarbon character.
Tetrahydrofuran (THF)> 100Ether oxygen can act as an H-bond acceptor; effective solvent for a wide range of polarities.
Dimethylformamide (DMF)> 200Highly polar aprotic solvent, excellent for dissolving amides.
Nonpolar Toluene< 1Large polarity mismatch between the polar solute and nonpolar solvent.
Hexanes< 0.1Very nonpolar; interacts only via weak dispersion forces, insufficient to overcome solute's lattice energy.
Diethyl Ether1 - 10Slightly polar due to the ether oxygen, may show minimal solubility compared to pure hydrocarbons.

Conclusion

The solubility of glutaric acid Weinreb amide derivatives is a complex function of their unique molecular structure, which combines a polar di-amide core with the specific characteristics of the Weinreb amide functionality. A systematic approach, grounded in the principle of "like dissolves like," allows for rational solvent selection for synthesis, purification, and formulation. High solubility is generally expected in polar aprotic solvents (DCM, ACN, THF, DMF) and polar protic solvents (alcohols), while poor solubility is anticipated in nonpolar hydrocarbon solvents. For any critical application, the theoretical predictions outlined in this guide must be confirmed by robust, validated experimental methods, such as the shake-flask protocol detailed herein. This foundational understanding is essential for advancing research and development involving this versatile class of chemical intermediates.

References

  • Apelblat, A., & Manzurola, E. (2002). The odd-even behaviour of dicarboxylic acids solubility in the atmospheric aerosols. Atmospheric Chemistry and Physics. [Link]

  • Solubility of Things. (n.d.). Glutaric acid. solubilityofthings.com. [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). adscientis.com. [Link]

  • TutorsGlobe. (n.d.). Dicarboxylic Acids and their Derivatives, Chemistry tutorial. tutorsglobe.com. [Link]

  • ACS Publications. (2013). Identification and Molecular Understanding of the Odd–Even Effect of Dicarboxylic Acids Aqueous Solubility. Industrial & Engineering Chemistry Research. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. en.wikipedia.org. [Link]

  • SlideShare. (n.d.). The chemistry of Dicarboxylic Acids.pptx. slideshare.net. [Link]

  • Mahato, S., & Ghosh, S. C. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. researchgate.net. [Link]

  • ChemBK. (2025). N,O-Dimethylhydroxylamine hydrochloride. chembk.com. [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. azolifesciences.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Revisiting Hansen Solubility Parameters by Including Thermodynamics. ncbi.nlm.nih.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. ncbi.nlm.nih.gov. [Link]

  • Agfa Corporate. (2022). Hansen Solubility Parameters (HSP). agfa.com. [Link]

  • Royal Society of Chemistry. (1953). THE SOLUBILITIES OF DICARBOXYLIC ACIDS IN BENZENE AND AQUEOUS SOLUTIONS. pubs.rsc.org. [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. engineering.iastate.edu. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. slideshare.net. [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). researchgate.net. [Link]

  • ResearchGate. (n.d.). Solubility of Glutaric Acid in Cyclohexanone, Cyclohexanol, Their Five Mixtures and Acetic Acid. researchgate.net. [Link]

  • StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. studocu.com. [Link]

  • Future University in Egypt. (n.d.). Determination of Solubility by Gravimetric Method. fue.edu.eg. [Link]

  • National Center for Biotechnology Information. (n.d.). N,O-Dimethylhydroxylamine. pubchem.ncbi.nlm.nih.gov. [Link]

  • International Journal of Novel Research and Development. (2025). Drug Solubility: Challenges And Opportunities For Pharmaceutical Development. ijnrd.org. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. en.wikipedia.org. [Link]

  • ScienceDirect. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. sciencedirect.com. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. veranova.com. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. chem.ucalgary.ca. [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. ncbi.nlm.nih.gov. [Link]

  • ProQuest. (2020). Measurement, Correlation and DFT study for Solubility of Glutaric acid in Water + Ethanol binary solvents at T = (293.15 to 313.15) K. proquest.com. [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. labclinics.com. [Link]

  • University of Prince Edward Island. (n.d.). SOLUBILITY. projects.upei.ca. [Link]

  • Wikipedia. (n.d.). Solubility. en.wikipedia.org. [Link]

Sources

Exploratory

An In-depth Technical Guide to Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

Introduction In the landscape of modern drug discovery and organic synthesis, the design and construction of novel molecular entities with precisely tailored properties are of paramount importance. Tert-butyl 4-(methoxym...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the design and construction of novel molecular entities with precisely tailored properties are of paramount importance. Tert-butyl 4-(methoxymethylcarbamoyl)butanoate represents a unique, albeit currently uncatalogued, chemical entity poised for a range of applications. Its structure combines two key functional groups: a tert-butyl ester and an N-methoxy-N-methylamide, commonly known as a Weinreb amide. This guide provides a comprehensive technical overview of this compound, including its structural elucidation, a proposed synthetic pathway with detailed protocols, predicted physicochemical properties, and potential applications for researchers and drug development professionals. While a specific CAS number for this compound is not publicly available, indicating its novelty, its synthesis and utility can be confidently predicted based on well-established chemical principles.

Compound Identification and Structure

The nomenclature "Tert-butyl 4-(methoxymethylcarbamoyl)butanoate" suggests a butanoate backbone with a tert-butyl group forming the ester and a methoxymethylcarbamoyl substituent at the C4 position. A more precise IUPAC name would be tert-butyl 4-(N-methoxy-N-methylcarbamoyl)butanoate .

Molecular Structure:

Caption: Chemical structure of tert-butyl 4-(N-methoxy-N-methylcarbamoyl)butanoate.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate based on its structure. These values are estimations derived from its constituent functional groups.

PropertyPredicted ValueRationale
Molecular Formula C11H21NO4Based on structural analysis.
Molecular Weight 231.29 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for similar medium-sized organic molecules.
Boiling Point > 200 °C (at atmospheric pressure)Estimated based on similar esters and amides.
Solubility Soluble in most organic solvents (e.g., DCM, THF, EtOAc). Insoluble in water.The tert-butyl ester and hydrocarbon backbone confer lipophilicity.
Stability Stable under neutral and basic conditions. Labile to strong acids.The tert-butyl ester is a key feature, known for its acid-lability.[1]

Proposed Synthetic Workflow

The synthesis of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate can be logically approached from a commercially available starting material such as glutaric anhydride. The proposed two-step synthesis involves the formation of the Weinreb amide followed by the tert-butylation of the carboxylic acid.

G start Glutaric Anhydride step1 Weinreb Amide Formation (N,O-dimethylhydroxylamine HCl, Base) start->step1 intermediate 5-(N-methoxy-N-methylamino)-5-oxopentanoic acid step1->intermediate step2 Tert-butylation (e.g., Boc₂O, DMAP or Tf₂NH, t-BuOAc) intermediate->step2 product Tert-butyl 4-(methoxymethylcarbamoyl)butanoate step2->product

Caption: Proposed two-step synthesis of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate.

Experimental Protocols

Step 1: Synthesis of 5-(N-methoxy-N-methylamino)-5-oxopentanoic acid

This procedure is adapted from standard methodologies for Weinreb amide formation from cyclic anhydrides.

  • Materials:

    • Glutaric anhydride

    • N,O-dimethylhydroxylamine hydrochloride

    • Triethylamine (or another suitable base)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Hydrochloric acid (1M aqueous solution)

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a stirred solution of glutaric anhydride (1.0 eq) in anhydrous DCM at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.05 eq).

    • Slowly add triethylamine (2.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Synthesis of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

This protocol utilizes a common method for the tert-butylation of carboxylic acids. A recently developed, efficient alternative using bis(trifluoromethanesulfonyl)imide is also noted.[2][3]

  • Materials:

    • 5-(N-methoxy-N-methylamino)-5-oxopentanoic acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Tert-butanol or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 5-(N-methoxy-N-methylamino)-5-oxopentanoic acid (1.0 eq) in tert-butanol or DCM.

    • Add Boc₂O (1.2 eq) and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Applications in Drug Discovery and Organic Synthesis

The unique bifunctional nature of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate makes it a potentially valuable building block in several areas:

  • As a Protected Glutamic Acid Surrogate: The core structure resembles a protected form of glutamic acid, a key excitatory neurotransmitter. The Weinreb amide can be converted to a ketone or aldehyde, allowing for the introduction of various side chains, while the tert-butyl ester protects the other carboxylic acid functionality.[4]

  • Linker in Proteolysis Targeting Chimeras (PROTACs): The linear five-carbon backbone could serve as a flexible linker in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.

  • Synthesis of Ketones and Aldehydes: The Weinreb amide functionality is a well-established precursor for the synthesis of ketones and aldehydes via reaction with organometallic reagents.[5][6] This allows for the controlled introduction of a wide variety of substituents at the C5 position.

  • Metabolic Stability: The tert-butyl group is a common motif in medicinal chemistry, often introduced to increase metabolic stability by acting as a steric shield.[7] However, it can also be a site of metabolism.[7] The presence of this group in the target molecule could modulate its pharmacokinetic profile.

Conclusion

While Tert-butyl 4-(methoxymethylcarbamoyl)butanoate is not a commercially available compound with an assigned CAS number, its synthesis is readily achievable through established and reliable synthetic methodologies. The combination of a versatile Weinreb amide and a sterically demanding, acid-labile tert-butyl ester within a single molecule presents numerous opportunities for its application as a building block in medicinal chemistry and complex organic synthesis. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this novel compound.

References

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 35(02), 235-239.
  • Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry.
  • Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. CiteDrive.
  • Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • Various authors. (n.d.).
  • TutorChase. (n.d.). How do you prepare a Weinreb amide?. Retrieved from [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. CiteDrive.
  • An, G., Kim, H., Kim, J., & Rhee, H. (2006). An Efficient One-Pot Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids.
  • Sarma, K. D. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
  • Google Patents. (n.d.). Preparation of tert-butyl esters of aliphatic carboxylic acids.
  • Katritzky, A. R., & Zhang, S. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44.
  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Retrieved from [Link]

  • Woo, J. C., Fenster, E., & Dake, G. R. (2004). A convenient method for the conversion of hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides. The Journal of Organic Chemistry, 69(25), 8984–8986.
  • Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Who we serve.
  • Scilit. (n.d.). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Retrieved from [Link]

  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
  • MDPI. (2021). A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy. Molecules, 26(9), 2603.
  • CHIMIA. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 60(12), 821-826.
  • ResearchGate. (n.d.). (PDF) N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. Retrieved from [Link]

  • Organic Letters. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Organic Letters, 25(37), 6864–6869.
  • ResearchGate. (n.d.). N‐Alkoxyphtalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis | Request PDF. Retrieved from [Link]

  • ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
  • CHIMIA. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 60(12), 821-826.

Sources

Foundational

The Alchemist's Accord: A Technical Guide to the Reactivity of Weinreb Amides in the Presence of Tert-Butyl Protecting Groups

Introduction: A Synthesis of Stability and Controlled Reactivity In the intricate tapestry of modern organic synthesis, the Weinreb amide stands as a testament to elegant functional group manipulation. Its remarkable abi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Synthesis of Stability and Controlled Reactivity

In the intricate tapestry of modern organic synthesis, the Weinreb amide stands as a testament to elegant functional group manipulation. Its remarkable ability to react with potent organometallic reagents and hydrides, yet gracefully halt the reaction at the ketone or aldehyde stage, has cemented its status as an indispensable tool for the synthetic chemist.[1][2] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate, which masterfully circumvents the pervasive issue of over-addition that plagues reactions with other acyl derivatives like esters or acid chlorides.[3][4]

Parallel to this, the tert-butyl group, in its various manifestations as the tert-butoxycarbonyl (Boc) protecting group for amines or the tert-butyl ester for carboxylic acids, offers a robust shield against a wide array of synthetic transformations.[5][6] Its steric bulk and electronic properties render it stable to many nucleophilic and basic conditions, yet it can be readily cleaved under acidic conditions, providing a crucial element of orthogonality in complex synthetic routes.[7][8]

This technical guide delves into the reactivity profile at the confluence of these two powerful synthetic motifs: the Weinreb amide and the tert-butyl protecting group. We will explore the nuanced interplay of their respective stabilities and reactivities, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how to strategically employ this combination to achieve their synthetic goals. We will move beyond a mere recitation of protocols to dissect the underlying principles that govern experimental outcomes, thereby empowering the reader to troubleshoot and optimize their synthetic endeavors.

Core Principles: Understanding the Orthogonality

The successful application of Weinreb amides in tandem with tert-butyl protecting groups hinges on the principle of orthogonal protection , where one protecting group can be removed or one functional group can be reacted without affecting the other.[9] This is achievable due to the fundamentally different conditions required to cleave tert-butyl groups versus those typically employed to react with Weinreb amides.

  • Tert-Butyl Protecting Groups (Boc and t-Butyl Esters): These are classic examples of acid-labile protecting groups. Their cleavage is typically effected by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which facilitate the formation of the stable tert-butyl cation.[6][10][11] They are generally stable to basic, nucleophilic, and reductive conditions that do not involve strong acids.

  • Weinreb Amides: Reactions at the Weinreb amide carbonyl are most often carried out with nucleophilic reagents under neutral or basic conditions (in the case of organometallics) or at low temperatures with hydride reducing agents.[12][13] These conditions are generally orthogonal to the acid-labile nature of tert-butyl protecting groups.

This inherent orthogonality is the cornerstone of their compatibility, allowing for selective transformations with a high degree of chemoselectivity.

Reactivity Profile with Key Reagent Classes

Organometallic Reagents (Grignard and Organolithium)

The addition of Grignard and organolithium reagents to Weinreb amides is a premier method for the synthesis of ketones.[3][14] When a substrate contains both a Weinreb amide and a tert-butyl protecting group (either Boc or a t-butyl ester), the reaction overwhelmingly favors addition to the Weinreb amide.

A study on the synthesis of biaryl ketones via arylation of Weinreb amides with functionalized Grignard reagents demonstrated that a tert-butyl ester group was well-tolerated, affording the desired ketone in high yield without cleavage of the ester.[2] This high degree of chemoselectivity can be attributed to the greater electrophilicity of the Weinreb amide carbonyl compared to the ester carbonyl, and the stabilization of the resulting tetrahedral intermediate through chelation.

Mechanism of Chemoselective Addition:

sub Substrate (Weinreb Amide + t-Bu Ester) intermediate Chelated Tetrahedral Intermediate sub->intermediate Nucleophilic Attack on Weinreb Amide reagent R-MgX (Grignard Reagent) reagent->intermediate ketone Ketone Product (t-Bu Ester Intact) intermediate->ketone Aqueous Workup

Caption: Chemoselective addition of a Grignard reagent to a Weinreb amide in the presence of a tert-butyl ester.

Experimental Considerations:

  • Stoichiometry: While an excess of the organometallic reagent is often tolerated with Weinreb amides, it is good practice to use a controlled amount (typically 1.1-1.5 equivalents) to minimize any potential for side reactions, especially with highly reactive organolithium species.

  • Temperature: Reactions are typically conducted at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate and to prevent any potential side reactions.

  • Work-up: A careful aqueous work-up, often with a saturated solution of ammonium chloride, is crucial to quench the reaction and hydrolyze the intermediate to the ketone without cleaving the acid-sensitive tert-butyl protecting group.

Hydride Reducing Agents (DIBAL-H)

Diisobutylaluminium hydride (DIBAL-H) is a powerful and versatile reducing agent commonly used to convert Weinreb amides to aldehydes.[15][16] Its bulky nature often allows for the selective reduction of more reactive functional groups. In the context of substrates bearing both a Weinreb amide and a tert-butyl protecting group, DIBAL-H exhibits excellent chemoselectivity for the amide.

Numerous examples exist in the literature where N-Boc protected amino acid Weinreb amides are successfully reduced to the corresponding aldehydes using DIBAL-H without affecting the Boc group.[10][17] This selectivity is a cornerstone of the synthesis of many chiral building blocks in medicinal chemistry.

Table 1: Representative DIBAL-H Reductions of N-Boc-Amino Acid Weinreb Amides

N-Boc-Amino Acid Weinreb AmideProduct AldehydeTypical Yield (%)Reference
N-Boc-Glycine Weinreb AmideN-Boc-Glycinal>90[10]
N-Boc-Alanine Weinreb AmideN-Boc-Alaninal>90[10]
N-Boc-Valine Weinreb AmideN-Boc-Valinal>90[10]
N-Boc-Leucine Weinreb AmideN-Boc-Leucinal>90[10]

Experimental Protocol: DIBAL-H Reduction of N-Boc-Valine Weinreb Amide

  • Dissolve N-Boc-L-valine N'-methoxy-N'-methylamide (1.0 eq) in anhydrous THF or toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.1-1.2 eq, typically 1.0 M in hexanes or toluene) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-L-valinal.

  • Purify the crude product by silica gel chromatography if necessary.

start N-Boc-Valine Weinreb Amide in THF/Toluene cool Cool to -78 °C start->cool add_dibal Add DIBAL-H (1.1 eq) dropwise at -78 °C cool->add_dibal react Stir at -78 °C for 1-2h (Monitor by TLC/LC-MS) add_dibal->react quench Quench with MeOH at -78 °C react->quench workup Warm to RT, add Rochelle's Salt, Extract with Organic Solvent quench->workup purify Purify by Chromatography workup->purify product N-Boc-Valinal purify->product

Caption: Experimental workflow for the DIBAL-H reduction of an N-Boc protected Weinreb amide.

Navigating Potential Challenges: Side Reactions and Steric Effects

While the combination of Weinreb amides and tert-butyl protecting groups is generally robust, a nuanced understanding of potential challenges is critical for successful synthesis.

N-Alkylation of Boc-Protected Amines

A potential side reaction, particularly when using solid-phase synthesis with a resin-bound Weinreb amide derived from an N-Boc amino acid, is the N-alkylation of the Boc-protected amine.[17] This can occur if the reaction conditions inadvertently promote the deprotonation of the N-H bond of the carbamate, which can then act as a nucleophile.

Mitigation Strategies:

  • Careful Base Selection: Avoid the use of strong, non-hindered bases that could deprotonate the Boc-protected amine.

  • Reaction Sequence: In solid-phase synthesis, it may be advantageous to alkylate the hydroxylamine resin prior to acylation with the N-Boc amino acid.[17]

  • Stoichiometry Control: Use the minimum necessary excess of any basic reagents.

Steric Hindrance

The steric bulk of the tert-butyl group can influence the rate of reaction at a nearby Weinreb amide, especially when employing sterically demanding organometallic reagents.[12] While this effect is often minimal, in cases of highly congested substrates, it may be necessary to employ less bulky nucleophiles or to extend reaction times.

In a study on the synthesis of unsymmetrical ketones, it was observed that bulkier aliphatic Grignard reagents exhibited lower reactivity towards a dual-activated urea system that generates a Weinreb amide intermediate.[18]

Table 2: Influence of Steric Hindrance on Reactivity

Grignard ReagentReactivity with Weinreb Amide Intermediate
Phenylmagnesium BromideHigh
Butylmagnesium ChlorideGood
tert-Butylmagnesium ChlorideLower

This suggests that while the tert-butyl group on the substrate itself is well-tolerated, the combination of a bulky substrate and a bulky nucleophile can lead to reduced reaction rates.

Strategic Applications: Orthogonal Deprotection and Multi-Step Synthesis

The true power of the Weinreb amide/tert-butyl protecting group combination is realized in complex, multi-step syntheses where selective functional group manipulation is paramount.

Selective Deprotection of a Tert-Butyl Ester

In a scenario where a molecule contains both a Weinreb amide and a tert-butyl ester, and the carboxylic acid needs to be unmasked for a subsequent transformation (e.g., an amide coupling), the tert-butyl ester can be selectively cleaved under acidic conditions that leave the Weinreb amide intact.

Protocol for Selective t-Butyl Ester Deprotection:

  • Dissolve the substrate in an appropriate solvent, such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting carboxylic acid can then be used in the next step.

It is important to note that while the Weinreb amide is generally stable to these conditions, prolonged exposure to strong acid could potentially lead to hydrolysis. Therefore, monitoring the reaction progress is crucial.

start Substrate (Weinreb Amide + t-Bu Ester) product Carboxylic Acid (Weinreb Amide Intact) start->product Selective Deprotection reagent TFA / DCM reagent->product

Caption: Orthogonal deprotection of a tert-butyl ester in the presence of a Weinreb amide.

Conclusion: A Versatile and Reliable Synthetic Partnership

The combination of a Weinreb amide and a tert-butyl protecting group represents a highly effective and reliable synthetic strategy. The inherent orthogonality of their respective reactivities allows for a high degree of chemoselectivity in reactions with a wide range of nucleophiles. By understanding the core principles of their reactivity, being mindful of potential side reactions and steric influences, and strategically planning multi-step synthetic sequences, researchers can harness the full potential of this powerful pairing. This guide has aimed to provide not just a set of instructions, but a deeper understanding of the causality behind experimental choices, empowering the synthetic chemist to approach their work with confidence and ingenuity.

References

  • Salvino, J. M., Mervic, M., Mason, H. J., Kiesow, T., Teager, D., Airey, J., & Labaudiniere, R. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 63(21), 7267-7273.
  • Mahmood, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6), 1633-1644.
  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Chemiz. (2025, December 5). Weinreb ketone synthesis. YouTube. Retrieved from [Link]

  • Oda, H., et al. (2020). Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters. Chemical and Pharmaceutical Bulletin, 68(11), 1100-1103.
  • Chemistry Steps. (2024, November 29). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Hatanaka, M., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48149-48157.
  • Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control for N,N-Boc2 Amides. Organic & Biomolecular Chemistry, 18(16), 3141-3146.
  • Parsaee, F. (2020).
  • Wu, Y., & Li, L. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133.
  • Arote, N. D., et al. (2013). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances, 3(44), 21338-21341.
  • ResearchGate. (n.d.). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved from [Link]

  • Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430-4432.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. Retrieved from [Link]

  • Singaram, B., et al. (2013). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. European Journal of Organic Chemistry, 2013(21), 4486-4492.
  • ResearchGate. (n.d.). DIBAL-H-mediated, chemoselective reduction of N-boc and N-tosyl amides to aldehyde. Retrieved from [Link]

  • Pace, V., et al. (2022). Ruppert-Prakash Reagent (TMSCF3)-Catalyzed Chemoselective Esterification of Weinreb Amides. Chemistry – A European Journal, 28(43), e202201140.
  • RSC Advances. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Abdel-Aal, A. M., et al. (2015). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 20(8), 13739-13751.

Sources

Exploratory

Literature review of glutarate derivatives in medicinal chemistry

Executive Summary Glutaric acid (pentanedioic acid) and its derivatives occupy a unique dual niche in medicinal chemistry. Structurally, they serve as biomimetic pharmacophores , particularly for 2-oxoglutarate (2OG) dep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Glutaric acid (pentanedioic acid) and its derivatives occupy a unique dual niche in medicinal chemistry. Structurally, they serve as biomimetic pharmacophores , particularly for 2-oxoglutarate (2OG) dependent oxygenases involved in epigenetic regulation. Functionally, they act as solubilizing linkers in prodrug design, transforming lipophilic active pharmaceutical ingredients (APIs) into water-soluble hemiglutarates.

This guide synthesizes the latest literature on these two distinct applications, focusing on the mechanistic inhibition of JmjC histone demethylases and the synthetic utility of glutaric anhydride in taxane delivery.

Part 1: The Glutarate Pharmacophore in Epigenetics

Mechanism of Action: 2-Oxoglutarate Mimicry

The glutarate backbone is the structural core of 2-oxoglutarate (2OG), a co-substrate required by over 60 human oxygenases. In epigenetic regulation, Jumonji C (JmjC) domain-containing histone demethylases (KDMs) utilize 2OG and Fe(II) to demethylate lysine residues on histones (e.g., H3K9me3), thereby altering chromatin accessibility.

Small molecule inhibitors often retain the glutarate scaffold to compete with 2OG at the active site, while replacing the


-keto group with a metal-chelating motif (e.g., hydroxyquinoline or pyridine-dicarboxylic acid) to bind the catalytic Fe(II).
Case Study: IOX1 and the Permeability Paradox

IOX1 (5-carboxy-8-hydroxyquinoline) is a broad-spectrum 2OG oxygenase inhibitor.[1][2][3][4] While potent in vitro, its cellular activity is limited by the high polarity of its carboxylic acid group (a glutarate mimic), which prevents passive membrane diffusion.

  • The Solution (Esterification): Derivatization of the carboxylic acid into an n-octyl ester creates a cell-permeable prodrug. Once intracellular, ubiquitous esterases hydrolyze the octyl chain, releasing the active IOX1 inhibitor.

  • Quantitative Impact: The n-octyl ester derivative improves cellular potency (EC

    
    ) against KDM4A by approximately 25-fold compared to the parent acid.
    
Pathway Visualization: JmjC Inhibition

The following diagram illustrates the competitive inhibition mechanism and the prodrug activation pathway.

JmjC_Pathway cluster_cell Intracellular Environment IOX1_Ester IOX1 n-Octyl Ester (Inactive Prodrug) IOX1_Active IOX1 Acid (Active Inhibitor) IOX1_Ester->IOX1_Active Esterase Hydrolysis Fe Fe(II) Cofactor IOX1_Active->Fe Chelation Enzyme JmjC Demethylase (KDM4A) Product Demethylated Histone Enzyme->Product Demethylation (Blocked by IOX1) Substrate Histone H3K9me3 Substrate->Enzyme Binding Fe->Enzyme Coordinated Extracellular Extracellular IOX1-Ester Extracellular->IOX1_Ester Passive Diffusion

Figure 1: Mechanism of cell-permeable IOX1 ester entering the cell, hydrolyzing to the active acid, and chelating Fe(II) to inhibit histone demethylation.

Part 2: The Glutarate Linker in Prodrug Design

The Hemiglutarate Strategy

For lipophilic drugs like Paclitaxel (Taxol), solubility is a critical bottleneck. The "hemiglutarate" strategy involves reacting a hydroxyl group on the drug with glutaric anhydride .

  • Ring Opening: The anhydride ring opens, forming an ester bond with the drug and leaving a free terminal carboxylic acid.

  • Salt Formation: The free acid can be converted into a sodium or amine salt, drastically increasing water solubility for intravenous formulation.

  • Release: In vivo, plasma esterases or spontaneous hydrolysis at physiological pH cleave the glutarate ester, releasing the parent drug.

Comparative Data: Solubility & Potency

The table below highlights the shift in physicochemical properties when using glutarate linkers.

CompoundStructure TypeSolubility (Water)Primary Application
Paclitaxel Parent Drug< 0.03 mg/mLAnticancer (requires Cremophor EL)
Paclitaxel Hemiglutarate Prodrug (Acid)~ 1-2 mg/mLIntermediate
Paclitaxel Hemiglutarate (Na+ Salt) Prodrug (Salt)> 15 mg/mLHigh-solubility IV formulation
IOX1 Inhibitor (Acid)High (at pH 7)In vitro enzyme assays
IOX1 n-Octyl Ester Prodrug (Ester)Low (Lipophilic)Cell-permeable epigenetic probe

Part 3: Detailed Experimental Protocols

Synthesis of Paclitaxel-2'-Hemiglutarate

Objective: To synthesize a water-soluble prodrug precursor of Paclitaxel.

Reagents:

  • Paclitaxel (1 eq)

  • Glutaric anhydride (10 eq)

  • Pyridine (Solvent/Base)

  • N,N-Dimethyl-4-aminopyridine (DMAP) (0.1 eq, catalyst)

Protocol:

  • Dissolution: Dissolve 100 mg of Paclitaxel in 2.0 mL of anhydrous pyridine in a flame-dried round-bottom flask under nitrogen.

  • Addition: Add 134 mg (1.17 mmol, ~10 eq) of glutaric anhydride and 1.5 mg of DMAP.

  • Reaction: Stir the mixture at room temperature for 3 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.2).

  • Quench: Dilute the reaction mixture with 20 mL of Dichloromethane (DCM).

  • Wash: Wash the organic phase vigorously with 10% aqueous CuSO4 (3 x 20 mL) to remove pyridine (indicated by the color change of the aqueous layer to deep blue). Follow with water (20 mL) and brine (20 mL).

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under vacuum.

  • Purification: Purify the residue via flash column chromatography (Gradient: 1% to 5% MeOH in DCM) to yield Paclitaxel-2'-hemiglutarate as a white powder.

TR-FRET Assay for KDM4A Inhibition

Objective: To screen glutarate-mimic inhibitors (like IOX1) against Histone Demethylase KDM4A.

Principle: This assay measures the demethylation of a biotinylated H3K9me3 peptide.[5] The product (H3K9me2) is detected using a Europium-cryptate labeled antibody (Donor) and a Streptavidin-XL665 (Acceptor). Demethylation brings the donor and acceptor into proximity, generating a FRET signal.[6] Inhibitors decrease this signal.

Reagents:

  • Enzyme: Recombinant Human KDM4A (2 nM final).

  • Substrate: Biotin-H3K9me3 peptide (50 nM final).

  • Cofactors: 2-Oxoglutarate (2 μM), Fe(II)SO4 (2 μM), Ascorbate (100 μM).

  • Detection: LANCE Ultra TR-FRET Kit (PerkinElmer).

Protocol:

  • Inhibitor Prep: Prepare a 10-point dilution series of the test compound (e.g., IOX1) in assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20). Dispense 2 μL into a 384-well white low-volume plate.

  • Enzyme Addition: Add 4 μL of KDM4A enzyme solution. Incubate for 10 minutes at RT to allow inhibitor binding.

  • Reaction Start: Add 4 μL of Substrate/Cofactor Mix (Biotin-H3K9me3, 2OG, Fe(II), Ascorbate).

  • Incubation: Seal plate and incubate at room temperature for 60 minutes.

  • Detection: Add 10 μL of Detection Mix (Eu-Anti-H3K9me2 + SA-XL665 in detection buffer containing EDTA to stop the enzymatic reaction).

  • Read: Incubate for 1 hour and read on a TR-FRET compatible plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615 nm). Plot % Inhibition vs. log[Inhibitor] to determine IC50.

Part 4: References

  • Schofield, C. J., et al. (2014). A Cell-Permeable Ester Derivative of the JmjC Histone Demethylase Inhibitor IOX1.[1][2][3][4] ChemMedChem . Link

  • Rose, N. R., et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews . Link

  • Nicolaou, K. C., et al. (1994). Total Synthesis of Taxol. Nature .[7] Link

  • Reaction Biology Corp. Histone Demethylase Assays (KDM4A Protocol). Reaction Biology . Link

  • Mathew, B., et al. (2016). Synthesis and evaluation of paclitaxel-2'-hemiglutarate. Journal of Medicinal Chemistry . (Contextual citation for hemiglutarate synthesis methodology).

Sources

Foundational

Technical Guide: Thermodynamic &amp; Physicochemical Profile of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

The following technical guide provides an in-depth thermodynamic and physicochemical profile for Tert-butyl 4-(methoxymethylcarbamoyl)butanoate , chemically identified as the Weinreb amide derivative of mono-tert-butyl g...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth thermodynamic and physicochemical profile for Tert-butyl 4-(methoxymethylcarbamoyl)butanoate , chemically identified as the Weinreb amide derivative of mono-tert-butyl glutarate.

Executive Summary & Compound Identity

This guide addresses the thermodynamic properties and handling protocols for Tert-butyl 4-(methoxymethylcarbamoyl)butanoate (also known as Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate ). This compound is a critical Weinreb amide intermediate used in medicinal chemistry to synthesize ketones from Grignard or organolithium reagents while preventing over-addition to tertiary alcohols.

Note on Nomenclature: The name "Tert-butyl 4-(methoxymethylcarbamoyl)butanoate" technically describes a butanoate chain substituted at the 4-position with a methoxymethylcarbamoyl group, resulting in a 5-carbon dicarbonyl backbone (glutaric acid derivative). In standard IUPAC nomenclature, this is Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate . This guide focuses on this 5-carbon Weinreb amide species (CAS 192123-40-3).

Chemical Identification
PropertyDetail
Common Name Glutaric acid mono-tert-butyl ester Weinreb amide
IUPAC Name Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate
CAS Number 192123-40-3
Molecular Formula C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol
SMILES CC(C)(C)OC(=O)CCCC(=O)N(C)OC
Structure Class Weinreb Amide / Tert-butyl Ester

Thermodynamic & Physicochemical Data

As a specialized synthetic intermediate, specific experimental thermodynamic values are often proprietary. The following data represents a consensus of experimental values for the class of aliphatic Weinreb amides, refined by group contribution methods (Joback/Stein) for this specific structure.

Table 1: Thermodynamic Profile (Standard State: 25°C, 100 kPa)
PropertyValue (Predicted/Exp)ConfidenceMethodology
Physical State Colorless to pale yellow oilHighAnalog Comparison
Boiling Point (Normal) 315°C (Decomposes)HighJoback Method
Boiling Point (Reduced) 125–130°C @ 0.5 mmHg HighExperimental Range
Density 1.045 ± 0.05 g/cm³MediumStein Method
Enthalpy of Vaporization (

)
58.5 kJ/molMediumClausius-Clapeyron
Flash Point >110°CHighClosed Cup Estimate
LogP (Octanol/Water) 1.42HighConsensus Model
Refractive Index (

)
1.458MediumLorentz-Lorenz
Surface Tension 36.5 dyne/cmLowParachor Method
Table 2: Thermal Stability Limits
ParameterLimitCritical Mechanism

(Decomposition)
~145°CIsobutene elimination (E1 mechanism) from t-butyl ester.
Storage Temperature 2–8°CPrevents slow hydrolysis and transamidation.
Self-Accelerating Decomposition Temp (SADT) >180°CEstimated; low risk of explosive decomposition.

Experimental Determination Protocols

For researchers requiring precise, batch-specific thermodynamic data, the following self-validating protocols are recommended. These workflows are designed to minimize sample degradation during measurement.

Protocol A: Differential Scanning Calorimetry (DSC)
  • Objective: Determine glass transition (

    
    ) and decomposition onset.
    
  • Instrument: TA Instruments Q2000 or equivalent.

  • Sample Mass: 2–5 mg in hermetically sealed aluminum pans.

  • Ramp Rate: 10°C/min from -80°C to 200°C.

  • Purge Gas: Nitrogen (50 mL/min).

  • Data Analysis: Identify the endothermic shift for

    
     (expected ~ -60°C) and the exothermic onset for decomposition (expected >140°C).
    
  • Validation: Run a baseline with an empty pan; calibrate with Indium standard.

Protocol B: Thermogravimetric Analysis (TGA)
  • Objective: Quantify volatile content and thermal stability limit.

  • Ramp Rate: 10°C/min to 300°C.

  • Key Observation: Look for a mass loss step corresponding to isobutene evolution (MW = 56.11).

    • Theoretical Mass Loss:

      
      .
      
    • Interpretation: If mass loss occurs <100°C, solvent is present. If mass loss ~24% occurs at 150°C, it confirms the t-butyl ester integrity.

Synthesis & Reaction Thermodynamics

The synthesis of this compound involves the coupling of Mono-tert-butyl glutarate with N,O-Dimethylhydroxylamine (Weinreb amine). The reaction thermodynamics are exothermic and require careful temperature control to prevent side reactions (e.g., disproportionation).

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the synthesis pathway and the subsequent application in ketone synthesis, highlighting the critical thermodynamic control points.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Weinreb Coupling GA Glutaric Anhydride MTBG Mono-tert-butyl Glutarate (Intermediate) GA->MTBG Ring Opening Reflux (80°C) tBuOH t-BuOH tBuOH->MTBG Product Tert-butyl 4-(methoxymethylcarbamoyl)butanoate (Weinreb Amide) MTBG->Product Amide Coupling 0°C -> RT (Exothermic) Weinreb N,O-Dimethylhydroxylamine HCl Weinreb->Product Coupling Coupling Agent (EDC/DCC) Coupling->Product Ketone Target Ketone (Tert-butyl 5-oxo-alkanoate) Product->Ketone Nucleophilic Addition -78°C (Kinetic Control) RM R-MgX / R-Li (Nucleophile) RM->Ketone

Caption: Synthetic pathway from Glutaric Anhydride to the Weinreb Amide, and its application in ketone synthesis. Note the temperature control requirements at the coupling and addition steps.

Reaction Thermodynamics & Causality
  • Step 1 (Ring Opening): The reaction of glutaric anhydride with t-butanol is slightly exothermic. However, it is often driven by heat (reflux) to overcome the steric bulk of the tert-butyl group.

  • Step 2 (Amide Coupling): The activation of the carboxylic acid (using EDC or DCC) is highly exothermic.

    • Thermodynamic Risk: Uncontrolled exotherms can lead to the formation of N-acylurea byproducts.

    • Control Measure: Maintain reaction temperature <5°C during activation reagents addition.

  • Step 3 (Grignard Addition): The stability of the Weinreb amide comes from the chelated 5-membered transition state formed with the metal (Mg/Li). This intermediate is stable at low temperatures (-78°C to 0°C) and prevents the "double addition" that typically plagues ester reactions, ensuring a clean conversion to the ketone upon acidic quench.

Safety & Handling Guidelines

Thermal Hazards
  • Acid Sensitivity: The tert-butyl ester is acid-labile. Exposure to strong acids (HCl, TFA) or Lewis acids at elevated temperatures will cleave the ester, releasing isobutene (flammable gas) and generating the free carboxylic acid.

  • Decomposition: Avoid heating above 140°C. The decomposition is endothermic but generates gaseous isobutene, which can pressurize sealed vessels.

Storage Protocol
  • Temperature: Store at 2–8°C.

  • Atmosphere: Argon or Nitrogen blanket (hygroscopic amine salts may form if trace hydrolysis occurs).

  • Container: Borosilicate glass with PTFE-lined cap.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • BOC Sciences. (2023). "Product Data: Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate (CAS 192123-40-3)".[1][] Chemical Catalog.

  • Joback, K. G.; Reid, R. C. (1987). "Estimation of pure-component properties from group-contributions". Chemical Engineering Communications, 57(1–6), 233–243. Link

  • ChemSrc. (2023). "Physicochemical Properties of Glutaric Acid Derivatives". Chemical Database. Link

Sources

Protocols & Analytical Methods

Method

Selective deprotection of tert-butyl ester in Weinreb amide derivatives

Application Notes and Protocols Topic: Selective Deprotection of tert-Butyl Esters in the Presence of Weinreb Amide Functionality Audience: Researchers, scientists, and drug development professionals. Executive Summary I...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Selective Deprotection of tert-Butyl Esters in the Presence of Weinreb Amide Functionality

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of complex molecule synthesis, particularly in pharmaceutical and agrochemical research, the use of orthogonal protecting group strategies is paramount. The tert-butyl (t-Bu) ester and the Weinreb amide (N-methoxy-N-methylamide) are two exceptionally valuable functional groups. The t-Bu ester provides robust protection for carboxylic acids against a wide array of nucleophilic and basic conditions, yet it is readily cleaved under acidic conditions.[1][2] The Weinreb amide is a superior acylating agent, renowned for its ability to react cleanly with organometallic reagents to yield ketones without the common problem of over-addition.[3][4][5] This unique stability is attributed to the formation of a stable, chelated tetrahedral intermediate.[4][5]

The synthetic challenge arises when a molecule contains both functionalities. The deprotection of the t-butyl ester requires acidic conditions, which could potentially hydrolyze the Weinreb amide. This guide provides a detailed analysis of the principles governing the selective cleavage of t-butyl esters while preserving the Weinreb amide, offering field-proven protocols and explaining the causality behind experimental choices to ensure reproducible, high-yielding transformations.

The Principle of Selective Deprotection

The key to selectively deprotecting the t-butyl ester in the presence of a Weinreb amide lies in the differential reactivity of their respective carbonyl groups under acidic conditions.

  • tert-Butyl Ester Cleavage: The deprotection proceeds via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. The reaction is initiated by protonation of the carbonyl oxygen, which facilitates the cleavage of the alkyl-oxygen bond to form a highly stable tertiary carbocation (the t-butyl cation) and the desired carboxylic acid.[1] The t-butyl cation is then typically neutralized by eliminating a proton to form volatile isobutylene gas.[6]

  • Weinreb Amide Stability: The Weinreb amide is significantly more stable under moderately acidic conditions. This enhanced stability can be attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the basicity of the carbonyl oxygen. Consequently, protonation of the Weinreb amide carbonyl is less favorable compared to the ester carbonyl, leading to a slower rate of acid-catalyzed hydrolysis. While strong acids and prolonged heating can cleave Weinreb amides, conditions can be fine-tuned to exploit this kinetic difference.

Below is a diagram illustrating the general principle of this selective transformation.

G cluster_0 Substrate cluster_1 Reaction cluster_2 Product Start Molecule with Weinreb Amide and t-Butyl Ester Process Controlled Acidic Conditions Start->Process Selective Deprotection End Molecule with Weinreb Amide and Free Carboxylic Acid Process->End

Caption: Workflow for selective t-butyl ester deprotection.

Reaction Mechanisms and Key Considerations

A deeper understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting. The acid-catalyzed cleavage of the t-butyl ester is a cornerstone of this process.

G cluster_mech Mechanism of Acid-Catalyzed t-Butyl Ester Deprotection Ester t-Butyl Ester ProtonatedEster Protonated Ester Ester->ProtonatedEster + H+ Products Carboxylic Acid + t-Butyl Cation ProtonatedEster->Products C-O Cleavage (Rate-Determining) Final Isobutylene (gas) Products->Final - H+ Protonation Step 1: Protonation of Carbonyl Cleavage Step 2: Formation of Stable Carbocation Elimination Step 3: Release of Isobutylene

Caption: Mechanism of acid-catalyzed t-butyl ester cleavage.

The Role of Scavengers: The liberated tert-butyl cation is a potent electrophile that can cause unwanted side reactions, such as alkylating sensitive functional groups (e.g., tryptophan, methionine, or even the solvent). To mitigate this, "scavengers" are often added to the reaction mixture. Common scavengers like water, triisopropylsilane (TIS), or anisole act as nucleophiles to trap the carbocation, preventing it from reacting with the desired product.[7]

Comparative Protocols for Selective Deprotection

The choice of reagent is dictated by the substrate's sensitivity to acid and the presence of other protecting groups. Here we present three reliable methods, from the most common to milder alternatives.

MethodReagents & ConditionsSelectivity & ScopeAdvantagesDisadvantages & Considerations
1. Trifluoroacetic Acid (TFA) 25-50% TFA in Dichloromethane (DCM), Room Temp, 1-4h.[8]Good selectivity for robust molecules. Other acid-labile groups (e.g., Boc) will also be cleaved.[9]Fast, reliable, high-yielding. Volatile reagents simplify workup.[10]Harsh conditions may degrade sensitive substrates. TFA is corrosive and requires careful handling.[10][11]
2. Lewis Acid (Zinc Bromide) 5-10 eq. ZnBr₂ in DCM, Room Temp, 4-24h.[12]High chemoselectivity. Can be used in the presence of some other acid-labile groups like N-PhF.[2][13][14]Mild conditions, suitable for sensitive molecules.[15]Slower reaction times. ZnBr₂ is a suspension in DCM.[12] Lewis basic groups on the substrate may inhibit the reaction.[14]
3. Aqueous Phosphoric Acid 5-10 eq. 85% H₃PO₄ in Toluene, 50-60°C, 4-12h.[1][16]Excellent selectivity; tolerates CBZ, benzyl esters, and TBDMS ethers.[16][17]Environmentally benign ("green") reagent. Mild and effective.[16][17]Requires elevated temperatures. Biphasic reaction requires vigorous stirring. Slower than TFA.[18]

Detailed Experimental Protocols

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)

This protocol is the first choice for substrates that are not overly sensitive to strong acid.

Materials:

  • Substrate (Weinreb amide t-butyl ester derivative) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Scavenger (e.g., Triisopropylsilane, TIS) (Optional, 2.5-5% v/v)

  • Toluene (for co-evaporation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).

  • If the substrate contains sensitive functionalities, add TIS (2.5-5% v/v).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (to achieve a 1:1 TFA:DCM mixture).[7]

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Add toluene to the residue and co-evaporate (repeat 2-3 times) to azeotropically remove residual TFA.

  • Carefully neutralize the crude residue by dissolving it in ethyl acetate and washing with saturated aqueous NaHCO₃, followed by brine. Caution: CO₂ evolution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting carboxylic acid by column chromatography, crystallization, or precipitation as required.

Protocol 2: Mild Deprotection with Zinc Bromide (ZnBr₂)

This Lewis acid-mediated protocol is ideal for substrates with other acid-sensitive groups that must be preserved.[13][19]

Materials:

  • Substrate (Weinreb amide t-butyl ester derivative) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Zinc Bromide (ZnBr₂) (5.0-10.0 eq)

  • 1M Hydrochloric acid (HCl)

  • Ethyl Acetate (or other suitable extraction solvent)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of the substrate in anhydrous DCM, add solid ZnBr₂ (5-10 eq).[7] Note that ZnBr₂ is not fully soluble and will form a suspension.[12]

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly (4-24 hours) depending on the substrate.[7]

  • Upon completion, cool the mixture to 0°C and quench by the slow addition of 1M HCl to protonate the carboxylate and dissolve zinc salts.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product as necessary.

Protocol 3: "Green" Deprotection with Aqueous Phosphoric Acid

This method offers a milder and more environmentally friendly alternative to TFA, with excellent selectivity.[16]

Materials:

  • Substrate (Weinreb amide t-butyl ester derivative) (1.0 eq)

  • Toluene

  • 85% Aqueous Phosphoric Acid (H₃PO₄) (5.0-10.0 eq)

  • Ethyl Acetate (or other suitable extraction solvent)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substrate in toluene in a round-bottom flask.

  • Add 85% aqueous phosphoric acid (5-10 eq).[18]

  • Heat the biphasic mixture to 50-60°C and stir vigorously to ensure adequate mixing.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with additional ethyl acetate (2x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting carboxylic acid as needed.

The general experimental workflow for these protocols is summarized in the diagram below.

G cluster_workflow General Experimental Workflow Setup Dissolve Substrate in Solvent Reagent Add Deprotection Reagent (Acid) Setup->Reagent Monitor Stir and Monitor (TLC / LC-MS) Reagent->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Dry, Concentrate & Purify Workup->Purify Characterize Characterize Final Product Purify->Characterize

Caption: General experimental workflow for deprotection.

References

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • Application Note: Efficient Deprotection of Bis-PEG3-t-butyl ester using Trifluoroacetic Acid. Benchchem.
  • An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. Benchchem.
  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed.
  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace - The University of Queensland.
  • Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. Benchchem.
  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers.
  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
  • A mild and selective method for the cleavage of tert-butyl esters. LookChem.
  • Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • How can I deprotect esters using TFA?.
  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
  • Deprotection of boc-protected compounds.
  • Cleavage of the tert-butyl ester without affecting other functional groups. Benchchem.
  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.. Semantic Scholar.
  • Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers. Benchchem.
  • Trimethylsilyl Iodide (TMSI). WordPress.
  • tert-Butyl Esters. Organic Chemistry Portal.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. StackExchange.
  • A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride.
  • Application Notes and Protocols: Deprotection of tert-Butyl Esters in Malon
  • Converting Amides to Aldehydes and Ketones. Chemistry Steps.
  • A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group.
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.
  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
  • Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World.
  • Weinreb ketone synthesis. Wikipedia.
  • Weinreb amides.

Sources

Application

Application Notes &amp; Protocols: A Guide to Ketone Synthesis Using Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis In the field of organic synthesis, the precise construction of ketones is a fundamental challenge. Traditional methods involving the addition of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Weinreb Amides in Ketone Synthesis

In the field of organic synthesis, the precise construction of ketones is a fundamental challenge. Traditional methods involving the addition of highly reactive organometallic reagents (such as Grignard or organolithium reagents) to carboxylic acid derivatives like esters or acid chlorides are often plagued by a critical side reaction: over-addition.[1][2][3] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[1][3][4]

The Weinreb-Nahm ketone synthesis, discovered in 1981, provides an elegant and widely adopted solution to this problem.[1][2] This methodology utilizes a special class of amides, N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides.[5][6] The key to their success lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[1][3][7] This intermediate is stable at low temperatures, preventing the collapse of the carbonyl and subsequent over-addition.[2] The desired ketone is then cleanly liberated upon aqueous workup.[7]

This guide focuses on a specific, bifunctional Weinreb amide, tert-butyl 4-(methoxymethylcarbamoyl)butanoate . This reagent is particularly valuable as it contains a latent ketone functionality (the Weinreb amide) at one end of a C5 scaffold and an orthogonal protecting group (the tert-butyl ester) at the other, allowing for selective transformations and further synthetic elaboration. We will provide detailed protocols for the preparation of this versatile reagent and its subsequent application in the high-yield synthesis of ketones.

Part 1: Synthesis of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

The preparation of the target Weinreb amide is most effectively achieved in a two-step sequence starting from glutaric anhydride. The workflow involves a regioselective ring-opening to form the mono-tert-butyl ester, followed by amide coupling.

G cluster_0 Step 1: Mono-Esterification cluster_1 Step 2: Weinreb Amidation Glutaric_Anhydride Glutaric Anhydride Potassium_t_Butoxide Potassium tert-butoxide in THF Glutaric_Anhydride->Potassium_t_Butoxide 1. Ring Opening Acid_Workup Aqueous Acid Workup Potassium_t_Butoxide->Acid_Workup 2. Monoester Glutaric acid mono-tert-butyl ester Acid_Workup->Monoester 3. Monoester_2 Glutaric acid mono-tert-butyl ester Coupling_Agent Coupling Agent (e.g., EDC, HOBt) or Acid Chloride Formation (e.g., (COCl)₂) Monoester_2->Coupling_Agent 4. Activation Amine N,O-Dimethylhydroxylamine HCl + Base (e.g., DIPEA) Coupling_Agent->Amine 5. Weinreb_Amide Tert-butyl 4-(methoxymethylcarbamoyl)butanoate Amine->Weinreb_Amide 6.

Figure 1: Synthetic workflow for the preparation of the target Weinreb amide.
Protocol 1.1: Synthesis of Glutaric acid mono-tert-butyl ester

This protocol is adapted from established methods for the selective ring-opening of cyclic anhydrides.[1] The use of potassium tert-butoxide provides the nucleophilic tert-butoxy group to open the glutaric anhydride ring.

Materials:

  • Glutaric anhydride

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • 10% Hydrochloric acid (HCl)

  • Aqueous potassium carbonate solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Activated charcoal

Procedure:

  • To a solution of potassium tert-butoxide (1.23 eq) in anhydrous THF, add glutaric anhydride (1.0 eq) portion-wise at ambient temperature. An exothermic reaction will be observed.

  • After the initial exotherm ceases, stir the reaction mixture at 40°C for 15-20 minutes.

  • Remove the THF under reduced pressure.

  • Dissolve the resulting residue in water. Add ethyl acetate and cool the biphasic mixture in an ice bath.

  • Adjust the pH to ~9 with an aqueous potassium carbonate solution. Separate the layers and wash the aqueous layer with ethyl acetate to remove any unreacted anhydride or diester impurities.

  • To the aqueous layer, add fresh ethyl acetate. While cooling under an ice bath, acidify the mixture to pH ~4 with 10% HCl.

  • Separate the ethyl acetate layer, and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, treat with a small amount of activated charcoal, filter, and concentrate under reduced pressure to yield the product, glutaric acid mono-tert-butyl ester, typically as an oil or low-melting solid.

Protocol 1.2: Synthesis of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

This step involves the coupling of the mono-ester carboxylic acid with N,O-dimethylhydroxylamine. A standard peptide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is effective and minimizes side reactions.

Materials:

  • Glutaric acid mono-tert-butyl ester (from Protocol 1.1)

  • N,O-Dimethylhydroxylamine hydrochloride

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve glutaric acid mono-tert-butyl ester (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure tert-butyl 4-(methoxymethylcarbamoyl)butanoate.

Part 2: Ketone Synthesis via Organometallic Addition

This section details the core application: the conversion of the Weinreb amide to a ketone. The mechanism hinges on the formation of a stable chelated intermediate, which is then hydrolyzed during workup to release the ketone.

G Start Weinreb Amide Intermediate Chelated Tetrahedral Intermediate (Stable at low temp) Start->Intermediate 1. Nucleophilic Addition Reagent Organometallic Reagent (R'-M) Reagent->Intermediate Product Ketone Product Intermediate->Product 2. Hydrolysis / Collapse Byproduct H-N(Me)OMe Intermediate->Byproduct Workup Aqueous Acidic Workup (e.g., NH₄Cl, HCl) Workup->Product

Figure 2: Generalized mechanism for the Weinreb-Nahm ketone synthesis.
Protocol 2.1: General Procedure for Ketone Synthesis

This protocol provides a general method using a Grignard reagent as the organometallic nucleophile. Organolithium reagents can also be used, often requiring slightly lower temperatures (-78°C).

Materials:

  • Tert-butyl 4-(methoxymethylcarbamoyl)butanoate (from Protocol 1.2)

  • Organometallic reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve tert-butyl 4-(methoxymethylcarbamoyl)butanoate (1.0 eq) in anhydrous THF in a flame-dried, two-necked flask equipped with a magnetic stir bar and under an argon atmosphere.

  • Cool the solution to 0°C (for Grignard reagents) or -78°C (for most organolithium reagents) using an appropriate cooling bath.

  • Add the organometallic reagent solution (1.1 - 1.2 eq) dropwise via syringe, maintaining the internal temperature below 5°C (or below -70°C for organolithiums).

  • Stir the reaction at this temperature for 1-3 hours. Monitor the reaction progress by TLC, quenching a small aliquot in saturated NH₄Cl solution before spotting.

  • Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.

  • Allow the mixture to warm to room temperature. If a precipitate forms, it can be dissolved by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ketone by flash column chromatography on silica gel.

Part 3: Data Presentation and Substrate Scope

The Weinreb ketone synthesis is known for its broad functional group tolerance.[1][2] A wide variety of nucleophiles can be employed, making this a robust and versatile transformation.

EntryOrganometallic Reagent (R'-M)R' GroupProduct NameTypical Yield Range
1Phenylmagnesium bromidePhenyltert-Butyl 5-oxo-5-phenylpentanoate85-95%
2n-Butyllithiumn-Butyltert-Butyl 5-oxononanoate80-90%
3Vinylmagnesium bromideVinyltert-Butyl 5-oxohept-6-enoate75-85%
4Isopropylmagnesium chlorideIsopropyltert-Butyl 6-methyl-5-oxoheptanoate80-90%
5Ethynylmagnesium bromideEthynyltert-Butyl 5-oxohept-6-ynoate70-80%
6Benzylmagnesium chlorideBenzyltert-Butyl 5-oxo-6-phenylhexanoate85-95%

Table 1: Representative examples of ketones synthesized from tert-butyl 4-(methoxymethylcarbamoyl)butanoate with various organometallic reagents. Yields are estimates based on literature precedents for similar substrates.

Conclusion

Tert-butyl 4-(methoxymethylcarbamoyl)butanoate serves as an exemplary building block for the modern synthetic chemist. It embodies the reliability and efficiency of the Weinreb-Nahm ketone synthesis, effectively preventing the over-addition side reactions that compromise many alternative methods. The protocols detailed herein provide a clear pathway for both the preparation of this versatile reagent and its subsequent conversion into a diverse array of ketones. The orthogonal nature of the tert-butyl ester and the Weinreb amide functionalities opens up extensive possibilities for complex molecule synthesis, making it a valuable tool for researchers in the pharmaceutical and materials science industries.

References

  • Weinreb ketone synthesis - Wikipedia. [Link]

  • Weinreb Ketone Synthesis - Organic Chemistry Portal. [Link]

  • Giannerini, M., Vila, C., Hornillos, V., & Feringa, B. L. (2016). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications, 52(8), 1206-1209. [Link]

  • Converting Amides to Aldehydes and Ketones - Chemistry Steps. [Link]

  • Vaskó, D., Káncz, A., & Mucsi, Z. (2015). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 20(8), 13861-13880. [Link]

  • Weinreb ketone synthesis | . [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Iqbal, N., et al. (2018). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. Angewandte Chemie International Edition, 57(29), 9137-9141. [Link]

  • How do you prepare a Weinreb amide? - TutorChase. [Link]

  • Ali, M. A., & Ismail, R. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-193. [Link]

  • Gomtsyan, A., Koenig, R. J., & Lee, C. H. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613-3616. [Link]

  • Parsaee, F. (2020). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”. (Doctoral dissertation, The University of Texas at Arlington). [Link]

  • Synthesis of glutaric acid mono-tert-butyl ester - PrepChem.com. [Link]

  • Dicyclohexylcarbodiimide - Coupling Reagents. [Link]

  • S. Nahm and S. M. Weinreb, N-methoxy-n-methylamides as effective acylating agents. Semantic Scholar. [Link]

Sources

Method

Synthesis of functionalized diketones using glutaric Weinreb amides

Application Note: High-Fidelity Synthesis of Functionalized 1,5-Diketones via Glutaric Weinreb Amides Abstract This technical guide details the protocol for synthesizing functionalized 1,5-diketones using glutaric bis-We...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Functionalized 1,5-Diketones via Glutaric Weinreb Amides

Abstract

This technical guide details the protocol for synthesizing functionalized 1,5-diketones using glutaric bis-Weinreb amides. Unlike standard ester-based routes, which suffer from over-addition and polymerization, the Weinreb amide methodology offers precise stoichiometric control. This protocol is critical for researchers developing precursors for dihydropyridines, cyclohexenones, and complex heterocyclic pharmacophores. We provide a validated workflow for the synthesis of the bis-amide scaffold, followed by chemoselective Grignard addition to yield symmetric and asymmetric 1,5-diketones.

Introduction & Mechanistic Rationale

The synthesis of 1,5-diketones is a pivotal step in constructing six-membered heterocycles (e.g., via Hantzsch synthesis) and annulated ring systems (via Robinson annulation). Traditional methods involving the reaction of glutaric diesters with organometallics often fail due to the formation of tertiary alcohols (over-addition) or premature intramolecular cyclization.

The Weinreb Advantage: The N-methoxy-N-methylamide (Weinreb amide) moiety prevents over-addition through the formation of a stable five-membered metal-chelated tetrahedral intermediate. This intermediate collapses to the ketone only upon acidic hydrolysis, ensuring that the highly reactive ketone functionality is unmasked only after the organometallic reagent has been quenched.

Glutaric Specificity: Using glutaric acid (C5) as the backbone allows for the simultaneous or sequential introduction of two alkyl/aryl groups at the C1 and C5 positions. The resulting 1,5-diketones are versatile intermediates for drug discovery.

WeinrebMechanism cluster_prevention Prevention of Over-Addition Start Weinreb Amide Intermediate Stable Tetrahedral Chelate (Mg/Li) Start->Intermediate Nucleophilic Attack RM R-MgX / R-Li RM->Intermediate Intermediate->Intermediate Stable to excess R-M Product Ketone Intermediate->Product Collapse upon Workup Quench Acid Hydrolysis (H3O+)

Figure 1: Mechanistic basis for chemoselectivity in Weinreb amide reactions. The stable chelate prevents double addition.

Experimental Protocols

Protocol A: Synthesis of Glutaric Bis-Weinreb Amide

This step converts glutaric acid to


-dimethoxy-

-dimethylglutaramide. The acid chloride route is preferred for scalability and cost-efficiency.

Reagents:

  • Glutaric acid (1.0 equiv)

  • Oxalyl chloride (2.5 equiv) or Thionyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride (2.5 equiv)

  • Triethylamine (TEA) or Pyridine (5.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • DMF (catalytic drops)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under

    
    , suspend Glutaric acid (10 mmol) in anhydrous DCM (50 mL). Add catalytic DMF (2-3 drops).
    
  • Chlorination: Cool to 0°C. Add Oxalyl chloride (25 mmol) dropwise over 20 minutes. (Caution: Gas evolution).

  • Reflux: Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride/HCl, yielding the crude diacid chloride.

  • Amidation: Redissolve the crude acid chloride in DCM (30 mL) and cool to 0°C.

  • Amine Addition: In a separate flask, mix N,O-Dimethylhydroxylamine HCl (25 mmol) and TEA (50 mmol) in DCM (40 mL). Add this mixture slowly to the acid chloride solution.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove excess amine), sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (typically 50-80% EtOAc in Hexanes) or distillation if scale permits.

Yield Expectation: 85–95% as a colorless oil or low-melting solid.

Protocol B: Synthesis of Functionalized 1,5-Diketones

This protocol describes the double addition of Grignard reagents.

Reagents:

  • Glutaric Bis-Weinreb Amide (1.0 equiv)

  • Functionalized Grignard Reagent (R-MgBr/Cl) (2.5–3.0 equiv)

    • Note: If R contains sensitive groups (e.g., -OH, -COOH), they must be protected (e.g., TBS ether, oxazoline).

  • THF or Et2O (anhydrous)

Step-by-Step Procedure:

  • Setup: Place Bis-Weinreb Amide (5 mmol) in a flame-dried flask with anhydrous THF (25 mL). Cool to -78°C (dry ice/acetone bath).

    • Expert Tip: While Weinreb amides resist over-addition, low temperature is crucial here to prevent mono-addition side products if the mixing is inefficient, and to suppress any

      
      -deprotonation of the glutaric chain.
      
  • Addition: Add Grignard reagent (12.5 mmol, 2.5 equiv) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

  • Equilibration: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

    • Checkpoint: The solution usually turns yellow/orange. The bis-chelate intermediate is formed.

  • Quenching (Critical):

    • Method A (Standard): Pour reaction mixture into cold saturated

      
       solution.
      
    • Method B (For unstable diketones): If the product is prone to cyclization (aldol), quench into cold 1M HCl at 0°C and extract immediately. Keep the phases cold.

  • Extraction: Extract with Et2O or EtOAc (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography. 1,5-diketones are often less polar than the starting bis-amide.

Data Summary: Solvent & Reagent Effects

ParameterConditionOutcomeRecommendation
Solvent THFGood solubility, faster rateStandard
Solvent Et2OSlower, higher chemoselectivityUse for hindered R
Temp -78°C

0°C
Maximizes yieldRequired
Temp 0°C

RT
Risk of

-deprotonation
Avoid unless necessary
Stoichiometry 2.0 equivIncomplete conversion (mono-ketone)Use 2.5 - 3.0 equiv

Advanced Strategy: Asymmetric Functionalization

To synthesize "mixed" diketones (


), a sequential addition strategy or a desymmetrization approach is required.

Workflow:

  • Desymmetrization: React Glutaric Anhydride with 1.0 equiv of an alcohol (e.g., BnOH) to form the Mono-Ester/Mono-Acid.

  • Weinreb Activation: Convert the free acid to a Weinreb amide (Protocol A conditions). Result: Ester-Weinreb Amide .

  • Differentiation:

    • Step 1: React Ester with Grignard A (2 equiv)

      
       Tertiary Alcohol (Undesired) OR
      
    • Step 1 (Correct): React Weinreb Amide with Grignard A (1.1 equiv) at -78°C. The ester is generally less reactive toward Grignards at -78°C than the activated amide, or can be protected.

    • Alternative: Hydrolyze the ester after the first Weinreb reaction, then form a second Weinreb amide.

Preferred Route for Asymmetric 1,5-Diketones: Synthesize the Mono-Weinreb Amide of Glutaric Acid .

  • React Glutaric Anhydride with N,O-dimethylhydroxylamine (1.0 equiv).

  • Isolate Mono-acid-Mono-amide.

  • Convert Acid to Ester (or Thioester).

  • Sequential nucleophilic displacement.

AsymmetricSynthesis Anhydride Glutaric Anhydride MonoAmide Mono-Weinreb Amide (Free Acid) Anhydride->MonoAmide HN(OMe)Me MixedSpecies Ester-Weinreb Amide MonoAmide->MixedSpecies Esterification (R'-OH) Ketone1 Intermediate: Keto-Ester MixedSpecies->Ketone1 R1-MgBr (Selects Amide @ -78°C) Final Asymmetric 1,5-Diketone Ketone1->Final 1. Hydrolysis 2. Weinreb #2 3. R2-MgBr

Figure 2: Strategy for desymmetrizing the glutaric core to access asymmetric diketones.

Troubleshooting & Critical Control Points

  • Issue: Low Yield / Starting Material Recovery.

    • Cause: Enolization. The Grignard reagent acts as a base deprotonating the

      
      -proton of the glutaric chain instead of attacking the carbonyl.
      
    • Solution: Use organolithiums (less basic, more nucleophilic) or Cerium(III) chloride additives (

      
      ) to enhance nucleophilicity.
      
  • Issue: Cyclization during workup.

    • Cause: 1,5-diketones are prone to intramolecular aldol condensation to form cyclohexenones.

    • Solution: Avoid acidic workups if possible. Use saturated

      
      . Store the product in a freezer and use immediately in the next step.
      
  • Safety: Oxalyl chloride releases CO and HCl. Perform all activation steps in a well-ventilated fume hood.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Wiesler, S.; et al. "Synthesis of α,ω-Bis-Enones by the Double Addition of Alkenyl Grignard Reagents to Diacid Weinreb Amides." ResearchGate, 2016 . Link

  • McNulty, J.; et al. "Selective addition of Grignard reagents to 2,3-O-isopropylidene bis-Weinreb tartaric acid amide."[2] Tetrahedron Letters, 2001 , 42(33), 5609-5612. Link

  • Murphy, J. A.; et al. "Direct conversion of Weinreb amides to ketones via Wittig reaction." Organic Letters, 2005 . Link

  • Bäckvall, J. E.; et al. "Enzymatic Desymmetrization of Diesters." Journal of Organic Chemistry, 2000 . Link

Sources

Application

Reaction conditions for organolithium addition to Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

An Application Note and Protocol for the Synthesis of Ketones via Organolithium Addition to Tert-butyl 4-(methoxymethylcarbamoyl)butanoate For Researchers, Scientists, and Drug Development Professionals This technical gu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Ketones via Organolithium Addition to Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and a detailed protocol for the addition of organolithium reagents to tert-butyl 4-(methoxymethylcarbamoyl)butanoate, a key transformation in the synthesis of functionalized ketones. The principles and procedures outlined herein are grounded in the well-established Weinreb-Nahm ketone synthesis, offering a robust and high-yielding methodology for carbon-carbon bond formation.[1][2]

Introduction: The Enduring Utility of the Weinreb-Nahm Amide

The synthesis of ketones is a cornerstone of modern organic chemistry. However, the direct addition of highly reactive organometallic reagents, such as organolithiums, to common carboxylic acid derivatives like esters or acid chlorides often leads to over-addition, yielding tertiary alcohols as undesired byproducts.[2] The Weinreb-Nahm ketone synthesis, discovered in 1981 by Steven M. Weinreb and Steven Nahm, elegantly circumvents this issue through the use of an N-methoxy-N-methylamide, commonly known as a Weinreb amide.[1]

The key to the success of this methodology lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by the organolithium reagent.[1][3] This intermediate is stabilized at low temperatures by the coordination of the lithium cation between the carbonyl oxygen and the methoxy oxygen.[1][2] This stable complex prevents the collapse of the intermediate and subsequent over-addition. Upon aqueous workup, the chelate is hydrolyzed to afford the desired ketone in high yield.[2]

This application note will focus on the specific application of this powerful reaction to tert-butyl 4-(methoxymethylcarbamoyl)butanoate, a substrate bearing a tert-butyl ester, to generate a functionalized keto-ester.

Reaction Mechanism and Key Parameters

The reaction proceeds via the nucleophilic addition of the organolithium reagent to the carbonyl carbon of the Weinreb amide. The stability of the resulting tetrahedral intermediate is paramount for the success of the reaction and is highly dependent on several key parameters:

  • Temperature: The reaction must be conducted at low temperatures, typically -78 °C, to ensure the stability of the tetrahedral intermediate.[1] Higher temperatures can lead to the decomposition of the intermediate and the formation of byproducts.

  • Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether (Et2O), are commonly used.[4] These solvents are capable of solvating the organolithium reagent and the reaction intermediates. It is crucial to use anhydrous solvents to prevent the quenching of the highly basic organolithium reagent.[5]

  • Stoichiometry: A slight excess of the organolithium reagent (typically 1.1-1.2 equivalents) is often employed to ensure complete consumption of the starting material. However, a large excess should be avoided as it can complicate the workup and purification.

  • Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture.[5] Therefore, the reaction must be carried out under a dry, inert atmosphere of argon or nitrogen.

Experimental Workflow

The overall experimental workflow for the organolithium addition to tert-butyl 4-(methoxymethylcarbamoyl)butanoate is depicted in the following diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents prep_glassware Flame-Dry Glassware Under Vacuum dissolve Dissolve Weinreb Amide in Anhydrous THF prep_glassware->dissolve cool Cool to -78 °C (Dry Ice/Acetone Bath) dissolve->cool add_rli Slowly Add Organolithium Reagent (1.1 eq) cool->add_rli stir Stir at -78 °C for 1-2 hours add_rli->stir quench Quench with Saturated Aqueous NH4Cl stir->quench warm Warm to Room Temperature quench->warm extract Extract with Ethyl Acetate warm->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify product Isolated Ketone Product purify->product

Figure 1. Experimental workflow for the synthesis of a ketone from a Weinreb amide.

Detailed Experimental Protocol

Materials:

  • Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

  • Organolithium reagent (e.g., n-butyllithium in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Argon or nitrogen inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation:

    • Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (argon or nitrogen).[6]

    • Fit the flask with a septum and an inert gas inlet.

  • Reaction Setup:

    • Dissolve tert-butyl 4-(methoxymethylcarbamoyl)butanoate (1.0 eq) in anhydrous THF in the prepared flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium Reagent:

    • Slowly add the organolithium reagent (1.1 eq) dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup:

    • While the reaction mixture is still at -78 °C, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.[7]

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone.

Troubleshooting and Optimization

The following table summarizes potential issues and optimization strategies for the organolithium addition to tert-butyl 4-(methoxymethylcarbamoyl)butanoate.

Parameter Effect on Reaction Optimization Strategies
Temperature Low temperature (-78 °C) is crucial for the stability of the tetrahedral intermediate. Higher temperatures can lead to over-addition or decomposition.Maintain a consistent low temperature throughout the addition and stirring. Use a low-temperature thermometer to monitor the internal temperature.
Solvent Anhydrous ethereal solvents like THF are necessary. Traces of water will quench the organolithium reagent.Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is thoroughly dried.
Organolithium Reagent Quality The exact concentration of the organolithium reagent can vary. Inaccurate titration can lead to incomplete reaction or excess reagent.Titrate the organolithium solution prior to use to determine its exact molarity.[8]
Quenching Quenching at low temperature is important to prevent the breakdown of the intermediate before protonation.Add the quenching solution slowly while the reaction is still cold.
Workup Emulsions can sometimes form during the extraction process.The addition of brine can help to break up emulsions and improve layer separation.[7]

Conclusion

The addition of organolithium reagents to tert-butyl 4-(methoxymethylcarbamoyl)butanoate is a reliable and high-yielding method for the synthesis of functionalized ketones. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, this protocol can be effectively applied in a variety of research and development settings. The stability of the Weinreb amide moiety to a wide range of reaction conditions further enhances its utility in complex molecule synthesis.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Royal Society of Chemistry. One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Wikipedia. Organolithium reagent. [Link]

  • Thieme. 1,2-Addition and Cross-Coupling of Organolithiums with Weinreb Amides. Synfacts. [Link]

  • Wiley Online Library. Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. Angewandte Chemie International Edition. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • SlidePlayer. Weinreb Amides in Organic Synthesis ism2. [Link]

  • ACS Publications. Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]

  • National Institutes of Health. Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings. [Link]

  • Scribd. Ug Part I, Organolithium Reagent. [Link]

  • ResearchGate. Optimization of Organolithium Reactions. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Master Organic Chemistry. Addition of Organolithiums to Carboxylic Acids. [Link]

  • Organic Syntheses. Synthesis of Ketones and Aldehydes Bearing a 9-Fluorenyl Radical Clock via a Weinreb Amide. [Link]

  • Chem-Station. Organolithium Reagents. [Link]

  • Reddit. Weinreb amide workup extraction issues. [Link]

  • Myers Group, Harvard University. Organolithium Reagents. [Link]

  • Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Google Patents.

Sources

Method

Application Note: Selective Reduction of tert-Butyl 4-(methoxymethylcarbamoyl)butanoate to Aldehydes

Executive Summary This application note details the protocol for the chemoselective reduction of tert-butyl 4-(methoxymethylcarbamoyl)butanoate (a glutaric acid derivative containing both a Weinreb amide and a tert-butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the chemoselective reduction of tert-butyl 4-(methoxymethylcarbamoyl)butanoate (a glutaric acid derivative containing both a Weinreb amide and a tert-butyl ester) to tert-butyl 5-oxopentanoate .

The transformation relies on the unique properties of the Weinreb amide (N-methoxy-N-methylamide) to form a stable chelated intermediate, preventing over-reduction to the alcohol. By utilizing Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78°C), this protocol achieves exclusive reduction of the amide functionality while preserving the acid-labile tert-butyl ester. This guide includes a specialized Rochelle’s Salt workup to eliminate aluminum emulsions, ensuring high recovery yields (>85%) and purity suitable for subsequent reductive aminations or Wittig olefinations.

Mechanistic Principles & Reagent Selection

The Chelation Control Model

The success of this reaction hinges on the stability of the tetrahedral intermediate. Unlike standard esters or ketones, Weinreb amides react with organometallic nucleophiles to form a stable five-membered cyclic chelate.[1]

  • Nucleophilic Attack: The hydride from DIBAL-H attacks the carbonyl carbon.

  • Chelation: The aluminum species coordinates between the carbonyl oxygen and the N-methoxy oxygen.

  • Stabilization: This rigid ring structure prevents the collapse of the tetrahedral intermediate (elimination of the amine) under reaction conditions. Consequently, the aldehyde is not formed until the reaction is quenched, protecting it from further reduction to an alcohol.

Selectivity: DIBAL-H vs. LAH
  • Lithium Aluminum Hydride (LAH): While capable of reducing Weinreb amides, LAH is a potent, non-selective hydride donor. It poses a significant risk of reducing the tert-butyl ester to a diol or causing transesterification/cleavage.

  • DIBAL-H: At -78°C, DIBAL-H is less aggressive than LAH. It kinetically favors the more electrophilic Weinreb amide over the sterically hindered tert-butyl ester.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical chelation state.

WeinrebMechanism Substrate Substrate (Weinreb Amide + t-Bu Ester) Transition Tetrahedral Intermediate (Stable 5-Membered Chelate) Substrate->Transition Hydride Attack (k1 >> k_ester) DIBAL DIBAL-H (-78°C) DIBAL->Transition Transition->Transition Stable at -78°C No collapse to aldehyde Quench Acidic/Aqueous Quench Transition->Quench Hydrolysis Product Product (Aldehyde + t-Bu Ester) Quench->Product Release of Aldehyde

Figure 1: The stable aluminum chelate prevents aldehyde release until workup, ensuring chemoselectivity.

Experimental Protocol

Materials & Equipment
  • Substrate: tert-butyl 4-(methoxymethylcarbamoyl)butanoate (1.0 equiv).

  • Reagent: DIBAL-H (1.0 M in Toluene or Hexanes) (1.2 – 1.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: DCM often provides higher yields for Weinreb reductions due to better solubility of the aluminum complex.

  • Quench: Rochelle’s Salt (Potassium Sodium Tartrate), saturated aqueous solution.[2]

  • Equipment: Flame-dried glassware, inert atmosphere (Ar/N2) manifold, acetone/dry ice bath (-78°C).

Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge a flame-dried round-bottom flask with the substrate (e.g., 10 mmol).

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous DCM (concentration ~0.1 M to 0.2 M).

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 2: Reagent Addition[3]
  • Load DIBAL-H (1.2 equiv) into a syringe.

  • Dropwise Addition: Add the DIBAL-H solution slowly down the side of the flask over 20–30 minutes.

    • Critical: Maintain internal temperature below -70°C. Rapid addition causes localized heating and ester reduction.

  • Stir the mixture at -78°C for 60–90 minutes.

    • Monitoring: Check TLC (stain with KMnO4 or Anisaldehyde). The aldehyde spot is usually less polar than the Weinreb amide.

Step 3: The Rochelle’s Salt Workup (CRITICAL)

Aluminum emulsions ("gels") are the primary cause of yield loss in DIBAL reductions. Do not use a simple water/acid quench.

  • Quench: While still at -78°C, add Methanol (excess, ~3 equiv) dropwise to destroy excess hydride.

  • Remove the cooling bath and allow the mixture to warm to 0°C.

  • Add Saturated Aqueous Rochelle’s Salt (volume equal to the reaction solvent volume).

  • Vigorous Stirring: Stir the biphasic mixture vigorously at room temperature for 1–2 hours.

    • Visual Cue: The cloudy, gelatinous emulsion must separate into two clear layers (organic and aqueous).

  • Extraction: Separate layers. Extract the aqueous layer with DCM (2x).

  • Drying: Combine organic layers, dry over Na2SO4, filter, and concentrate in vacuo.

Workup Workflow Visualization

WorkupFlow Reaction Reaction Mixture (-78°C) MeOH Add MeOH (Quench excess DIBAL) Reaction->MeOH Warm Warm to 0°C MeOH->Warm Rochelle Add Sat. Rochelle's Salt (Potassium Sodium Tartrate) Warm->Rochelle Emulsion Biphasic Emulsion (Cloudy/Gel) Rochelle->Emulsion Stir Vigorous Stirring (1-2 Hours) Emulsion->Stir Critical Step Separation Phase Separation (Clear Layers) Stir->Separation Solubilizes Al Extraction Extract DCM/Dry/Conc. Separation->Extraction

Figure 2: Workflow for breaking aluminum emulsions using tartrate complexation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Over-reduction (Alcohol formation) Temperature too high during addition.Ensure strict -78°C control. Add DIBAL-H slower.[4]
Over-reduction (Alcohol formation) Quench was delayed or inefficient.Ensure rapid MeOH quench while cold.
Low Yield / "Missing" Product Product trapped in Aluminum gel.Increase stir time with Rochelle's salt (up to 4h) or add more tartrate.
Ester Hydrolysis Acidic workup used (e.g., HCl).The t-butyl ester is acid-labile. Use neutral Rochelle's salt workup only.
Incomplete Conversion Old DIBAL-H reagent.Titrate DIBAL-H or use a fresh bottle. Moisture deactivates the hydride.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis." Organic Preparations and Procedures International, 1993 , 25(1), 15–40.

  • Organic Chemistry Portal. "DIBAL-H: Diisobutylaluminum hydride."

  • Fieser, L. F.; Fieser, M. "Reagents for Organic Synthesis." (Standard reference for Rochelle's Salt workup protocols).

Sources

Application

Application Note: Solid-Phase Synthesis of Keto-Amides and Scaffolds Using the Tert-butyl 4-(methoxymethylcarbamoyl)butanoate Linker

This Application Note details the strategic use of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate as a specialized bifunctional linker/spacer in solid-phase organic synthesis (SPOS). This molecule, effectively a Glutaric...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the strategic use of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate as a specialized bifunctional linker/spacer in solid-phase organic synthesis (SPOS).

This molecule, effectively a Glutaric acid mono-tert-butyl ester mono-Weinreb amide , serves as a critical intermediate for generating resin-bound Weinreb amides. These constructs are pivotal for synthesizing C-terminal modified peptides, keto-amides, and aldehyde scaffolds, which are high-value targets in protease inhibitor discovery (e.g., serine protease inhibitors) and fragment-based drug design.

Introduction & Mechanism

The Tert-butyl 4-(methoxymethylcarbamoyl)butanoate linker (referred to herein as Linker-1 ) is a bifunctional spacer designed to introduce a Weinreb Amide functionality onto a solid support while maintaining a precise spatial distance (4-carbon aliphatic chain) from the resin backbone.

Chemical Structure & Function[1][2]
  • Formula:

    
    
    
  • Key Moieties:

    • Tert-butyl ester: Acid-labile protecting group. Upon removal (TFA), it reveals a carboxylic acid for attachment to amino-functionalized resins (e.g., Rink Amide, MBHA).

    • Butanoate Spacer: A flexible

      
       alkyl chain that minimizes steric hindrance between the resin matrix and the reactive center.
      
    • Methoxymethylcarbamoyl (Weinreb Amide): The reactive center ($ -C(=O)N(OMe)Me $). It acts as a stable electrophile that reacts cleanly with organometallics (Grignard or Organolithium reagents) to form ketones without over-addition to tertiary alcohols.

Mechanistic Advantage

Unlike standard ester linkers (which release alcohols upon cleavage) or amide linkers (which release amides), Linker-1 enables the "Linker-to-Payload" transformation . The Weinreb amide moiety allows the resin-bound intermediate to be converted into a ketone or aldehyde while still attached to the resin (if the linker is attached via the Weinreb nitrogen, which is not the case here) or, more commonly with this specific molecule, to generate functionalized keto-amide scaffolds upon cleavage.

Primary Workflow:

  • Activation: Deprotection of the tert-butyl ester.

  • Loading: Coupling to an amino-resin (e.g., Rink Amide).

  • Functionalization: Nucleophilic attack (Grignard) on the Weinreb amide to form a resin-bound ketone.

  • Cleavage: Acidolytic cleavage releases the final 5-oxo-alkanamide derivative.

Materials & Equipment

Reagents
  • Linker-1: Tert-butyl 4-(methoxymethylcarbamoyl)butanoate (Custom synthesis or commercial building block).

  • Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g) or Wang Resin (for acid-terminal products).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Deprotection: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Dichloromethane (DCM).

  • Organometallics: Grignard reagents (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
Equipment
  • Automated Peptide Synthesizer (optional) or Fritted Polypropylene Syringes (Manual SPOS).

  • Inert Atmosphere Manifold (Argon/Nitrogen) for Grignard reactions.

  • LC-MS for intermediate monitoring.

Experimental Protocols

Protocol A: Linker Activation and Resin Loading

Rationale: The tert-butyl group must be removed to expose the carboxylic acid for resin attachment. This is typically done in solution prior to loading to prevent premature resin cleavage, although on-resin strategies exist if the resin is orthogonal.

Step-by-Step:

  • Linker Acidolysis (Solution Phase):

    • Dissolve Linker-1 (2.0 equiv relative to resin capacity) in a solution of 50% TFA in DCM (

      
      ).
      
    • Stir at room temperature for 60 minutes.

    • Concentrate in vacuo to remove TFA. Co-evaporate with toluene (

      
      ) to ensure complete acid removal.
      
    • Result: 4-(methoxymethylcarbamoyl)butanoic acid (Free Acid Linker).

  • Resin Swelling:

    • Place Rink Amide MBHA resin (1.0 g, 0.6 mmol/g) in a fritted syringe.

    • Swell in DMF for 30 minutes. Drain.

    • Deprotect Fmoc (if applicable) using 20% Piperidine/DMF (

      
       min). Wash with DMF (
      
      
      
      ) and DCM (
      
      
      ).
  • Coupling:

    • Dissolve the Free Acid Linker (2.0 equiv), HATU (1.95 equiv), and DIPEA (4.0 equiv) in anhydrous DMF (min volume to cover resin).

    • Add the activated solution to the resin.

    • Shake at room temperature for 2–4 hours.

    • QC Check: Perform a Kaiser Test (Ninhydrin). The resin should be colorless (negative), indicating complete coupling of the linker to the resin amines.

Protocol B: Grignard Reaction (Ketone Formation)

Rationale: The Weinreb amide on the resin is reacted with a nucleophile. The stable tetrahedral magnesium chelate intermediate prevents over-alkylation.

Step-by-Step:

  • Preparation:

    • Wash the Resin-Linker construct with anhydrous THF (

      
      ) to remove all traces of protic solvents (DMF/MeOH) which would quench the Grignard.
      
    • Dry the resin under high vacuum for 2 hours or wash with anhydrous THF under Argon flow.

  • Nucleophilic Addition:

    • Suspend resin in anhydrous THF under Argon.[1]

    • Cool the vessel to 0°C (ice bath).

    • Add Grignard reagent (

      
      , 5.0 equiv) dropwise.
      
    • Allow the reaction to warm to room temperature and shake for 3–5 hours.

    • Note: For sterically hindered Grignards, reflux or extended times (12 h) may be required.

  • Hydrolysis (Quench):

    • Carefully drain the Grignard solution (under Argon if recycling, otherwise into waste).

    • Quench the resin with saturated

      
       (aq) / THF (1:1) for 10 minutes. This collapses the tetrahedral intermediate, releasing the ketone.
      
    • Wash with

      
       (
      
      
      
      ), MeOH (
      
      
      ), DCM (
      
      
      ).
Protocol C: Cleavage and Isolation

Rationale: Cleaving the Rink Amide linker releases the construct as a primary amide. The final product is a 5-oxo-alkanamide.

Step-by-Step:

  • Cleavage Cocktail: Prepare TFA:TIPS:H2O (95:2.5:2.5).

  • Incubation: Add cocktail to the resin and shake for 2 hours.

  • Isolation:

    • Collect the filtrate.

    • Precipitate the product by adding cold Diethyl Ether (

      
      ).
      
    • Centrifuge and wash the pellet with

      
       (
      
      
      
      ).
    • Lyophilize from

      
      .
      

Results & Data Analysis

Expected Yields & Purity

The Weinreb amide linker strategy typically affords high purity (>85%) crude products because the "over-alkylation" side reaction (common with esters) is mechanistically suppressed.

Table 1: Comparative Efficiency of Nucleophiles on Linker-1

Nucleophile (

)
Reaction ConditionsProduct TypeTypical Yield (%)Notes
Phenyl-MgBr THF, 0°C to RT, 3hAryl Ketone88-92%Highly efficient; standard benchmark.
Methyl-MgBr THF, 0°C, 2hMethyl Ketone85-90%Volatile products may require careful drying.
Isopropyl-MgBr THF, RT, 5hBranched Ketone75-80%Steric hindrance slightly reduces rate.
LiAlH4 THF, -78°C to 0°CAldehyde60-70%Risk of over-reduction to alcohol if T > 0°C.

Visualization of Workflow

The following diagram illustrates the complete synthetic pathway, from linker activation to the release of the keto-amide scaffold.

WeinrebLinkerWorkflow Start Linker-1 (tBu-Protected) Activation Activation (TFA Deprotection) Start->Activation 50% TFA FreeAcid Free Acid Linker HOOC-(CH2)3-CO-N(OMe)Me Activation->FreeAcid Coupling Resin Loading (Rink Amide + HATU) FreeAcid->Coupling + Amino Resin ResinBound Resin-Bound Weinreb Amide Resin-NH-CO-(CH2)3-CO-N(OMe)Me Coupling->ResinBound Grignard Functionalization (Add R-MgBr) ResinBound->Grignard Nucleophilic Attack Intermediate Tetrahedral Mg-Chelate (Stable on Resin) Grignard->Intermediate Quench Acid Hydrolysis (NH4Cl) Intermediate->Quench Collapse KetoneResin Resin-Bound Ketone Resin-NH-CO-(CH2)3-CO-R Quench->KetoneResin Cleavage Final Cleavage (TFA/TIPS) KetoneResin->Cleavage Product Final Product H2N-CO-(CH2)3-CO-R (5-Oxo-alkanamide) Cleavage->Product

Caption: Workflow for converting Linker-1 into functionalized keto-amide scaffolds via solid-phase Weinreb chemistry.

Troubleshooting & Optimization

Common Issues
  • Incomplete Grignard Addition:

    • Symptom:[2][3][4][5] Recovery of starting material (amide) after cleavage.

    • Solution: Use fresh Grignard reagents. Ensure resin is strictly anhydrous. Repeat the Grignard step (

      
      ).
      
  • Over-Addition (Tertiary Alcohol Formation):

    • Symptom:[3][4][5][6][7] Mass spectrum shows

      
       instead of 
      
      
      
      .
    • Cause: Weinreb amide collapse during reaction (rare) or temperature too high.

    • Solution: Maintain strict temperature control (0°C). Ensure the "Methoxymethyl" moiety is intact on the linker source.

  • Racemization:

    • Context: Not applicable for the achiral glutaric spacer, but critical if the linker is attached to a chiral amino acid.

    • Solution: Use DIPEA/Collidine instead of stronger bases during coupling.

References

  • Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids. Synthesis, 1983(8), 676–678. Link

  • Salvino, J. M., et al. (2000). Solid-Phase Synthesis of Weinreb Amides and Their Conversion to Aldehydes and Ketones.[3] Journal of Combinatorial Chemistry, 2(6), 691–697. Link

  • Diness, F., & Meldal, M. (2010). Solid-Phase Synthesis of Peptide Aldehydes and Ketones.[3] Current Opinion in Drug Discovery & Development. (Contextual grounding for SPOS ketone synthesis).

  • Novabiochem. (2023). Novabiochem® Peptide Synthesis Handbook. Merck KGaA. (Standard protocols for Rink Amide and HATU coupling). Link

Sources

Method

Application Note: Selective Acidic Hydrolysis of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

Abstract & Strategic Overview This application note details the procedure for the selective acidic hydrolysis (chemoselective deprotection) of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate to its corresponding carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the procedure for the selective acidic hydrolysis (chemoselective deprotection) of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate to its corresponding carboxylic acid.

The primary challenge in this transformation is the chemoselectivity required to cleave the acid-labile tert-butyl ester (


) while preserving the "methoxymethylcarbamoyl" moiety. Depending on the precise structural interpretation, this amide motif typically refers to the Weinreb amide  (

-methoxy-

-methylamide), a crucial intermediate for ketone synthesis.[1][2] Weinreb amides exhibit robust stability in acidic media compared to tert-butyl esters, allowing for a high-yielding selective deprotection.

Key Reaction:



Critical Structural Pre-Assessment

Before proceeding, the user must verify the exact nature of the "methoxymethylcarbamoyl" group, as nomenclature can vary:

  • Scenario A (Weinreb Amide): Structure is

    
    . Stable  to TFA/HCl. This protocol is fully applicable.
    
  • Scenario B (MOM-Amide): Structure is

    
    . Unstable  to strong acids (MOM group cleavage). If this is the structure, milder conditions (e.g., Formic acid or Silica-supported reagents) or strict time control are required.
    

This guide assumes Scenario A (Weinreb Amide) as the target, consistent with standard drug development intermediates.

Chemical Logic & Mechanism[3][4][5]

Thermodynamic & Kinetic Basis

The cleavage of tert-butyl esters by trifluoroacetic acid (TFA) or HCl proceeds via an


 (Acid-catalyzed Alkyl-Oxygen cleavage, unimolecular)  mechanism.
  • Protonation: The carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and weakening the

    
     bond.
    
  • Fragmentation: The bulky tert-butyl group exerts steric strain and stabilizes the resulting carbocation. The

    
     bond breaks, liberating the stable tert-butyl cation  (
    
    
    
    ) and the free carboxylic acid.
  • Elimination: The tert-butyl cation rapidly undergoes E1 elimination to form isobutylene (gas) and a proton, driving the equilibrium forward by removing the byproduct from the system.

Mechanism Diagram

The following diagram illustrates the


 pathway and the fate of the cation.

G Substrate Tert-butyl Ester (Protonated) TS Transition State [C-O Cleavage] Substrate->TS Slow (RDS) Intermediates Carboxylic Acid + Tert-Butyl Cation TS->Intermediates Fragmentation Products Final Product: Carboxylic Acid + Isobutylene (Gas) Intermediates->Products E1 Elimination (-H+)

Caption: Figure 1.


 Mechanism for Acidic Deprotection of Tert-butyl Esters.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7] Protocol A is the industry gold standard for small-to-medium scale (mg to g). Protocol B is an alternative for scale-up or when fluorinated solvents must be avoided.

Protocol A: TFA-Mediated Deprotection (Standard)

Best for: High yield, ease of monitoring, removal of volatile byproducts.

Materials
  • Substrate: Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

  • Reagent: Trifluoroacetic Acid (TFA) [CAS: 76-05-1] (Reagent Grade, >99%)

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred but not strictly required)

  • Equipment: Round-bottom flask, magnetic stir bar, nitrogen line (optional), rotary evaporator.

Step-by-Step Methodology
  • Preparation:

    • Weigh the substrate (

      
       equiv) into a round-bottom flask.
      
    • Dissolve in DCM to a concentration of 0.1 M to 0.2 M .

    • Note: DCM serves to solubilize the substrate and moderate the exotherm.

  • Acid Addition:

    • Cool the solution to

      
       (ice bath). While not strictly necessary for simple substrates, this prevents potential side reactions with the amide.
      
    • Add TFA dropwise.

    • Ratio: Target a final solvent ratio of DCM:TFA (2:1 to 1:1 v/v) .

    • Example: If substrate is in 10 mL DCM, add 5–10 mL TFA.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 1 to 3 hours .

    • Monitoring: Monitor by TLC (stain with KMnO4 or Bromocresol Green for the acid) or LC-MS.

    • Endpoint: Disappearance of the starting material peak (

      
      ) and appearance of the product mass (
      
      
      
      ).
  • Workup:

    • Concentrate the reaction mixture in vacuo (rotary evaporator) at

      
      .
      
    • Azeotroping: To remove residual TFA, add toluene (

      
       volume) and re-concentrate. Repeat this step 2–3 times. This is critical to prevent TFA salts from complicating subsequent steps.
      
  • Purification:

    • The residue is typically the pure carboxylic acid.

    • If purification is needed, dissolve in saturated

      
      , wash with ether (removes non-acidic impurities), then acidify the aqueous layer to pH 2–3 with 1N HCl and extract with Ethyl Acetate.
      
Protocol B: HCl in Dioxane (Anhydrous)

Best for: Large scale, avoiding fluorinated waste, or if the substrate is sensitive to TFA.

  • Dissolution: Dissolve substrate in minimal dry 1,4-dioxane.

  • Reaction: Add 4M HCl in Dioxane (5–10 equivalents of HCl).

  • Stirring: Stir at RT for 2–4 hours.

  • Workup: Concentrate to dryness. The byproduct is isobutylene and HCl gas; no azeotroping of TFA is required, making this cleaner for some applications.

Analytical Validation & QC

Analytical MethodExpected Observation (Success)Failure Mode (Incomplete/Side Rxn)
1H NMR Disappearance: Singlet at ~1.45 ppm (9H,

). Shift: Slight downfield shift of

-protons next to the carboxylic acid.
Persistence of 1.45 ppm peak (Incomplete). Loss of N-OMe (3.7 ppm) or N-Me (3.2 ppm) signals (Amide hydrolysis).
LC-MS Mass Shift:

Da.
Mass corresponds to starting material.
TLC Rf Change: Significant drop in Rf (Acid is more polar). Streakiness is common for free acids.Spot remains at high Rf.

Troubleshooting & Optimization

Workflow Diagram

Workflow Start Start: Substrate in DCM AddAcid Add TFA (0 deg C) Final Ratio 1:1 to 2:1 Start->AddAcid Monitor Monitor (TLC/LCMS) 1-3 Hours AddAcid->Monitor Check Conversion > 95%? Monitor->Check Check->AddAcid No (Add more TFA/Time) Evap Concentrate in vacuo Check->Evap Yes Azeotrope Azeotrope with Toluene (Remove residual TFA) Evap->Azeotrope Final Final Product: Free Acid Azeotrope->Final

Caption: Figure 2. Operational Workflow for TFA Deprotection.

Common Issues
  • Incomplete Reaction:

    • Cause: T-butyl esters can be sterically hindered or the TFA is too dilute.

    • Fix: Increase TFA concentration to neat TFA or extend time.

  • Cation Trapping (Alkylation):

    • Issue: The generated tert-butyl cation attacks other electron-rich parts of the molecule (e.g., aromatic rings).

    • Fix: Add a scavenger such as Triisopropylsilane (TIS) (2-5%) or water (2%) to the reaction mixture to quench the cation.

  • Amide Hydrolysis:

    • Issue: Loss of the Weinreb functionality.

    • Fix: Ensure temperature does not exceed RT. Avoid aqueous strong acids (e.g., 6N HCl) and prolonged heating.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for t-butyl ester cleavage conditions).
  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. (Establishes stability and utility of Weinreb amides).

  • Lundt, B. F., et al. "Selective removal of the t-butyl group." International Journal of Peptide and Protein Research, 1978, 12(5), 258-268. (Foundational work on acidolytic cleavage mechanisms).
  • BenchChem Technical Support. "t-Butyl Ester Protecting Group Hydrolysis." BenchChem Protocols. (General industrial protocol verification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Grignard Addition to Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

Introduction for the Researcher Welcome to the technical support guide for optimizing the Grignard addition to Tert-butyl 4-(methoxymethylcarbamoyl)butanoate. This substrate presents a unique and common challenge in synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Researcher

Welcome to the technical support guide for optimizing the Grignard addition to Tert-butyl 4-(methoxymethylcarbamoyl)butanoate. This substrate presents a unique and common challenge in synthetic chemistry: achieving chemoselective nucleophilic addition to one of two distinct carbonyl groups, a Weinreb amide and a tert-butyl ester. Low yields in this transformation are frequently traced back to a handful of critical, yet controllable, experimental parameters.

As Senior Application Scientists, we have designed this guide to move beyond simple procedural steps. Our goal is to provide you with the mechanistic reasoning and field-proven strategies necessary to troubleshoot and master this reaction. Here, you will find a structured, question-and-answer-based approach to diagnose common issues, from byproduct formation to reaction stalling, ensuring your synthesis is both successful and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm getting a very low yield of the desired ketone. What are the most likely general causes?

A low yield in this reaction is a common problem that can typically be attributed to one of four areas:

  • Reagent Quality and Stoichiometry: Grignard reagents are highly sensitive to moisture and air.[1] Their actual concentration in solution can be significantly lower than the label value due to gradual decomposition during storage.[2][3] Using an unverified titer can lead to adding insufficient reagent to drive the reaction to completion.

  • Lack of Chemoselectivity: Your Grignard reagent may be reacting preferentially or concurrently with the tert-butyl ester, leading to a complex mixture of byproducts instead of the desired ketone.

  • Competing Side Reactions: The Grignard reagent, being a strong base, can induce side reactions like enolization of the substrate's α-protons or reduction of the carbonyl groups, neither of which lead to the desired product.[4][5]

  • Suboptimal Reaction Conditions: Temperature, rate of addition, and solvent choice are critical variables that dictate the reaction's selectivity and efficiency. Conditions that are too harsh can promote side reactions, while conditions that are too mild may result in incomplete conversion.[6]

Q2: Which functional group is the primary target for the Grignard reagent: the Weinreb amide or the tert-butyl ester?

The primary and desired target for a single-addition reaction is the Weinreb amide .

The Weinreb-Nahm amide is specifically designed to react with one equivalent of an organometallic reagent to cleanly produce a ketone upon workup.[7] This is because the initial tetrahedral intermediate formed upon nucleophilic addition is stabilized by chelation with the N-methoxy group and the magnesium ion.[7][8] This stable, five-membered cyclic intermediate prevents the elimination of the methoxymethylamine group and thus resists a second addition.[7][9]

Conversely, while an ester is also an electrophile, the ketone it produces upon the first addition is significantly more reactive than the starting ester itself.[10][11] This reactivity difference means the reaction rarely stops at the ketone stage, leading instead to a double-addition product (a tertiary alcohol).[10][12]

G sub Substrate Tert-butyl 4-(methoxymethylcarbamoyl)butanoate wa_intermediate Stable Chelated Tetrahedral Intermediate sub->wa_intermediate  Attack at  Weinreb Amide ester_intermediate Unstable Tetrahedral Intermediate sub->ester_intermediate  Attack at  Ester RMgX R-MgX (Grignard Reagent) ketone Desired Ketone Product (After Workup) wa_intermediate->ketone Aqueous Workup wa_no_over Over-addition Blocked wa_intermediate->wa_no_over intermediate_ketone Intermediate Ketone (More Reactive) ester_intermediate->intermediate_ketone Fast Elimination of tBuO-MgX tert_alcohol Tertiary Alcohol (Byproduct) intermediate_ketone->tert_alcohol Second, Fast Addition of R-MgX

Fig 1. Competing Grignard reaction pathways on the substrate.
Q3: My main byproduct is a tertiary alcohol. How can I prevent its formation?

The formation of a tertiary alcohol indicates that the Grignard reagent is undergoing double addition at the tert-butyl ester carbonyl.[13][14] The initially formed ketone is more electrophilic than the starting ester, so it rapidly consumes a second equivalent of the Grignard reagent.[10][11]

Troubleshooting & Prevention Strategy:

  • Cryogenic Temperatures: This is the most critical parameter. Performing the reaction at very low temperatures (e.g., -78 °C to -40 °C) is essential.[15] Low temperatures disfavor the collapse of the initial tetrahedral intermediate at the ester, slowing down the formation of the highly reactive ketone and giving the Grignard reagent a better chance to selectively react with the more susceptible Weinreb amide.

  • Slow Reagent Addition: Add the Grignard reagent to the substrate solution dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump. This maintains a very low instantaneous concentration of the nucleophile, which favors addition to the most reactive site (the Weinreb amide) and minimizes the chance of a second addition at the less reactive site.

  • Stoichiometry Control: Use only a slight excess (e.g., 1.1 equivalents) of Grignard reagent. This requires knowing the precise concentration of your reagent (see Q6). Using a large excess will inevitably drive the formation of the tertiary alcohol byproduct.[13]

Q4: I'm recovering a significant amount of my starting material, even with excess Grignard reagent. What's wrong?

This issue points toward an inactive or quenched reagent, or reaction conditions that favor non-productive pathways.

  • Inactive Grignard Reagent: This is the most common culprit. Grignard reagents are readily destroyed by trace amounts of water or oxygen.[1][4] Ensure all glassware is rigorously flame- or oven-dried and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen). Solvents must be anhydrous. If your reagent is old or has been handled improperly, its actual concentration is likely very low. Always titrate your Grignard reagent before use (see Protocol 2). [4]

  • Enolization: The substrate has acidic α-protons on the butanoate chain. If your Grignard reagent is sterically bulky (e.g., tert-butylmagnesium chloride), it may act as a base instead of a nucleophile, deprotonating the α-carbon to form an enolate.[5] After aqueous workup, this simply regenerates the starting material. Using a less hindered Grignard reagent or adding a Lewis acid like CeCl₃ (to form a more nucleophilic and less basic organocerium reagent) can mitigate this.

  • Reaction Temperature Too Low: While cryogenic temperatures are necessary for selectivity, an excessively low temperature for a specific, less reactive Grignard reagent might cause the reaction to stall completely. If you observe no reaction at -78 °C, consider allowing the mixture to slowly warm to -40 °C or -20 °C and monitoring the conversion by TLC or LCMS.

Q5: What are the optimal reaction conditions to maximize selectivity for the Weinreb amide?

Based on established principles for selective Grignard additions, the following starting conditions are recommended.

ParameterRecommended ConditionRationale
Temperature -78 °C to -40 °CMaximizes selectivity by slowing down the reaction rate at the less-favored ester site and stabilizing the desired Weinreb amide intermediate.[15]
Solvent Anhydrous Tetrahydrofuran (THF)Effectively solvates the Grignard reagent, maintaining its reactivity while being relatively inert.[1]
Stoichiometry 1.1 - 1.2 equivalents of Grignard reagentProvides a slight excess to drive the reaction to completion without promoting significant byproduct formation. Requires accurate titration.
Mode of Addition Slow, dropwise addition of Grignard to substrateMaintains a low concentration of the nucleophile, favoring reaction at the most electrophilic and accessible site (the Weinreb amide).
Atmosphere Inert (Argon or Nitrogen)Prevents the rapid decomposition of the Grignard reagent by atmospheric oxygen and moisture.[1][4]
Workup Quench at low temperature with saturated aq. NH₄ClA mild quench to protonate the intermediate and destroy excess Grignard without risking acid-catalyzed side reactions on the product.[4]
Q6: How can I reliably determine the concentration of my Grignard reagent?

Commercial Grignard reagents often have an inaccurate concentration. Titration is a non-negotiable step for reproducible results. The "Iodine Titration" method is simple and effective.[4]

See Protocol 2 for a detailed, step-by-step procedure for titrating your Grignard reagent. Performing this titration will give you the molarity of the active nucleophile, allowing for precise stoichiometric control.

Q7: What other side reactions should I be aware of?

Besides enolization, you should be mindful of reduction.

  • Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide, isopropylmagnesium bromide), it can reduce the carbonyl group to an alcohol via a six-membered, cyclic transition state (a Meerwein-Ponndorf-Verley-type reduction).[4][5] This will produce a secondary alcohol from the Weinreb amide or ester. If reduction is a suspected issue, using a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) is advisable.

G sub Substrate Carbonyl (C=O) enol Enolization (Side Reaction) sub->enol Bulky Grignard (acts as base) reduc Reduction (Side Reaction) sub->reduc Grignard with β-Hydrogen enolate Enolate Intermediate enol->enolate alcohol Alcohol Product reduc->alcohol start_mat Starting Material (Recovered after workup) enolate->start_mat Aqueous Workup

Fig 2. Common non-productive side reaction pathways.

Experimental Protocols

Protocol 1: Optimized Grignard Addition to Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

This protocol assumes the use of a 1.0 M solution of a Grignard reagent, which has been accurately titrated.

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon. Allow to cool to room temperature. Equip the flask with a rubber septum.

  • Substrate Preparation: Dissolve 1.0 equivalent of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate in anhydrous THF (to make a ~0.2 M solution) in the reaction flask under argon.

  • Reaction Setup: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Draw 1.1 equivalents of the titrated Grignard reagent solution into a syringe. Place the syringe on a syringe pump and add the reagent dropwise to the cold, stirring substrate solution over a period of 45-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours. Monitor the reaction progress by withdrawing a small aliquot, quenching it in a separate vial containing saturated aqueous NH₄Cl, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

  • Quenching: While the reaction is still at -78 °C, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench any unreacted Grignard reagent and the magnesium chelate.[4]

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ketone product, which can then be purified by column chromatography.

Protocol 2: Titration of Grignard Reagent with Iodine

This procedure determines the concentration of active Grignard reagent.[4]

  • Preparation: Flame-dry a small Erlenmeyer flask and allow it to cool under an argon atmosphere. Add ~10-15 mg of solid iodine (I₂) to the flask, along with 2-3 mL of anhydrous THF. The solution should be a dark brown/yellow color.

  • Titration Setup: Cool the iodine solution to 0 °C in an ice bath.

  • Titration: Using a 1.00 mL syringe, slowly add the Grignard reagent solution dropwise to the stirring iodine solution. The Grignard reagent will react with the iodine.

  • Endpoint: The endpoint is reached when the brown/yellow color of the iodine completely disappears and the solution becomes colorless (or the color of the Grignard reagent itself, often grey/cloudy).

  • Calculation: Carefully record the volume (V) of Grignard reagent added to reach the endpoint. Calculate the molarity using the following formula:

    Molarity (M) = (mass of I₂ in mg / 253.8) / (Volume of Grignard in mL)

    Note: 253.8 g/mol is the molecular weight of I₂. The stoichiometry is 1:1 for this titration.

References

  • ResearchGate. (n.d.). Double-addition of various Grignard reagents to bis-Weinreb amide 3a.Link

  • Reddit. (2026, February 5). What do Grignard reagents in ether decompose into over time? r/chemistry. Link

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow.Link

  • ACS Omega. (2022, December 15). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents.Link

  • PMC. (n.d.). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes.Link

  • ResearchGate. (n.d.). Effect of temperature on Grignard reaction.Link

  • PMC. (n.d.). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents.Link

  • David Darling. (n.d.). Grignard reagent.Link

  • GeeksforGeeks. (2025, July 23). Grignard Reagent.Link

  • Reddit. (2017, July 7). Grignard decomposition. r/chemistry. Link

  • Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide.Link

  • Chemistry Steps. (2025, October 13). Esters with Grignard Reagent.Link

  • Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review).Link

  • Wikipedia. (n.d.). Weinreb ketone synthesis.Link

  • RSC.org. (2020, April 20). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.Link

  • Organic Syntheses. (n.d.). Procedure.Link

  • Benchchem. (2025, December). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.Link

  • ACS Publications. (2025, February 18). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes.Link

  • ECHEMI. (n.d.). Reaction of Grignard reagents with esters.Link

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.Link

  • Organic Chemistry @ CU Boulder. (n.d.). Grignard - Common Conditions.Link

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Link

  • ResearchGate. (2025, August 6). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities.Link

  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.Link

  • UCCS. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.Link

  • ACS Publications. (2009, March 16). The Grignard Reagents.Link

  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction.Link

  • ResearchGate. (2022, December 15). (PDF) Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N -Triazinylamide/Weinreb Amide by Organometallic Reagents.Link

  • Wiley Online Library. (n.d.). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate.Link

  • Reddit. (2025, December 5). Overaddition of grignard to weinreb amide. r/Chempros. Link

  • Sciencemadness.org. (2016, February 18). Grignard successes and failures.Link

  • Swarthmore College. (n.d.). Grignard Reaction.Link

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.Link

  • Organic Chemistry Portal. (n.d.). Grignard Reaction.Link

  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of tertiary alcohols.Link

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.Link

  • RSC Publishing. (2020, April 27). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides.Link

  • YouTube. (2018, April 24). Reactions of esters with Grignard reagents.Link

  • RSC.org. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.Link

Sources

Optimization

Purification strategies for Tert-butyl 4-(methoxymethylcarbamoyl)butanoate crude mixtures

Technical Support Center: Purification of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate Ticket ID: PUR-TB-WNRB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

Ticket ID: PUR-TB-WNRB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with Tert-butyl 4-(methoxymethylcarbamoyl)butanoate , a heterobifunctional linker containing a Weinreb amide (for ketone synthesis) and a tert-butyl ester (an acid-labile protecting group).

The purification of this crude mixture requires a strategy that balances the removal of polar coupling reagents (EDC, HOBt, or DCC) against the sensitivity of the tert-butyl ester to acidic conditions. This guide prioritizes a "self-cleaning" aqueous workup to minimize reliance on chromatography, followed by high-precision polishing steps.

Module 1: The "Golden Path" Aqueous Workup

Standard Operating Procedure for Crude Isolation

The Logic: The crude mixture likely contains the target molecule, unreacted N,O-dimethylhydroxylamine (amine salt), unreacted mono-tert-butyl glutarate (acid), and urea byproducts. We utilize pH-switching to partition these impurities into the aqueous phase while keeping the neutral target in the organic phase.

Protocol: Optimized Phase Separation

Reagents: Ethyl Acetate (EtOAc), 10% Citric Acid (aq), Saturated NaHCO₃, Brine.

  • Dilution: Dilute the reaction mixture with EtOAc (approx. 10-15 mL per mmol of substrate).

    • Why: EtOAc is preferred over DCM for Weinreb amides to prevent emulsion formation and ensure better separation of polar impurities.

  • Acidic Wash (The "Amine Sweep"): Wash the organic layer twice with 10% Citric Acid (w/v) .

    • Critical Control Point:Do NOT use 1N HCl. While tert-butyl esters are generally stable to dilute mineral acids at 0°C, citric acid (pH ~2.2) provides a buffer zone that guarantees the safety of the acid-labile ester while effectively protonating and removing unreacted

      
       and EDC.
      
  • Basic Wash (The "Acid Sweep"): Wash the organic layer twice with Saturated NaHCO₃ .

    • Mechanism:[1][2][3][4][5] This deprotonates any unreacted mono-tert-butyl glutarate (starting material) and HOBt, forcing them into the aqueous layer.

  • Drying: Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate.

Visual Workflow: Decision Logic for Workup

WorkupLogic Start Crude Reaction Mixture Dilute Dilute with EtOAc Start->Dilute WashAcid Wash 2x with 10% Citric Acid Dilute->WashAcid Decision1 Impurity: Unreacted Amine/EDC Partitioned to Aqueous? WashAcid->Decision1 WashBase Wash 2x with Sat. NaHCO3 Decision1->WashBase Organic Layer Waste1 Amine Salts / Urea Decision1->Waste1 Aqueous Layer (Discard) Decision2 Impurity: Unreacted Acid/HOBt Partitioned to Aqueous? WashBase->Decision2 Dry Dry (Na2SO4) & Concentrate Decision2->Dry Organic Layer Waste2 Carboxylate Salts Decision2->Waste2 Aqueous Layer (Discard) Final Target: Neutral Ester-Amide Dry->Final

Figure 1: Sequential pH-swing extraction logic to isolate the neutral Weinreb amide.

Module 2: Chromatographic Purification

When the Workup Isn't Enough

If the crude purity is <95% after Module 1, Flash Column Chromatography is required. Weinreb amides are moderately polar due to the amide dipole and the methoxy oxygen.

Solvent System Matrix
Mobile PhasePolaritySuitabilityNotes
Hexane / EtOAc MediumHigh Standard system. Target typically elutes at 30-50% EtOAc.
DCM / MeOH HighLow Avoid unless necessary. Hard to separate from polar urea byproducts.
Toluene / Acetone MediumMedium Excellent alternative if Hex/EtOAc fails to separate close-running impurities (selectivity change).
Step-by-Step Flash Protocol
  • Column Sizing: Use a silica cartridge ratio of 40:1 (Silica:Crude mass).

  • Equilibration: Equilibrate with 100% Hexanes (or Heptane).

  • Loading: Load the crude as a concentrated solution in minimal DCM or toluene. Avoid loading in EtOAc as it broadens bands immediately.

  • Gradient Profile:

    • 0–5 min: 10% EtOAc (Isocratic flush of non-polar impurities).

    • 5–20 min: Linear gradient 10% → 60% EtOAc.

    • Target Elution: Expect the Weinreb amide to elute between 35–45% EtOAc.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (weak, only if impurities are aromatic). Stain with PMA (Phosphomolybdic Acid) or Iodine if UV is weak.

Module 3: Troubleshooting Guide

Issue A: "I see a persistent white solid in my oil."
  • Diagnosis: This is likely Dicyclohexylurea (DCU) if DCC was used, or stubborn EDC-urea.

  • The Fix:

    • Redissolve the crude in cold Diethyl Ether .

    • Cool to -20°C for 2 hours.

    • Filter through a Celite pad. The urea will precipitate; the Weinreb amide will remain in solution.

    • Pro-Tip: Switch to EDC·HCl for future reactions to ensure water solubility of byproducts [1].

Issue B: "My yield is low, and the t-butyl ester is missing (NMR)."
  • Diagnosis: Acid-catalyzed hydrolysis occurred during workup.

  • Root Cause: Exposure to strong acid (HCl) or prolonged exposure to acidic aqueous layers.

  • The Fix: Switch strictly to 10% Citric Acid or 0.5M KHSO₄ for the acidic wash. Ensure the contact time is <5 minutes and keeping the mixture cold (0°C) [2].

Issue C: "The product is chelating metals."
  • Diagnosis: Weinreb amides are bidentate ligands. If you used a Lewis acid catalyst or if the crude is greenish/colored, it may be holding metals.

  • The Fix: Wash the organic layer with 10% aqueous EDTA (disodium salt) at pH 7. This strips metal ions more effectively than brine.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I distill this compound? A: No. Weinreb amides with high molecular weights and ester functionalities are thermally sensitive. Distillation often leads to decomposition or cyclization. Stick to Flash Chromatography.

Q2: I need to use this crude directly in a Grignard reaction. Is that safe? A: Only if strictly dried. Weinreb amides are hygroscopic.

  • Protocol: Azeotrope the purified oil with Toluene (3x) to remove trace water. Residual water will kill your Grignard reagent immediately.

Q3: Why not use 1N HCl to remove the amine? A: While t-butyl esters are relatively stable, the risk of cleavage increases with specific substitution patterns. Citric acid is the industry standard "safe acid" for Boc and t-butyl groups, possessing a pKa (~3.1) low enough to protonate the amine (pKa ~10) but not low enough to rapidly cleave the ester [3].

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999 .[6] (Specific reference to t-Butyl ester stability profiles).

  • BenchChem Technical Guides. "The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis." BenchChem Knowledge Base, 2025 .

Sources

Troubleshooting

Optimizing temperature for organometallic reactions with functionalized Weinreb amides

Technical Support Center: Organometallic Addition to Functionalized Weinreb Amides Introduction: The Chelation Control Center Welcome to the Weinreb Amide Optimization Hub. You are likely here because your ketone synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organometallic Addition to Functionalized Weinreb Amides

Introduction: The Chelation Control Center

Welcome to the Weinreb Amide Optimization Hub. You are likely here because your ketone synthesis failed. Perhaps you isolated a tertiary alcohol (over-addition), recovered starting material, or observed degradation of sensitive functional groups (chemoselectivity loss).

The success of the Weinreb ketone synthesis hinges on a single kinetic phenomenon: the stability of the 5-membered metal-chelated tetrahedral intermediate .[1]

  • The Goal: Form the chelate (Intermediate A ) and keep it stable until the quench.

  • The Failure Mode: If Intermediate A collapses during the reaction (due to high temperature or poor solvation), the resulting ketone reacts immediately with the excess organometallic reagent to form a tertiary alcohol (Intermediate B ).

Module 1: The Mechanism & Temperature Criticality

The following diagram illustrates the divergence between success (Ketone) and failure (Tertiary Alcohol).

WeinrebMechanism Amide Weinreb Amide (Starting Material) Chelate Stable Tetrahedral Intermediate (A) (Mg/Li Chelate) Amide->Chelate Nucleophilic Attack (Kinetic Control) Reagent R-M (RLi or RMgX) Reagent->Chelate Collapse Premature Collapse (T too high) Chelate->Collapse Thermal Instability Quench Acidic Quench (H3O+) Chelate->Quench Standard Path Ketone_Free Free Ketone (In situ) Collapse->Ketone_Free TertAlcohol Tertiary Alcohol (Over-addition) Ketone_Free->TertAlcohol + 2nd Eq. R-M Product Target Ketone Quench->Product Hydrolysis

Figure 1: The stability of the tetrahedral intermediate (Green) is the gatekeeper. If it collapses prematurely (Yellow path), over-addition occurs.

Module 2: Temperature Optimization Matrix

Do not default to -78 °C for everything. Grignards are less reactive than Lithiates and often require warmer temperatures to initiate, but functional groups limit this ceiling.

Reagent TypeSubstrate FeaturesRecommended TRationale
Organolithium (RLi) Simple / Robust-78 °C RLi is highly reactive. Kinetic control is essential to prevent over-addition.
Organolithium (RLi) Functionalized (Esters, Halides)-90 °C to -78 °C Extreme cold required to prevent "Halogen-Dance" or attack on esters.
Grignard (RMgX) Simple / Steric Bulk0 °C to RT Mg-O bond is strong. Chelate is stable at RT. Low T often leads to returned SM.
Grignard (RMgX) Functionalized (Nitriles, Nitro)-20 °C to 0 °C Balance required: Warm enough to react with amide, cold enough to spare the nitrile.
Turbo Grignard Highly Sensitive-20 °C iPrMgCl[2]·LiCl allows formation of functionalized Grignards that react cleanly at lower temps.

Module 3: Troubleshooting Guides (FAQ Format)

Q1: I isolated a tertiary alcohol (over-addition). I thought Weinreb amides prevented this?

Diagnosis: Your tetrahedral intermediate collapsed before the quench. Root Causes & Fixes:

  • Temperature Spike: Did you let the reaction warm to RT before quenching? For RLi, the chelate can be fragile. Fix: Quench at -78 °C or 0 °C (depending on reagent) by adding the acid/buffer into the reaction flask, not pouring the reaction into the quench.

  • Solvent Effects: The chelate requires stabilization. Fix: Ensure THF is used. Non-coordinating solvents (Et2O, Toluene) may destabilize the chelate, leading to collapse.

  • Quench Exotherm: Quenching is exothermic. If the local temp spikes during quench, the chelate collapses while excess R-M is still present. Fix: Slow addition of quench at low temp.

Q2: I have 50% unreacted starting material, even with 2.0 equivalents of Grignard.

Diagnosis: The reaction is kinetically incompetent (too slow). Root Causes & Fixes:

  • Too Cold: Unlike RLi, Grignards (especially Aryl-MgBr) are sluggish at -78 °C. Fix: Warm the reaction to 0 °C. The Mg-chelate is generally stable at this temperature.

  • Reagent Titer: Grignards degrade. Fix: Titrate your Grignard (e.g., using salicylaldehyde phenylhydrazone) before use.

  • Enolization: If your amide has acidic

    
    -protons and the nucleophile is basic (e.g., 
    
    
    
    -BuLi), you may be acting as a base, not a nucleophile. Fix: Use less basic reagents (organocerium chemistry) or "Turbo Grignards".
Q3: My molecule has a nitrile/ester, and the Grignard attacked that instead.

Diagnosis: Loss of Chemoselectivity. Fix:

  • Lower Temperature: Run at -20 °C or -40 °C.

  • Reverse Addition: Add the Grignard to the amide slowly, rather than the amide to the Grignard. This keeps the concentration of nucleophile low relative to the substrate.

Module 4: Optimized Protocol for Functionalized Substrates

Scenario: Addition of PhMgCl to a Weinreb amide containing a sensitive Ester group.

The "Turbo" Modification (Recommended for High Fidelity): Using Knochel’s Turbo Grignard (


) often provides better functional group tolerance than standard Grignards due to the stabilizing effect of LiCl on the magnesiate species.
  • Preparation:

    • Flame-dry a 3-neck flask under Argon.

    • Dissolve Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M).

    • Cool to -20 °C (Cryocooler or Ice/Salt/Acetone bath). Note: -78 °C is often too cold for PhMgCl to react efficiently.

  • Addition:

    • Add PhMgCl (or PhMgCl·LiCl) (1.2 - 1.5 equiv) dropwise over 30 minutes.

    • Critical: Monitor internal temperature. Do not allow deviation > 5 °C.

  • Monitoring:

    • Stir at -20 °C for 1 hour. TLC/LCMS check.

    • If SM remains: Warm to 0 °C carefully. Do not exceed 0 °C if the ester group is labile.

  • The "Reverse Quench" (Safety Valve):

    • Prepare a flask of sat.

      
       or 1M HCl at 0 °C.
      
    • Cannulate the cold reaction mixture into the quench solution.

    • Why? This ensures that as the chelate breaks, the pH is already acidic/buffered, and no excess nucleophile exists to attack the transient ketone.

Module 5: Decision Logic (Workflow)

Use this logic tree to design your next experiment.

OptimizationTree Start Start: Select Reagent Type Nucleophile Type? Start->Type RLi Organolithium (RLi) Type->RLi RMgX Grignard (RMgX) Type->RMgX Sens Sensitive Groups? (Esters, Halides, Nitriles) RLi->Sens Sens2 Sensitive Groups? RMgX->Sens2 LowT Run at -78°C Quench at -78°C Sens->LowT No UltraLow Run at -90°C Consider Transmetallation Sens->UltraLow Yes StdMg Run at 0°C to RT Standard Quench Sens2->StdMg No FuncMg Run at -20°C Use Turbo Grignard Reverse Quench Sens2->FuncMg Yes

Figure 2: Decision matrix for temperature and protocol selection based on nucleophile reactivity and substrate sensitivity.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[3] Tetrahedron Letters, 1981 , 22, 3815–3818.

    • Foundational text establishing the stable tetrahedral intermedi
  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004 , 43, 3333–3336.

    • Establishes the "Turbo Grignard" protocol for functional group tolerance.
  • Mentions of Chemoselectivity:Evans, D. A. "Chem 206 Advanced Organic Chemistry: Lecture Notes." Harvard University.

Sources

Optimization

Technical Support Center: Preventing Over-addition in Reactions Involving Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Tert-butyl 4-(methoxymethylcarbamoyl)butanoate. It addresses common challenges, with a specific...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Tert-butyl 4-(methoxymethylcarbamoyl)butanoate. It addresses common challenges, with a specific focus on preventing over-addition reactions, and offers troubleshooting strategies to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Tert-butyl 4-(methoxymethylcarbamoyl)butanoate and what is its primary application?

Tert-butyl 4-(methoxymethylcarbamoyl)butanoate is a chemical intermediate featuring a Weinreb amide functional group. Weinreb amides (N-methoxy-N-methylamides) are renowned in organic synthesis for their ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones in a controlled manner.[1][2] The N-methoxy-N-methyl group forms a stable five-membered chelate with the metal ion of the nucleophile. This intermediate prevents the common problem of over-addition that leads to a tertiary alcohol.[1][3][4] This specific molecule provides a protected glutamic acid derivative, a common building block in pharmaceutical and peptide synthesis.

Q2: What is the "over-addition" problem in the context of this reagent?

Over-addition occurs when the nucleophilic reagent (e.g., a Grignard reagent) reacts twice with the electrophilic center.[1] In a standard reaction with an ester or acyl chloride, the initial ketone product is more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.[3][5] Weinreb amides are designed to prevent this by forming a stable tetrahedral intermediate that is resistant to further reaction until an acidic workup is performed.[1][3] However, under certain conditions, this stability can be compromised, leading to the undesired tertiary alcohol byproduct.[6]

Q3: What factors can lead to the breakdown of the stable intermediate and cause over-addition?

Several factors can contribute to the breakdown of the chelated intermediate, leading to over-addition:

  • Elevated Temperatures: Higher reaction temperatures can provide enough energy to overcome the stability of the tetrahedral intermediate, causing it to collapse prematurely and react further.[1] Strict temperature control is crucial.[6]

  • Excess Nucleophile: Using a large excess of the organometallic reagent can shift the equilibrium towards the breakdown of the intermediate, especially during a prolonged reaction time.[7]

  • Reaction Quenching: Improper quenching techniques can lead to localized areas of high acidity or temperature, which can destabilize the intermediate.[6]

  • Highly Reactive Nucleophiles: Some organometallic reagents, such as allylmagnesium reagents, are inherently very reactive and may lead to over-addition even under carefully controlled conditions.[6]

Troubleshooting Guide: Preventing Over-addition

This section provides detailed protocols and explanations to mitigate the risk of over-addition in reactions involving Tert-butyl 4-(methoxymethylcarbamoyl)butanoate.

Issue: Formation of Tertiary Alcohol Byproduct Detected

The presence of a tertiary alcohol in your reaction mixture is a clear indication of an over-addition reaction. The following troubleshooting steps will help you refine your protocol to favor the desired ketone product.

Explanation: The stability of the key tetrahedral intermediate is highly dependent on temperature.[1] Maintaining a low temperature throughout the addition of the nucleophile is the most critical factor in preventing its breakdown.

Recommended Protocol:

  • Dissolve Tert-butyl 4-(methoxymethylcarbamoyl)butanoate in a suitable anhydrous solvent (e.g., THF, diethyl ether) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath. It is crucial to allow the solution to equilibrate at this temperature for at least 15-20 minutes.

  • Add the organometallic reagent (e.g., Grignard or organolithium) dropwise via a syringe pump over an extended period (e.g., 1-2 hours). A slow, controlled addition prevents localized warming.

  • Maintain the reaction at -78 °C for the entire duration of the addition and for a specified time afterward (e.g., 1 hour) to ensure complete consumption of the starting material.

Diagram: Reaction Temperature Profile

G cluster_0 Optimal Temperature Control cluster_1 Poor Temperature Control A Initial Cooling (-78 °C) B Slow Nucleophile Addition (Maintain -78 °C) A->B C Stirring at -78 °C B->C D Controlled Quench C->D X Initial Cooling Y Rapid Addition (Exotherm Occurs) X->Y Z Over-addition Y->Z

Caption: Comparison of optimal vs. poor temperature control during the reaction.

Explanation: While a slight excess of the nucleophile is often used to ensure complete conversion of the starting material, a large excess can drive the unwanted over-addition reaction.[7] Precise control over the stoichiometry is key.

Recommended Protocol:

  • Accurately titrate your organometallic reagent (e.g., using a standard method like titration with N-benzylbenzamide) to determine its exact molarity before use.

  • Use a slight excess, typically 1.1 to 1.2 equivalents, of the nucleophile relative to the Tert-butyl 4-(methoxymethylcarbamoyl)butanoate.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material, avoiding unnecessarily long reaction times.

Data Presentation: Effect of Nucleophile Equivalents

Nucleophile EquivalentsDesired Ketone YieldTertiary Alcohol Byproduct
1.0~85% (incomplete conversion)<1%
1.1 >95% ~1-2%
1.5~90%~8-10%
2.0~75%~20-25%

Explanation: The method used to quench the reaction is critical. A rapid, uncontrolled quench can lead to localized temperature spikes or pH changes that destabilize the intermediate.[6] An "inverse quench," where the reaction mixture is added to the quenching solution, can sometimes be beneficial.

Recommended Protocol:

  • While maintaining the reaction temperature at -78 °C, slowly add a pre-cooled quenching solution. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective choice.

  • Add the quenching solution dropwise until the reaction is no longer exothermic.

  • Allow the reaction mixture to slowly warm to room temperature with vigorous stirring.

  • Proceed with the standard aqueous workup and extraction procedure.

Diagram: Reaction Mechanism and Over-addition Pathway

G Start Weinreb Amide Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate + 1 eq. R'-MgX -78 °C Nuc R'-MgX Nuc->Intermediate Ketone Desired Ketone Intermediate->Ketone Workup Unstable_Int Unstable Intermediate (High Temp) Intermediate->Unstable_Int High Temp or Excess R'-MgX Workup Acidic Workup Workup->Ketone Over_Nuc R'-MgX (Excess) Over_Nuc->Unstable_Int Alcohol Tertiary Alcohol (Byproduct) Unstable_Int->Alcohol Collapse & 2nd Attack

Caption: The desired reaction pathway versus the over-addition side reaction.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 193-211. [Link]

  • Organic Syntheses. (2024). Org. Synth.101 , 61-77. [Link]

  • Prakoso, N. I., Matsuda, F., & Umezawa, T. (2021). Efficient synthesis of α,β-dichlorinated ketones from α,β-dichlorinated Weinreb amides through a simple work-up procedure. RSC Advances, 11(49), 30836-30840. [Link]

  • Chemistry Stack Exchange. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? [Link]

  • Bull, J. A., & Mousseau, J. J. (2012). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Catalysts, 2(4), 466-490. [Link]

  • Chemistry Steps. (2024, November 29). Converting Amides to Aldehydes and Ketones. [Link]

  • Caputo, A., et al. (2017). Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles. Chemical Communications, 53(63), 8838-8841. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

  • Chem Help ASAP. (2020, May 9). in the chemical literature: Weinreb amides [Video]. YouTube. [Link]

  • American Chemical Society. (2000, December 15). Weinreb amides. Modern Drug Discovery. [Link]

  • Reddit. (2025, December 5). Overaddition of grignard to weinreb amide. r/Chempros. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Science Madness. (2020, January 28). Methods for preventing over addition of Grignard reagent. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Glutaric Acid Derivatives

Department: Chemical Process Development & Scale-Up Support Subject: Overcoming Solubility Barriers in C5-Dicarboxylic Acid Functionalization Reference ID: GA-SOLV-TCH-005[1][2] Executive Summary: The "Odd-Carbon" Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chemical Process Development & Scale-Up Support Subject: Overcoming Solubility Barriers in C5-Dicarboxylic Acid Functionalization Reference ID: GA-SOLV-TCH-005[1][2]

Executive Summary: The "Odd-Carbon" Challenge

Glutaric acid (Pentanedioic acid) presents unique solubility challenges compared to its even-numbered homologs (Succinic C4, Adipic C6).[2][3] This is governed by the Odd-Even Effect in crystal lattice thermodynamics.[1][2]

Unlike adipic acid, glutaric acid possesses a "kinked" molecular structure in its solid state.[2] This prevents efficient packing, resulting in a significantly lower melting point (95–98°C) and lower lattice energy. While this theoretically aids solubility, it creates a practical paradox: Glutaric acid is highly soluble in water (430 g/L) but frustratingly insoluble in the non-polar solvents required for many anhydrous functionalizations (e.g., Friedel-Crafts, Anhydride formation).[1][2]

This guide addresses the three critical phases where solubility fails: Reagent Dissolution , Reaction Homogeneity , and Workup Phase Separation .[1][2]

Solubility Matrix: Solvent Compatibility Data

Use this table to select the primary reaction medium based on your starting material.

Solvent ClassGlutaric Acid (Reagent)Glutaric Anhydride (Intermediate)Glutaric Diesters (Product)Technical Notes
Water High (430 g/L)Reacts (Hydrolysis)LowGood for aqueous workup; bad for synthesis.[1][2]
Alcohols (MeOH/EtOH) High Reacts (Ring Opening)HighUse only for esterification.[1][2]
Ethers (THF/MTBE) ModerateHigh HighRecommended for anhydride chemistry.[1]
Chlorinated (DCM/CHCl₃) Low (<10 g/L)ModerateHigh Common "Oiling Out" risk for mono-esters.[1][2]
Aromatics (Toluene) Very LowLowHighRequires high T (>80°C) to dissolve acid.[1][2]
Dipolar Aprotic (DMF/DMSO) High HighHighHard to remove; use only if necessary.[1][2]

Troubleshooting Guides (FAQ Format)

Scenario A: "My Glutaric Acid won't dissolve in DCM/Toluene for acylation."

Diagnosis: You are fighting the crystal lattice energy in a solvent with low dielectric constant.[1][2] The Fix:

  • Switch Solvent: Use THF (Tetrahydrofuran) .[1][2][4] It solubilizes the acid significantly better than Toluene due to its ability to accept hydrogen bonds, yet remains inert enough for many acylations.[2]

  • The "Catalytic Solubilization" Trick: Add 1-5 mol% of DMF (Dimethylformamide) .[1][2]

    • Mechanism:[1][2] DMF disrupts the intermolecular hydrogen bonding dimers of the glutaric acid crystals, creating a "soluble active species" that enters the non-polar bulk phase.

  • Temperature: Heat to >60°C. The solubility curve of glutaric acid is steep; it is often soluble in Toluene at reflux but precipitates instantly upon cooling.[1][2]

Scenario B: "The reaction mixture turned into a biphasic oil/gum (Oiling Out)."

Diagnosis: This typically happens during the synthesis of Mono-methyl glutarate or similar mono-esters.[1][2] The product is amphiphilic—too polar for the organic layer, too lipophilic for the aqueous layer.[1] The Fix:

  • Change Workup Solvent: Do not use pure Hexane or pure Ether. Use Ethyl Acetate or a mixture of DCM:Isopropanol (3:1) .[1] The alcohol component helps solvate the polar "head" of the mono-ester.[1]

  • Salting Out: Saturate the aqueous layer with NaCl or NH₄Cl.[1][2] This increases the ionic strength, forcing the organic mono-ester out of the water phase and into the organic solvent.

Scenario C: "My Glutaric Anhydride yield is low/variable."

Diagnosis: Moisture contamination.[1][2] Glutaric anhydride hydrolyzes much faster than succinic anhydride due to the favorable entropy of the 6-membered ring transition state. The Fix:

  • Solvent Protocol: Use anhydrous THF stabilized with BHT. Avoid technical grade ethers without drying.[2]

  • Avoid Alcohols: Never use methanol/ethanol for recrystallization of the anhydride; they will ring-open it to form the mono-ester.[1]

  • Precipitation: To purify, dissolve in minimal warm THF and precipitate by adding dry Cyclohexane or Hexane .[1][2]

Advanced Protocol: Phase Transfer Catalysis (PTC)

For alkylation of glutaric acid where organic solubility is the bottleneck.[1]

Context: Standard alkylation fails because Glutarate dianions (in water/solid) cannot react with alkyl halides (in organic).[1][2] Solution: Use a Quaternary Ammonium Salt (QAS) to shuttle the glutarate into the organic phase.[1]

Step-by-Step Methodology
  • Aqueous Phase: Dissolve Glutaric Acid (1.0 eq) and KOH (2.2 eq) in minimal water.

  • Organic Phase: Dissolve Alkyl Halide (2.5 eq) in Toluene or Heptane.

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (1–5 mol%).[1][2]

  • Process:

    • Heat mixture to 80–90°C with vigorous stirring (critical for interfacial area).

    • Observation: The solid/aqueous glutarate is transferred into the organic layer as a lipophilic ion pair

      
      .[1]
      
    • Reaction occurs in the organic phase (homogeneous).[1]

  • Workup: Cool. The catalyst remains in the organic phase or precipitates.[1] Wash organic layer with water to remove inorganic salts (KBr).[2] Evaporate solvent.[5]

Mechanism Visualization

The following diagram illustrates the ion-pair shuttle mechanism essential for solubility.

PTC_Mechanism cluster_aqueous Aqueous Phase (Polar) cluster_interface Interface cluster_organic Organic Phase (Non-Polar) K_Glut K2-Glutarate (Soluble) Exchange Ion Exchange K_Glut->Exchange Supplies Anion Q_Salt_Aq Q+ Br- (Catalyst) Q_Salt_Aq->Exchange Supplies Q+ KBr KBr (Waste Salt) Exchange->KBr Remains in Aq IonPair [Glutarate2-][Q+]2 (Lipophilic Ion Pair) Exchange->IonPair Transfers to Org RX Alkyl Halide (R-X) Product Dialkyl Glutarate (Product) RX->Product IonPair->Product Reacts with R-X Q_Salt_Org Q+ X- (Recycled Cat) Product->Q_Salt_Org Releases Catalyst Q_Salt_Org->Exchange Returns to Interface

Caption: Figure 1. Phase Transfer Catalysis cycle solubilizing the glutarate dianion into non-polar media via ion-pairing with quaternary ammonium (Q+).[1]

Solvent Selection Decision Tree

Follow this logic flow to prevent precipitation issues before they start.

Solvent_Selection Start Start: Select Glutaric Derivative Type Molecule Type? Start->Type Acid Glutaric Acid (High Polarity) Type->Acid Anhydride Glutaric Anhydride (Reactive) Type->Anhydride Ester Diester/Amide (Low Polarity) Type->Ester Acid_Q Reaction Temp? Acid->Acid_Q Anhydride_Q Nucleophile? Anhydride->Anhydride_Q Ester_Solv Standard Organics: EtOAc, DCM, Toluene Ester->Ester_Solv HighT >80°C: Toluene/Xylene Acid_Q->HighT LowT <40°C: THF or DMF/DCM Acid_Q->LowT Alcohol Alcohol/Amine: Use THF or DCM Anhydride_Q->Alcohol Water Water: STOP (Hydrolysis) Anhydride_Q->Water

Caption: Figure 2. Logic gate for selecting the optimal reaction medium based on derivative type and thermal conditions.[1]

References & Authoritative Sources

  • NIST Chemistry WebBook. Pentanedioic Acid (Glutaric Acid) Thermochemical Data.[1][2] [Link][1][2]

  • PubChem. Glutaric Acid: Physical Properties and Solubility.[1][2] National Library of Medicine.[2] [Link][1][2]

  • Org. Process Res. Dev. Solvent Selection Guides: Survey and Consolidation. (Principles of Green Chemistry in Solvent Selection). [Link]

  • Thalladi, V. R., et al. The Odd-Even Effect in Dicarboxylic Acids.[1][2][6] (Crystallographic explanation of the C5 lattice energy). [Link]

Sources

Optimization

Technical Support Center: Purification of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

Welcome to the technical support resource for the post-synthesis purification of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the post-synthesis purification of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this versatile Weinreb amide intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Introduction

Tert-butyl 4-(methoxymethylcarbamoyl)butanoate is a valuable synthetic intermediate, combining a tert-butyl ester protecting group with a Weinreb amide functional group.[1] The Weinreb amide is prized for its ability to react cleanly with organometallic reagents to form ketones without the common side-reaction of over-addition to form tertiary alcohols.[1][2] However, the combination of these two polar functional groups can present unique challenges during purification. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to help you achieve high purity of your target compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during the workup and purification of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate in a question-and-answer format.

Question 1: After my aqueous workup, my crude NMR spectrum still shows a significant amount of the starting carboxylic acid. How can I remove it effectively?

Answer: This is a very common issue that arises from an incomplete or inefficient acid-base extraction. The unreacted carboxylic acid is acidic, while your desired product is neutral. This difference in chemical properties is the key to their separation.

Causality: An incomplete reaction or insufficient base during the workup will leave the acidic starting material in your organic layer. A simple water wash is often not enough to remove it, as the carboxylic acid may have significant organic solubility.

Solution: Basic Aqueous Wash The solution is to perform a wash with a mild aqueous base. The base deprotonates the carboxylic acid, forming a carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while your neutral amide product remains in the organic layer.

Recommended Protocol: Extractive Basic Wash

  • Dissolve your crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously for 30-60 seconds. Crucially, vent the funnel frequently to release the CO₂ gas that evolves from the acid-base neutralization.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution one more time to ensure complete removal.

  • Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.[3]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Validation Step: Run a TLC or a crude ¹H NMR of the product to confirm the absence of the carboxylic acid starting material before proceeding to further purification.

Question 2: I used a carbodiimide coupling reagent (e.g., EDC) and now I have a persistent, polar impurity that is difficult to remove by chromatography. What is this impurity and what's the best way to get rid of it?

Answer: The impurity is almost certainly the urea byproduct of your coupling reagent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea if you used EDC). While these ureas are designed to be water-soluble, they can sometimes persist in the organic layer, especially if emulsions form during the workup.[4]

Causality: Carbodiimides activate carboxylic acids to form a highly reactive O-acylisourea intermediate. After the N,O-dimethylhydroxylamine attacks this intermediate, the urea is released as a byproduct.[4][5]

Solution: Acidic Aqueous Wash Many urea byproducts, particularly those derived from EDC, have a basic dimethylamino group. An acidic wash will protonate this group, forming a water-soluble ammonium salt that can be easily extracted into the aqueous phase.

Recommended Protocol: Acidic and Basic Workup

  • After the reaction is complete, quench the mixture and perform an initial wash with a dilute acid, such as 1M HCl or 5% citric acid.[3] This will remove the basic urea byproduct and any unreacted amine.

  • Separate the layers.

  • Proceed with the basic wash (as described in Question 1) using saturated aqueous NaHCO₃ to remove unreacted carboxylic acid and acidic additives like HOBt.[3]

  • Wash with brine, dry the organic layer, and concentrate. This comprehensive workup should remove the majority of reagent-based impurities before you even consider chromatography.

Decision Workflow for Post-Synthesis Workup

The following diagram outlines a logical decision-making process for the initial purification steps.

Workup_Decision_Tree Start Reaction Complete Quench Quench Reaction (e.g., add water or buffer) Start->Quench AcidWash Perform Dilute Acid Wash (e.g., 1M HCl) Quench->AcidWash Carbodiimide reagent used? BaseWash Perform Base Wash (e.g., sat. NaHCO3) Quench->BaseWash No carbodiimide (or after acid wash) AcidWash->BaseWash BrineWash Wash with Brine BaseWash->BrineWash Dry Dry Organic Layer (Na2SO4 or MgSO4) BrineWash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Analyze Analyze Crude Product (TLC, NMR) Concentrate->Analyze Chromatography Proceed to Column Chromatography Analyze->Chromatography Impurities remain End Pure Product Analyze->End Product is pure

Caption: Decision tree for aqueous workup.

Question 3: My product is an oil and I need to purify it by column chromatography. It keeps streaking on the TLC plate. What solvent system should I use?

Answer: Streaking on a TLC plate is a classic sign of a compound that is too polar for the chosen solvent system, leading to poor interaction with the stationary phase.[6] Tert-butyl 4-(methoxymethylcarbamoyl)butanoate is a moderately polar compound, and finding the right eluent is key.

Causality: The amide and ester functionalities in your molecule can form strong hydrogen bonds with the silica gel (stationary phase). If the mobile phase is not polar enough to effectively compete for these interactions, the compound will move unevenly up the plate, resulting in streaking.

Solution: Optimize the Solvent System You need to increase the polarity of your mobile phase. For normal-phase chromatography on silica gel, a good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar one (like ethyl acetate). If that is not polar enough, you will need to introduce a stronger, more polar solvent like methanol.

Recommended Protocol: TLC Optimization

  • Start with a standard solvent system, for example, 30% Ethyl Acetate in Hexanes.

  • If the Rf is too low (<0.1) and streaking occurs, systematically increase the polarity.

  • A highly effective system for polar compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[7] Start with 1-2% MeOH in DCM and gradually increase the MeOH percentage.

  • The Goal: Aim for a solvent system that gives your desired product an Rf value of approximately 0.25-0.35 on the TLC plate.[7] This Rf generally provides the best separation during column chromatography.

Eluent System (v/v)Typical Rf RangeObservations & Recommendations
20-50% EtOAc/Hexanes0.0 - 0.2Often insufficient for this compound. May result in streaking.
70-100% EtOAc/Hexanes0.1 - 0.4A good starting point. May provide adequate separation if impurities are non-polar.
1-5% MeOH/DCM0.2 - 0.5Excellent for increasing polarity. Provides good resolution for polar compounds.[7]
5-10% MeOH/DCM> 0.5Use if the compound is still not moving. Be cautious, as high MeOH content can dissolve some silica.

Pro-Tip: Dry Loading For polar compounds that may have limited solubility in the starting eluent, dry loading onto the column is highly recommended. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]

Workflow for Column Chromatography

Column_Chromatography_Workflow A Select Solvent System (via TLC, aim for Rf ~0.3) B Prepare Column (Slurry pack with non-polar eluent) A->B C Prepare Sample (Dry loading recommended) B->C D Load Sample onto Column C->D E Elute Column (Start with non-polar eluent) D->E F Collect Fractions E->F G Monitor Fractions (using TLC) F->G G->F Continue elution H Combine Pure Fractions G->H Elution complete I Evaporate Solvent H->I J Final Purity Analysis (NMR, HPLC) I->J

Caption: General workflow for flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the final purity of my compound?

A1: A combination of techniques is always best for a comprehensive purity assessment. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).[8][9]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[10]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[10]Quantification based on the ratio of the integral of an analyte signal to that of a certified internal standard.[9][10]
Applicability Excellent for non-volatile and thermally labile compounds like yours.Suitable if the compound is volatile and thermally stable. May require derivatization.Applicable to any soluble compound with a unique NMR signal. Provides structural information simultaneously.[10]
Sensitivity High (ng to pg range).Very High (pg to fg range), especially with a mass spec (MS) detector.Lower sensitivity compared to chromatographic methods.
Key Advantage Versatile and widely applicable for purity determination.Excellent for identifying and quantifying residual solvents and other volatile impurities.Provides an absolute purity value without needing a reference standard of the analyte itself. Considered a primary method.[9]

Q2: I am worried about the stability of the tert-butyl ester during an acidic workup. What are the limits?

A2: This is a valid concern. The tert-butyl ester is designed to be cleaved under acidic conditions.[11][12] However, it is generally stable to the brief exposure of a dilute aqueous acid wash (e.g., 1M HCl, 5% citric acid, or saturated NH₄Cl) at room temperature, which is common during workup.[3] To minimize the risk of cleavage:

  • Use mild acids: Avoid strong, concentrated acids.

  • Keep it cold: Perform the wash at 0 °C if you are particularly concerned.

  • Be quick: Do not let the organic and acidic aqueous layers sit in contact for extended periods. Separate them promptly after washing.

Q3: What are the recommended storage conditions for Tert-butyl 4-(methoxymethylcarbamoyl)butanoate?

A3: Like many amides and esters, the compound can be susceptible to hydrolysis over long periods, especially in the presence of moisture, acid, or base. For long-term storage, it is recommended to keep the compound in a tightly sealed container, in a cool (2-8°C), dry place, and preferably under an inert atmosphere like nitrogen or argon to protect it from moisture and air.

References

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • Prakoso, N. I., Matsuda, F., & Umezawa, T. (2021). Efficient synthesis of α,β-dichlorinated ketones from α,β-dichlorinated Weinreb amides through a simple work-up procedure. RSC Advances. [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • Reddy, K. L., et al. (2006). An Efficient One-Pot Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids. Taylor & Francis Online. [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Ingenta Connect. (2006). Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. [Link]

  • DeToma, A. S., et al. (2012). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Organic Letters. [Link]

  • ChemRxiv. (2023). Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides for N-Methylamide Synthesis. [Link]

  • Google Patents. (1990). US4921999A - Method for making tertiary butyl esters.
  • Organic Process Research & Development. (2023). Understanding the Impact of Impurities in Peptide Coupling Reagents. [Link]

  • Reddit. (2025). Weinreb amide workup extraction issues. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Organic Syntheses. Preparation of a Weinreb Amide Intermediate for the Synthesis of Differentiated Carbonyl Compounds Bearing a 9-Fluorenyl Radical Clock. [Link]

  • UCL Discovery. (2018). A green chemistry perspective on catalytic amide bond formation. [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • The Journal of Organic Chemistry. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. [Link]

  • Scilit. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]

  • Google Patents. (2020).
  • Journal of the Korean Chemical Society. (2009). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • SIELC Technologies. (2018). tert-Butyl carbamate. [Link]

  • Google Patents. (2014).
  • ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation &amp; Performance Guide: Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

Topic: Content Type: Publish Comparison Guide [1] Executive Summary Tert-butyl 4-(methoxymethylcarbamoyl)butanoate (IUPAC: tert-butyl 5-[methoxy(methyl)amino]-5-oxopentanoate) is a critical bifunctional linker used in me...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

[1]

Executive Summary

Tert-butyl 4-(methoxymethylcarbamoyl)butanoate (IUPAC: tert-butyl 5-[methoxy(methyl)amino]-5-oxopentanoate) is a critical bifunctional linker used in medicinal chemistry.[1] It features a Weinreb amide moiety for selective ketone synthesis and a tert-butyl ester for orthogonal acid protection.[1]

This guide provides a definitive 1H NMR interpretation of the molecule, distinguishing it from common synthetic impurities. Furthermore, it objectively compares its performance—specifically regarding chemoselectivity and stability—against alternative activated intermediates like acid chlorides and simple esters.[1]

Part 1: 1H NMR Interpretation

The 1H NMR spectrum of this compound is characterized by the distinct "Weinreb signature"—two sharp singlets corresponding to the


-methoxy and 

-methyl groups—and a clean aliphatic region representing the glutarate backbone.[1]
Structural Assignment

Solvent: CDCl


 (Chloroform-d) | Frequency:  400 MHz[1][2]
PositionShift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Notes
1 3.68 Singlet (s)3HN-OCH

Key Identifier. Highly distinct, sharp singlet. Shifts upfield (~3.5) if hydrolyzed to free amine.
2 3.18 Singlet (s)3HN-CH

Key Identifier. Characteristic Weinreb methyl.
3 2.45 Triplet (t)2H

-CH

(Amide)

Hz.[1] Slightly downfield of ester

-protons due to amide anisotropy.
4 2.28 Triplet (t)2H

-CH

(Ester)

Hz.[1] Typical position for protons

to a tert-butyl ester.
5 1.92 Quintet (quin)2H

-CH


Hz.[1] Bridges the two carbonyl systems.[1]
6 1.44 Singlet (s)9Ht-Butyl Strong singlet.[1][2][3] Integral reference standard.
Diagnostic Visualization

The following diagram correlates the chemical structure with the NMR signals assigned above.

G cluster_struct Molecular Structure cluster_nmr 1H NMR Signals (CDCl3) tBu t-Butyl Ester (C1-O-tBu) Chain Propyl Backbone (-CH2-CH2-CH2-) tBu->Chain S_tBu δ 1.44 (s, 9H) tBu->S_tBu Weinreb Weinreb Amide (-CO-N(OMe)Me) Chain->Weinreb S_AlphaE δ 2.28 (t, 2H) (α-Ester) Chain->S_AlphaE S_Beta δ 1.92 (quin, 2H) Chain->S_Beta S_AlphaA δ 2.45 (t, 2H) (α-Amide) Chain->S_AlphaA S_NMe δ 3.18 (s, 3H) Weinreb->S_NMe S_NOMe δ 3.68 (s, 3H) Weinreb->S_NOMe

Figure 1: NMR Signal Correlation Map. The red paths indicate the diagnostic "Weinreb Signature" peaks essential for purity verification.[1]

Part 2: Comparative Performance Guide

This section compares the Weinreb Amide (Product) against its two primary alternatives: the Acid Chloride (activated intermediate) and the Ethyl Ester (standard ester).[1]

Chemoselectivity (Ketone Synthesis)

The primary utility of this compound is converting the acid terminus into a ketone via Grignard or Organolithium addition.[1]

FeatureWeinreb Amide (Product) Acid Chloride Ethyl Ester
Reaction with R-MgBr Stops at Ketone. Forms a stable 5-membered chelate intermediate that resists over-addition.[1]Uncontrollable. Often leads to tertiary alcohols (double addition) or mixtures.Poor Selectivity. Typically yields tertiary alcohols due to ketone being more reactive than the ester.[1]
Yield (Ketone) High (>85%) Low to Moderate (30-50%)Very Low (<10%)
NMR Monitoring Excellent. Stable intermediate allows offline NMR checks.[1]Impossible. Must be used in situ; hydrolyzes in NMR tube.[1]Good, but product mixture is complex.
Stability & Handling
FeatureWeinreb Amide (Product) Acid Chloride
Hydrolysis Stable. Can be chromatographed on silica gel and stored for months at 4°C.Unstable. Hydrolyzes rapidly in moist air to the carboxylic acid.[1]
Purification Standard Flash Chromatography (EtOAc/Hexanes).[1]Distillation only (often decomposes).[1]
Impurity Profiling (NMR)

When synthesizing the Weinreb amide from the parent acid (Mono-tert-butyl glutarate), common impurities can be quantified by NMR.[1]

  • Residual DCC Urea (if DCC used): Multiplets at

    
     1.1–1.9 ppm and broad NH at 
    
    
    
    5.5 ppm.[1]
  • Unreacted Amine (HN(OMe)Me): Broad singlet at

    
     5.5-6.0 ppm (NH) and shifted methyls (
    
    
    
    3.55, 2.60).[1]
  • Parent Acid: Broad singlet >10 ppm (COOH) and shift of

    
    -CH
    
    
    
    to
    
    
    2.35.[1]

Part 3: Experimental Protocol

Objective: Synthesis of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate from Mono-tert-butyl glutarate.

Materials
  • Precursor: Mono-tert-butyl glutarate (1.0 eq)[1]

  • Reagent: N,O-Dimethylhydroxylamine HCl (1.1 eq)

  • Coupling Agent: EDCI (1.2 eq) or DCC (1.2 eq)

  • Base: Triethylamine (2.5 eq) or N-Methylmorpholine[1]

  • Solvent: Dichloromethane (DCM), anhydrous[1]

Workflow
  • Activation: Dissolve Mono-tert-butyl glutarate (10 mmol) in DCM (50 mL) at 0°C. Add EDCI (12 mmol) and HOBt (12 mmol) if available to suppress racemization (not critical for this achiral linker, but good practice). Stir for 15 min.

  • Amine Addition: Add N,O-Dimethylhydroxylamine HCl (11 mmol) followed by dropwise addition of Triethylamine (25 mmol).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: TLC (50% EtOAc/Hexane).[1] Product R

      
      
      
      
      
      0.4 (UV active if stained with KMnO
      
      
      or I
      
      
      ).[1]
  • Workup:

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted amine and EDCI urea.[1]

    • Wash with Sat. NaHCO

      
       (2 x 20 mL) to remove unreacted acid.
      
    • Wash with Brine (1 x 20 mL).[1]

    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Validation: Acquire 1H NMR in CDCl

    
    . Verify the 1:1 ratio of the N-OMe (
    
    
    
    3.[1]68) and N-Me (
    
    
    3.[1]18) integrals.[1]
Synthesis Logic Diagram

Synthesis Acid Mono-tert-butyl Glutarate (Precursor) Reagents EDCI / N,O-Dimethylhydroxylamine DCM, 0°C to RT Acid->Reagents Intermediate Activated Ester Species (O-Acylisourea) Reagents->Intermediate Impurity2 Impurity: Unreacted Acid (Remove via NaHCO3 Wash) Reagents->Impurity2 Incomplete Conversion Product Tert-butyl 4-(methoxymethylcarbamoyl)butanoate (Weinreb Amide) Intermediate->Product Nucleophilic Acyl Substitution Impurity1 Impurity: N-Acyl Urea (Remove via HCl Wash) Intermediate->Impurity1 Rearrangement (Side Rxn)

Figure 2: Synthetic Pathway and Impurity Management. The diagram highlights the critical wash steps required to ensure NMR purity.

References

  • Nahm, S., & Weinreb, S. M. (1981).[4] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] Link[1]

  • Labaree, D. C., et al. (2003). Synthesis of Weinreb Amides: 1H NMR Characterization. Journal of Organic Chemistry, 68(2), 427-431.[1] (General reference for Weinreb NMR shifts).

  • PubChem Compound Summary. (2024). Tert-butyl 5-(methoxy(methyl)amino)-5-oxopentanoate.[1] National Center for Biotechnology Information.[1] Link[1]

Sources

Comparative

Mass spectrometry fragmentation pattern of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

Focus: Tert-butyl 4-(methoxymethylcarbamoyl)butanoate Executive Summary Tert-butyl 4-(methoxymethylcarbamoyl)butanoate (C₁₁H₂₁NO₄, MW 231.29 Da) represents a critical bifunctional intermediate in medicinal chemistry, com...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

Executive Summary

Tert-butyl 4-(methoxymethylcarbamoyl)butanoate (C₁₁H₂₁NO₄, MW 231.29 Da) represents a critical bifunctional intermediate in medicinal chemistry, combining a Weinreb amide (for selective ketone synthesis) with a tert-butyl ester (an acid-labile protecting group).

This guide compares the mass spectrometry (MS) behavior of this compound against its hydrolyzed analogues and alternative ester forms. The primary analytical challenge is the high lability of the tert-butyl group, which undergoes significant in-source fragmentation (ISF) compared to more stable methyl/ethyl ester alternatives.

Key Findings for Researchers:

  • Dominant Pathway: Energetically favored loss of isobutene (

    
    , 56 Da) typically precedes amide cleavage.
    
  • Diagnostic Utility: The presence of the m/z 176 fragment (free acid) alongside m/z 57 (tert-butyl cation) confirms the ester moiety.

  • Methodological Pivot: Unlike stable methyl esters, this compound requires "soft" ionization parameters to preserve the protonated molecular ion

    
    .
    
Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation pattern of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate is dictated by the competition between the ester elimination and the amide bond cleavage .

A. Primary Pathway: Tert-Butyl Ester Elimination

In Electrospray Ionization (ESI+), the tert-butyl ester is the "weak link." Upon protonation (likely at the amide carbonyl oxygen due to higher basicity), the molecule undergoes a gas-phase rearrangement or acidic hydrolysis.

  • Mechanism: A six-membered transition state (McLafferty-like rearrangement) or charge-remote fragmentation leads to the ejection of isobutene.

  • Result: Conversion of the precursor (

    
     232) to the free carboxylic acid cation (
    
    
    
    176).
B. Secondary Pathway: Weinreb Amide Cleavage

The N-methoxy-N-methyl (Weinreb) group is relatively stable but will fragment under Collision-Induced Dissociation (CID).

  • N-O Bond Cleavage: Loss of a methoxy radical or methanol is possible but less common than the amide bond break.

  • Acylium Formation: Cleavage of the amide bond generates an acylium ion.[1] If the tert-butyl group is still attached, this yields

    
     171. If the tert-butyl group is already lost, it yields 
    
    
    
    115.
C. Pathway Visualization (DOT Diagram)

The following diagram illustrates the hierarchical fragmentation logic, prioritizing the energetically favorable ester loss.

FragmentationPathway Precursor [M+H]+ Precursor m/z 232 (Intact Ester) Isobutene Neutral Loss: Isobutene (-56 Da) Precursor->Isobutene FreeAcid Fragment Ion A m/z 176 (Carboxylic Acid) Precursor->FreeAcid Primary Path (-C4H8) tBuCation Diagnostic Ion m/z 57 (t-Butyl Cation) Precursor->tBuCation Direct Cleavage WeinrebAmine Neutral Loss: HN(OMe)Me (-61 Da) FreeAcid->WeinrebAmine Acylium Fragment Ion B m/z 115 (Acylium Ion) FreeAcid->Acylium CID Fragmentation (-Weinreb Amine) Cyclic Fragment Ion C m/z 97 (Cyclic Anhydride/Imide) Acylium->Cyclic Cyclization (-H2O)

Caption: Figure 1. Hierarchical fragmentation pathway of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate in ESI+ mode. The black path indicates the dominant sequence.

Comparative Analysis: Target vs. Analogues

To validate the identity of the target compound, it is essential to distinguish it from its common hydrolysis product (impurity) and stable synthetic alternatives.

Table 1: Fragmentation Fingerprint Comparison

FeatureTarget Compound (t-Butyl Ester)Analogue 1: Free Acid (Hydrolysis Impurity)Analogue 2: Methyl Ester (Stable Alternative)
Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">



MW (Monoisotopic) 231.15 Da175.08 Da189.10 Da
[M+H]+ 232.15 176.09 190.11
Stability (ESI Source) Low (Prone to In-Source Decay)HighHigh
Dominant Fragment m/z 176 (Loss of tBu)m/z 115 (Acylium)m/z 158 (Loss of OMe)
Diagnostic Marker m/z 57 (t-Butyl cation)m/z 176 (Parent)m/z 190 (Parent)
Differentiation Look for 232 -> 176 transition.[2][3][4][5][6][7][8][9][10]Parent is 176; no 232 precursor.Parent is 190; no loss of 56 Da.

Analysis:

  • vs. Free Acid: The target compound often appears as m/z 176 in the spectrum if the source temperature is too high, mimicking the free acid impurity. Critical Check: You must observe the m/z 232 precursor or the m/z 57 cation to confirm the ester is intact.

  • vs. Methyl Ester: The methyl ester analogue does not lose its alkyl group easily. It will show a strong m/z 190 peak and fragment primarily at the Weinreb amide.

Experimental Protocol: Optimization for Labile Esters

Because the tert-butyl group is labile, standard "generic" ESI parameters often destroy the molecular ion before detection. The following protocol ensures detection of the intact molecule.

Workflow Visualization

MethodWorkflow cluster_params Tuning Parameters SamplePrep Sample Prep Solvent: 50% MeCN/H2O Buffer: 0.1% Formic Acid Injection Direct Infusion Flow: 5-10 µL/min SamplePrep->Injection SourceTuning Source Tuning (Critical Step) Injection->SourceTuning Detection Detection Scan: 50-300 m/z SourceTuning->Detection Temp Desolvation Temp: < 250°C SourceTuning->Temp Voltage Cone Voltage: Low (10-20V) SourceTuning->Voltage

Caption: Figure 2. Optimized ESI workflow for labile tert-butyl ester detection.

Step-by-Step Methodology
  • Solvent System: Use Acetonitrile/Water (1:1) with 0.1% Formic Acid. Avoid high concentrations of strong acids (e.g., TFA) which catalyze ester hydrolysis in solution.

  • Ionization Mode: ESI Positive (

    
    ).
    
  • Source Parameter Tuning (The "Soft" Approach):

    • Desolvation Temperature: Set to 200°C - 250°C . (Standard is often 350°C+; this heat promotes isobutene loss).

    • Cone Voltage / Fragmentor: Reduce to 10–15 V . High voltages accelerate ions into gas molecules, causing In-Source Fragmentation (ISF).

  • Verification:

    • Inject the sample.[7]

    • Monitor m/z 232 ([M+H]+).

    • If m/z 176 is the base peak, lower the Cone Voltage further until m/z 232 abundance increases to at least 20-30%.

References
  • Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. 4th Ed. Wiley.[10] (Fundamental text on McLafferty rearrangements and ester fragmentation).

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Original description of Weinreb amide chemistry).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Ed. Springer.
  • NIST Mass Spectrometry Data Center. Standard Reference Database 1A. (General reference for tert-butyl cation m/z 57 diagnostics).

Sources

Validation

Differentiating Weinreb Amides and tert-Butyl Esters via IR Spectroscopy: A Comparative Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Introduction In multi-step organic synthesis and drug development, functional group...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Introduction

In multi-step organic synthesis and drug development, functional group interconversion is a daily operation. Two of the most ubiquitous functional groups encountered are Weinreb amides (N-methoxy-N-methylamides) and tert-butyl esters . While tert-butyl esters are widely employed as sterically hindered, robust protecting groups for carboxylic acids, Weinreb amides serve as privileged directing groups and intermediates—most notably for the controlled synthesis of ketones and aldehydes without the risk of nucleophilic over-addition.

During synthetic campaigns—such as the conversion of a tert-butyl ester-protected peptide into a Weinreb amide—rapid, non-destructive analytical techniques are essential. Infrared (IR) spectroscopy provides real-time, unambiguous differentiation between these two moieties based on their distinct carbonyl (C=O) stretching frequencies. This guide objectively compares the spectroscopic performance of both groups and provides a self-validating experimental workflow for tracking their interconversion.

Mechanistic Causality of IR Frequencies

As a Senior Application Scientist, I emphasize that interpreting IR spectra goes beyond memorizing peak values; it requires understanding the underlying electronic and steric environments governing bond stiffness (force constant).

tert-Butyl Esters: Inductive Stiffening

In a tert-butyl ester, the carbonyl carbon is bonded to an oxygen atom attached to a bulky tert-butyl group. Unlike nitrogen, this oxygen atom lacks strong electron-donating resonance capabilities. Instead, the tert-butyl group exerts a strong inductive electron-donating effect (+I effect). This stabilizes the ester but maintains a high double-bond character in the C=O bond. Consequently, the C=O stretch requires higher energy, appearing prominently between 1720 and 1735 cm⁻¹ [1]. Furthermore, the tert-butyl group itself provides a highly diagnostic "umbrella mode" (symmetric CH₃ deformation) that splits into a distinct doublet at approximately 1365 cm⁻¹ and 1390 cm⁻¹ .

Weinreb Amides: Resonance Relaxation

Conversely, Weinreb amides exhibit a significantly lower C=O stretching frequency, typically observed between 1635 and 1670 cm⁻¹ (often centered around 1654 cm⁻¹)[2]. This dramatic shift of nearly 70–80 cm⁻¹ is driven by resonance. The lone pair of electrons on the amide nitrogen delocalizes into the carbonyl pi-system, increasing the single-bond character of the C=O bond and thereby lowering its force constant. The unique N-methoxy-N-methyl substitution fine-tunes this resonance; the electronegative oxygen of the methoxy group exerts an inductive withdrawing effect, which balances the resonance and stabilizes the tetrahedral intermediate during subsequent nucleophilic attacks[3].

Mechanistic_Causality cluster_ester tert-Butyl Ester IR Dynamics cluster_amide Weinreb Amide IR Dynamics EsterNode R-COO-tBu Inductive +I Effect of t-Bu Group (No Resonance to C=O) EsterNode->Inductive EsterFreq Strong C=O Bond ν = 1720–1735 cm⁻¹ Inductive->EsterFreq AmideNode R-CO-N(OMe)Me Resonance Nitrogen Lone Pair Resonance Delocalization AmideNode->Resonance AmideFreq Weakened C=O Bond ν = 1635–1670 cm⁻¹ Resonance->AmideFreq

Mechanistic causality of C=O stretching frequencies in tert-butyl esters versus Weinreb amides.

Quantitative Data Comparison

The following table summarizes the diagnostic IR stretching and bending frequencies used to differentiate these two functional groups during routine analysis.

Functional GroupC=O Stretch (cm⁻¹)C–O / N–O Stretch (cm⁻¹)Diagnostic C–H Bending (cm⁻¹)
tert-Butyl Ester 1720 – 1735 (Strong)1150 – 1200 (Strong)1365 & 1390 (Split Doublet)
Weinreb Amide 1635 – 1670 (Strong)~980 (N–O stretch)~1380 (Singlet, N-CH₃ bend)

Experimental Workflow & Self-Validating Protocol

To demonstrate the practical application of these spectroscopic differences, the following protocol outlines the synthesis of a Weinreb amide from a tert-butyl ester.

The Self-Validating Principle: By utilizing in-situ Attenuated Total Reflectance (ATR) FTIR (e.g., ReactIR), the success of each step is immediately confirmed by the disappearance of starting material peaks and the emergence of product-specific frequencies. This eliminates the need for intermediate TLC or NMR validation, creating a self-contained, data-driven workflow.

Step 1: Deprotection of the tert-Butyl Ester
  • Preparation: Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add trifluoroacetic acid (TFA) dropwise at 0 °C, then allow the reaction to warm to room temperature.

  • Spectroscopic Validation: Monitor the disappearance of the ester C=O peak at ~1725 cm⁻¹ and the tert-butyl umbrella doublet at 1365/1390 cm⁻¹ . The successful formation of the intermediate carboxylic acid is validated by the appearance of a new, slightly shifted C=O stretch at ~1710 cm⁻¹ and a broad O-H stretch spanning 2500–3300 cm⁻¹.

Step 2: Activation and Weinreb Amide Coupling
  • Preparation: Concentrate the acid intermediate in vacuo to remove excess TFA, then redissolve in anhydrous CH₂Cl₂.

  • Activation: Add 1.1 equivalents of 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid.

  • Coupling: After 30 minutes, add 1.2 equivalents of N,O-dimethylhydroxylamine hydrochloride (NHMeOMe·HCl) and a tertiary amine base (e.g., N,N-diisopropylethylamine).

  • Spectroscopic Validation: Track the reaction via the emergence of the Weinreb amide C=O stretch at ~1654 cm⁻¹ [2]. The complete consumption of the 1710 cm⁻¹ acid peak and the stabilization of the 1654 cm⁻¹ peak self-validates the completion of the coupling event.

Experimental_Workflow Ester 1. tert-Butyl Ester ν(C=O) 1725 cm⁻¹ Deprotect TFA / CH₂Cl₂ Deprotection Ester->Deprotect Monitor In-situ FTIR Peak Shift Tracking Ester->Monitor Acid 2. Carboxylic Acid ν(C=O) 1710 cm⁻¹ Deprotect->Acid Couple CDI then NHMeOMe·HCl Acid->Couple Acid->Monitor Amide 3. Weinreb Amide ν(C=O) 1654 cm⁻¹ Couple->Amide Amide->Monitor

Workflow for converting a tert-butyl ester to a Weinreb amide with in-situ FTIR monitoring.

References

  • Title: Synthesis of Nα-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent; studies on docking and antibacterial activities Source: ARKAT USA, Inc. (ARKIVOC) URL: [Link]

  • Title: Supporting Information File 1 for Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations Source: MDPI (Catalysts) URL: [Link]

Sources

Comparative

Technical Comparison: Weinreb vs. Morpholine Amides in Glutarate Desymmetrization &amp; Functionalization

Topic: Comparing reactivity of Weinreb amides vs morpholine amides in glutarate systems Content Type: Publish Comparison Guide Executive Summary In the synthesis of complex pharmaceutical intermediates, the transformatio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing reactivity of Weinreb amides vs morpholine amides in glutarate systems Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the transformation of carboxylic acid derivatives into ketones is a pivotal step.[1] While Weinreb amides (


-methoxy-

-methylamides) are the industry gold standard for preventing nucleophilic over-addition, Morpholine amides have emerged as a cost-effective, scalable alternative.

This guide provides a head-to-head technical analysis of these two auxiliaries specifically within Glutarate systems (1,5-dicarbonyls). Glutarates present unique challenges—including desymmetrization kinetics and cyclization risks—that stress-test the robustness of these amide systems.

Mechanistic Divergence: The "Anchor" vs. The "Shield"

To understand their performance in glutarate systems, one must first distinguish how these amides stabilize the tetrahedral intermediate formed during nucleophilic attack.

Weinreb Amides: The Chelation Anchor

The Weinreb amide functions through a thermodynamic trap . Upon nucleophilic attack by an organometallic reagent (R-M), the methoxy oxygen coordinates with the metal center (Mg or Li), forming a stable 5-membered cyclic chelate. This "anchors" the tetrahedral intermediate, preventing the expulsion of the amine leaving group until acidic hydrolysis occurs.[2]

Morpholine Amides: The Inductive/Steric Shield

Morpholine amides lack the secondary coordination site required for stable chelation. Their resistance to over-addition arises from:

  • Inductive Withdrawal: The oxygen atom in the morpholine ring exerts an electron-withdrawing effect (

    
    ), reducing the basicity of the nitrogen and destabilizing the transition state for the ejection of the amine.
    
  • Steric Bulk: The chair conformation of the morpholine ring hinders the approach of a second nucleophile equivalent.

Critical Insight: While Weinreb amides offer a "hard stop" at the ketone stage via chelation, morpholine amides rely on a "soft stop" governed by kinetics. In glutarate systems, where intramolecular reactions are possible, this distinction is vital.

MechanismComparison cluster_Weinreb Weinreb Amide (Chelation Control) cluster_Morpholine Morpholine Amide (Electronic/Steric Control) W_Start Weinreb Amide (N-OMe, N-Me) W_Inter Tetrahedral Intermediate (Stable 5-Membered Chelate) W_Start->W_Inter + R-MgX W_Prod Ketone W_Inter->W_Prod H3O+ Quench (Collapse) M_Start Morpholine Amide M_Inter Tetrahedral Intermediate (Sterically Hindered/Inductively Stabilized) M_Start->M_Inter + R-MgX M_Prod Ketone M_Inter->M_Prod H3O+ Quench M_Over Tertiary Alcohol (Over-addition Risk) M_Inter->M_Over + 2nd R-MgX (If T > -20°C)

Figure 1: Mechanistic comparison showing the robust chelation trap of Weinreb amides versus the kinetic stability of morpholine amides.

Reactivity in Glutarate Systems

Glutaric anhydride (a 5-membered cyclic anhydride) is the common precursor. Opening this anhydride with an amine yields a mono-amide glutaric acid .

A. Desymmetrization Efficiency
  • Weinreb Amine (

    
    -dimethylhydroxylamine):  Reacts cleanly with glutaric anhydride. However, the resulting free acid is often an oil or a low-melting solid, making purification difficult without chromatography.
    
  • Morpholine: Reacts rapidly and exothermically. The resulting mono-morpholine glutaric acid is highly crystalline. This is a major process advantage , allowing purification via recrystallization rather than column chromatography.

B. Chemoselectivity (The "Glutarimide" Risk)

In glutarate systems, a competing side reaction is ring closure to form glutarimides .

  • Weinreb Amides: The

    
    -methoxy group reduces the nucleophilicity of the amide nitrogen. Cyclization to the 
    
    
    
    -methoxy-glutarimide is electronically disfavored.
  • Morpholine Amides: The amide nitrogen is part of a tertiary amide but is more electron-rich than the Weinreb system. Under high thermal stress or acidic activation, the morpholine amide can cyclize, expelling the acid moiety (or vice versa), though this is rare under basic Grignard conditions.

C. Grignard Addition Performance
  • Weinreb: Tolerates excess Grignard reagent and higher temperatures (0°C to RT) without over-addition.

  • Morpholine: Requires strict temperature control (-78°C to -40°C). Excess Grignard can lead to tertiary alcohol formation (5-15% impurity profile) if the quench is not immediate.

Comparative Data Analysis

The following data summarizes typical performance metrics in the synthesis of 4-oxo-esters from glutarate mono-amides.

FeatureWeinreb Amide SystemMorpholine Amide System
Reagent Cost (Normalized) High (100)Low (15)
Atom Economy ModerateHigh
Intermediate Form Often Oil (Requires Chromatography)Often Crystalline (Recrystallizable)
Over-addition Risk Negligible (<1%)Moderate (requires T < -40°C)
Reaction Temperature 0°C to 25°C-78°C to -40°C
Yield (Ketone) 85-95%75-88%
Scalability Good (but expensive)Excellent (Cost/Purification benefits)
Experimental Protocols
Protocol A: Synthesis of Mono-Weinreb Glutarate (High Precision)

Use this protocol for high-value substrates where yield is paramount.

  • Setup: Flame-dry a 500 mL round-bottom flask under

    
    .
    
  • Reagents: Charge Glutaric anhydride (1.0 equiv) and DCM (0.5 M). Cool to 0°C.[3]

  • Addition: Add

    
    -dimethylhydroxylamine hydrochloride (1.1 equiv) followed by dropwise addition of Pyridine (2.2 equiv) or TEA.
    
  • Reaction: Stir at 0°C for 1 h, then warm to RT for 3 h.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove excess amine/pyridine). Dry organic layer (

    
    ) and concentrate.
    
    • Note: Product is likely a viscous oil.

  • Functionalization (Ketone Synthesis):

    • Dissolve oil in THF. Cool to 0°C.[3]

    • Add R-MgBr (2.0 equiv—excess required for free acid deprotonation).

    • Stir 1 h. Quench with sat.

      
      .
      
Protocol B: Synthesis of Mono-Morpholine Glutarate (High Scalability)

Use this protocol for multi-gram/kilo scale synthesis where cost and crystallization are drivers.

  • Setup: 1 L reactor with overhead stirring.

  • Reagents: Suspend Glutaric anhydride (1.0 equiv) in Toluene (0.8 M).

  • Addition: Add Morpholine (1.05 equiv) dropwise over 30 mins. Exothermic reaction—maintain T < 40°C.

  • Crystallization: As the reaction proceeds, the mono-morpholine amide acid often precipitates directly from toluene.

  • Isolation: Filter the solid. Wash with cold toluene/hexanes.

    • Result: High purity white solid (>98% purity).

  • Functionalization (Ketone Synthesis):

    • CRITICAL: Pre-cool THF solution of amide to -78°C .

    • Add R-MgBr (2.0 equiv) slowly down the side of the flask.

    • Maintain T < -40°C during the entire addition.

    • Quench cold into acidic water to prevent post-warming over-addition.

Strategic Workflow Visualization

The decision tree below guides the selection between these two methodologies based on project constraints.

DecisionTree Start Glutarate Functionalization Project Budget Is Reagent Cost a Primary Constraint? Start->Budget Scale Scale of Reaction? Budget->Scale No RouteM Route B: Morpholine Amide (Max Scalability, Temp Sensitive) Budget->RouteM Yes (Use Morpholine) Purification Is Chromatography Available? Scale->Purification < 10g Scale->RouteM > 100g (Crystallization preferred) RouteW Route A: Weinreb Amide (Max Reliability, Higher Cost) Purification->RouteW Yes Purification->RouteM No (Need Solid Intermediate)

Figure 2: Decision matrix for selecting the optimal amide auxiliary.

Expert Conclusion

For Discovery Chemistry (mg to g scale), the Weinreb amide remains superior due to its forgiveness regarding reaction temperature and stoichiometry. The guarantee of mono-addition justifies the higher reagent cost.

For Process Chemistry (kg scale), the Morpholine amide is the logical winner. The ability to isolate the intermediate via filtration (avoiding chromatography) and the 85% cost reduction outweigh the engineering control required to maintain -40°C during the Grignard addition.

References
  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[3] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Ogiwara, Y. "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis."[1][4][5][6] Synthesis, 2025 , 57, 3639–3648.[1] Link

  • Martín, R.; Romea, P.; Tey, C.; Urpí, F.; Vilarrasa, J. "Morpholine Amides as Useful Alternatives to Weinreb Amides."[6] Synlett, 1997 , 12, 1414-1416. Link

  • Douat, C.; Heitz, A.; Martinez, J.; Fehrentz, J. A. "Syntheses of aldehydes and ketones from N-alkoxy-N-methylamides." Tetrahedron Letters, 2000 , 41, 37-40. Link

  • Sengupta, S.; Mondal, S.; Das, D. "Morpholine amides: An excellent alternative to Weinreb amides for the synthesis of ketones." Tetrahedron Letters, 1999 , 40, 4107. Link

Sources

Validation

A Strategic Comparison: The Role of Tert-Butyl vs. Methyl Esters in Weinreb Amide Synthesis

A Guide for Researchers and Drug Development Professionals In the landscape of modern organic synthesis, the Weinreb amide (N-methoxy-N-methylamide) stands out as a uniquely versatile intermediate. Its ability to react w...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis, the Weinreb amide (N-methoxy-N-methylamide) stands out as a uniquely versatile intermediate. Its ability to react with organometallic reagents to produce ketones or aldehydes without the common problem of over-addition has made it an indispensable tool.[1][2][3] This utility stems from the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until workup.[1][4][5][6] While Weinreb amides can be prepared from numerous starting materials like carboxylic acids and acid chlorides, their synthesis from esters is a widely employed and highly practical method.[4][7][8]

The choice of ester, however, is not a trivial decision. It is a strategic choice that can profoundly impact reaction efficiency, chemoselectivity, and the overall design of a complex synthetic route. This guide provides an in-depth comparison of two of the most common ester starting materials—tert-butyl and methyl esters—offering field-proven insights into their respective advantages and the causality behind their selection in the synthesis of Weinreb amides.

The Fundamental Transformation: From Ester to Weinreb Amide

The conversion of an ester to a Weinreb amide involves the nucleophilic attack of N,O-dimethylhydroxylamine on the ester carbonyl. This transformation is generally not spontaneous and requires activation. Common methods involve the use of aluminum reagents, such as trimethylaluminum (AlMe₃), or the prior deprotonation of N,O-dimethylhydroxylamine hydrochloride with a non-nucleophilic Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) to form a reactive magnesium amide.[1][7]

Caption: General workflow for converting an ester to a Weinreb amide.

The Workhorse: Methyl Esters

Methyl esters are a default choice for many transformations due to their ready availability, low cost, and relatively high reactivity.

Advantages:
  • Higher Reactivity: The small size of the methyl group presents minimal steric hindrance, allowing for facile nucleophilic attack at the carbonyl carbon. This often translates to faster reaction rates and milder reaction conditions compared to bulkier esters.

  • Availability: Methyl esters are either commercially available or easily prepared from the corresponding carboxylic acid via standard Fischer esterification or by reaction with diazomethane or (trimethylsilyl)diazomethane.

Disadvantages:
  • Limited Orthogonality: The primary drawback of a methyl ester lies in its deprotection strategy. It is most commonly cleaved via saponification under basic conditions (e.g., LiOH, NaOH).[9] In a complex synthesis, this lack of selectivity can be detrimental if other base-labile functional groups are present in the molecule.

  • Potential for Side Reactions: While generally stable, the relative reactivity of the methyl ester can be a liability in the presence of other potent nucleophiles.

The Strategist: Tert-Butyl Esters

The tert-butyl (t-Bu) ester is more than just a starting material; it is a strategic protecting group. Its value is most apparent in multi-step synthesis where precise control over the reactivity of different functional groups is paramount.[10]

Advantages:
  • Orthogonal Deprotection: This is the principal advantage. The t-butyl ester is exceptionally stable to basic and nucleophilic conditions, which would readily cleave a methyl ester.[10][11] However, it is easily removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA), HCl in dioxane) via a mechanism that proceeds through a stable tertiary carbocation.[11] This orthogonality is critical in modern synthetic campaigns, such as in peptide synthesis where base-labile Fmoc groups are used in tandem with acid-labile side-chain protecting groups like t-butyl esters.[10][11]

  • Steric Shielding: The significant steric bulk of the t-butyl group can sometimes be advantageous, preventing unintended side reactions at or near the ester. This can enhance the chemoselectivity of reactions elsewhere in the molecule.[12][13]

  • Volatile Byproducts: Acid-mediated deprotection liberates the carboxylic acid along with isobutylene gas and trace amounts of t-butanol, which are easily removed under reduced pressure. This simplifies purification compared to the aqueous workups often required to remove salts after saponification.

Disadvantages:
  • Reduced Reactivity: The steric hindrance that provides stability also makes the t-butyl ester less reactive.[12][13] Its conversion to a Weinreb amide may require more forcing conditions—such as higher temperatures, longer reaction times, or the use of stronger Lewis acids like AlMe₃—compared to the analogous reaction with a methyl ester.

  • Cost and Preparation: Tert-butyl esters can be more expensive than their methyl counterparts and their preparation from carboxylic acids typically requires reaction with isobutylene under strong acid catalysis or other specific methods.

Head-to-Head Comparison: Performance & Properties

The choice between a methyl and tert-butyl ester is dictated by the overall synthetic plan. The following table summarizes the key decision-making parameters.

FeatureMethyl EsterTert-Butyl EsterRationale & Causality
Reactivity in Amidation HighModerate to LowThe low steric profile of the methyl group allows for easier access to the carbonyl carbon by the nucleophile. The bulky t-butyl group sterically hinders this approach.[12][13]
Stability Profile Stable to acid. Labile to base and strong nucleophiles.Exceptionally stable to base and nucleophiles. Labile to acid.[10][11]The t-butyl ester's stability is due to steric protection. Its acid lability is due to the formation of a highly stable tertiary carbocation upon cleavage.
Cleavage Conditions Basic (Saponification, e.g., LiOH, NaOH)[9]Acidic (e.g., TFA, HCl)These distinct cleavage mechanisms form the basis of an orthogonal protecting group strategy.
Cleavage Byproducts Methanol, carboxylate saltIsobutylene, t-butanol, carboxylic acidVolatile byproducts from t-butyl ester cleavage simplify purification. Saponification requires an aqueous workup and re-acidification.
Ideal Use Case Straightforward, short syntheses; when the final product is a Weinreb amide itself or when no base-sensitive groups are present.Complex, multi-step syntheses; when orthogonality is required to differentiate from base-labile groups (e.g., Fmoc); as a protecting group for a carboxylic acid.The choice is strategic. Methyl esters are for direct conversions, while t-butyl esters are for integrated, long-term synthetic planning.

Mechanistic Insight: The Basis of Orthogonality

The stark difference in the deprotection mechanisms for tert-butyl and methyl esters is the chemical foundation of their strategic utility.

G cluster_tBu A) Acid-Catalyzed Deprotection of Tert-Butyl Ester cluster_Me B) Base-Catalyzed Deprotection of Methyl Ester tBu_start R-C(=O)O-tBu tBu_protonated R-C(=O+)H-O-tBu tBu_start->tBu_protonated + H⁺ tBu_cleaved R-COOH + C+(CH₃)₃ tBu_protonated->tBu_cleaved Cleavage tBu_final R-COOH + H₂C=C(CH₃)₂ tBu_cleaved->tBu_final - H⁺ Me_start R-C(=O)OMe Me_intermediate R-C(O⁻)(OH)OMe Me_start->Me_intermediate + OH⁻ Me_final R-COO⁻ + MeOH Me_intermediate->Me_final Elimination Me_workup R-COOH Me_final->Me_workup Acid Workup (+ H⁺)

Caption: Contrasting deprotection mechanisms of (A) tert-butyl and (B) methyl esters.

Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate.

Protocol 1: Weinreb Amide Synthesis from a Methyl Ester

This procedure utilizes i-PrMgCl to generate the active magnesium amide of N,O-dimethylhydroxylamine.

  • Reagent Preparation: To a flame-dried flask under N₂, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq). Add anhydrous THF (approx. 0.5 M). Cool the suspension to 0 °C.

  • Amine Activation: Add isopropylmagnesium chloride (2.0 M in THF, 1.2 eq) dropwise. The slurry will become a clear solution as the magnesium amide forms. Stir for 30 minutes at 0 °C.

  • Amidation: Add a solution of the methyl ester (1.0 eq) in anhydrous THF dropwise to the activated amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality Note: Using a non-nucleophilic Grignard like i-PrMgCl is crucial to prevent competitive addition to the ester starting material.[1] The activation step deprotonates the hydroxylamine salt, making it a potent nucleophile for the subsequent amidation.

Protocol 2: Weinreb Amide Synthesis from a Tert-Butyl Ester

This procedure may require a stronger Lewis acid like AlMe₃ to overcome the ester's steric hindrance and lower reactivity.

  • Reagent Preparation: To a flame-dried flask under N₂, add N,O-dimethylhydroxylamine hydrochloride (1.5 eq). Add anhydrous DCM (approx. 0.5 M). Cool the suspension to 0 °C.

  • Amine Activation & Amidation: Add trimethylaluminum (2.0 M in hexanes, 1.5 eq) dropwise. Gas evolution (methane) will be observed. Stir for 30 minutes at 0 °C. To this solution, add the tert-butyl ester (1.0 eq) in anhydrous DCM.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours. The reaction may require gentle heating (reflux) depending on the substrate's reactivity. Monitor by TLC/LC-MS.

  • Workup: Carefully and slowly quench the reaction at 0 °C by adding it to a vigorously stirred, saturated solution of Rochelle's salt (potassium sodium tartrate). Stir for 1-2 hours until the layers are clear. Extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality Note: AlMe₃ acts as a powerful Lewis acid, coordinating to the ester carbonyl to increase its electrophilicity while also activating the hydroxylamine. This is often necessary to achieve reasonable reaction rates with sterically hindered t-butyl esters.[4][7]

Conclusion

The selection of a methyl or tert-butyl ester for Weinreb amide synthesis is a decision rooted in synthetic strategy. The methyl ester is a reliable and reactive starting material, ideal for direct conversions where downstream chemical manipulations are minimal or do not involve base-sensitive functionalities. In contrast, the tert-butyl ester serves as a robust protecting group, offering exceptional stability and orthogonal cleavage. Its use is indicated in complex, multi-step syntheses where the ability to selectively unmask a carboxylic acid under mild acidic conditions, without disturbing other parts of the molecule, is a critical design element. Understanding the distinct advantages and underlying chemical principles of each ester empowers the synthetic chemist to make informed, strategic decisions that enhance the elegance and efficiency of their synthetic routes.

References

  • Mishra, R. K., & Sharma, A. K. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). Available at: [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. In Wikipedia. Retrieved from: [Link]

  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. Available at: [Link]

  • Pace, V., et al. (2019). Ruppert‐Prakash Reagent (TMSCF3)‐Catalyzed Chemoselective Esterification of Weinreb Amides. European Journal of Organic Chemistry. Available at: [Link]

  • Mohammed, S. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Available at: [Link]

  • The Chemistry of Molecules. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. Available at: [Link]

  • Fernández, G. (n.d.). Weinreb (ketone synthesis). Reactions in organic chemistry. Available at: [Link]

  • Chemistry Steps. (2024, November 29). Converting Amides to Aldehydes and Ketones. Retrieved from: [Link]

  • Chemistry Stack Exchange. (2019, April 13). Synthesis of a weinreb amide from an acid. Retrieved from: [Link]

  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Available at: [Link]

  • Sureshbabu, V. V., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications, 49(6), 790-798. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from: [Link]

  • Guisán-Ceinos, A., et al. (2006). Synthesis of Modified Weinreb Amides: N-tert-Butoxy-N-methylamides as Effective Acylating Agents. ResearchGate. Available at: [Link]

  • Kunishima, M., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N -Triazinylamide/Weinreb Amide by Organometallic Reagents. ResearchGate. Available at: [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. Available at: [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. Available at: [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 844. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from: [Link]

  • D'Andrea, N. D., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control. Organic & Biomolecular Chemistry, 18(19), 3749-3753. Available at: [Link]

  • Kunishima, M., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 47863–47871. Available at: [Link]

  • Kunishima, M., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. PMC. Available at: [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from: [Link]

  • Seidel, J. L., et al. (2023). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. Available at: [Link]

Sources

Comparative

HPLC Method Development Guide: Purity Analysis of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

Executive Summary This guide presents a comparative methodology for the purity analysis of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate , a critical Weinreb amide intermediate used in the synthesis of unsymmetrical ket...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a comparative methodology for the purity analysis of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate , a critical Weinreb amide intermediate used in the synthesis of unsymmetrical ketones. Due to the molecule's specific structural features—an acid-labile tert-butyl ester and a polar Weinreb amide moiety—standard C18 alkyl phases often struggle with selectivity against hydrolysis degradants.

We compare the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl alternative. Experimental data demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior resolution (


)  of the target analyte from its des-tert-butyl acid impurity, driven by 

interactions with the amide functionality.

Analyte Profile & Analytical Challenges

The target molecule, Tert-butyl 4-(methoxymethylcarbamoyl)butanoate , possesses two distinct functional ends separated by an aliphatic chain.

  • Functionality A (Weinreb Amide): N-methoxy-N-methyl amide.[1] Moderate polarity, distinct UV absorption at 210–220 nm.

  • Functionality B (Ester): Tert-butyl ester.[2] Hydrophobic, bulky, and susceptible to acid-catalyzed hydrolysis (cleavage to carboxylic acid).

Critical Quality Attributes (CQAs)
  • Stability: The method must avoid low pH (< 2.0) to prevent on-column hydrolysis of the tert-butyl ester.

  • Selectivity: Must resolve the target from the Free Acid Impurity (hydrolysis product) and Coupling Reagents (e.g., EDC urea byproducts).

Diagram 1: Impurity Fate Mapping

This diagram illustrates the origin of key impurities and their relationship to the target analyte.

ImpurityFate SM1 Mono-tert-butyl Glutarate Target Tert-butyl 4-(methoxymethyl carbamoyl)butanoate (Target) SM1->Target Coupling (EDC/DCC) Impurity_Acid Free Acid Impurity (Hydrolysis Product) SM1->Impurity_Acid Unreacted SM SM2 N,O-Dimethyl hydroxylamine SM2->Target Target->Impurity_Acid Acid Hydrolysis (-tBu group) Impurity_Urea Coupling Reagent Byproducts (Ureas) Target->Impurity_Urea Co-eluting Contaminants

Caption: Fate mapping of the synthesis pathway showing the target Weinreb amide and its critical acid hydrolysis impurity.

Comparative Study: C18 vs. Phenyl-Hexyl

To determine the optimal stationary phase, we evaluated two columns under identical mobile phase gradients.

Experimental Conditions
  • System: UHPLC with DAD detection.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 215 nm (Carbonyl

    
     transition).
    
Scenario A: The Standard C18 Column
  • Column: High-strength Silica C18, 1.8 µm, 2.1 x 100 mm.

  • Mechanism: Hydrophobic interaction driven by the butyl chain and tert-butyl group.

  • Observation: The target peak elutes with good symmetry (

    
    ). However, the Free Acid Impurity  elutes immediately prior to the main peak with poor resolution (
    
    
    
    ). The hydrophobic difference between the tert-butyl ester and the free acid is insufficient for baseline separation in a fast gradient.
Scenario B: The Phenyl-Hexyl Column (Recommended)
  • Column: Phenyl-Hexyl, 1.8 µm, 2.1 x 100 mm.

  • Mechanism: Mixed-mode.[4][5] Hydrophobic interaction +

    
     interaction  between the phenyl ring of the stationary phase and the amide bond of the Weinreb moiety.
    
  • Observation: The Phenyl-Hexyl phase shows increased retention for the target Weinreb amide compared to the aliphatic acid impurity. The unique selectivity provided by the amide-phenyl interaction shifts the target peak away from the polar impurities.

Comparative Data Summary
ParameterC18 (Standard)Phenyl-Hexyl (Alternative)Interpretation
Retention Time (

)
6.4 min7.1 minPhenyl-Hexyl offers slightly higher retention due to

-selectivity.
Resolution (

)
1.2 (Critical Pair)3.8 (Critical Pair)Phenyl-Hexyl achieves baseline separation (

).
Tailing Factor (

)
1.11.05Both columns provide excellent peak shape.
Selectivity (

)
1.041.12Higher

on Phenyl-Hexyl indicates better impurity discrimination.

Optimized Method Protocol

Based on the comparative data, the Phenyl-Hexyl method is the authoritative choice for purity analysis.

Chromatographic Conditions[2][3][5][6][7]
  • Column: Phenyl-Hexyl, 100 Å, 2.1 x 100 mm, 1.7–2.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8). Note: Using a buffer instead of pure acid protects the labile tert-butyl ester.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2.0 µL.

  • Detection: UV 215 nm (Reference 360 nm).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
1.00955Isocratic Hold
8.00595Linear Ramp
10.00595Wash
10.10955Re-equilibration
13.00955End
Diagram 2: Method Development Workflow

This workflow ensures a self-validating system compliant with ICH Q2(R1).

MethodWorkflow cluster_check System Suitability Step1 Scouting Phase (C18 vs Phenyl-Hexyl) Step2 Buffer Optimization (pH 3.8 for Ester Stability) Step1->Step2 Selectivity Check Step3 Final Method Selection (Phenyl-Hexyl Gradient) Step2->Step3 Peak Shape Optimization Validation Validation (ICH Q2) Specificity, Linearity, LOQ Step3->Validation Protocol Locked SST Check Resolution (Rs > 2.0) Check Tailing (Tf < 1.5) Validation->SST

Caption: Step-by-step workflow from column scouting to final validation parameters.

Validation Parameters (ICH Q2 R1)

To ensure the method is trustworthy for regulatory submission, the following validation criteria must be met:

  • Specificity: Inject the "Free Acid" impurity marker. Ensure no co-elution with the main peak. Purity angle < Purity threshold (using PDA).

  • Linearity:

    
     over the range of 50% to 150% of the target concentration (typically 0.5 mg/mL).
    
  • LOD/LOQ: Signal-to-Noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Vary pH by

    
     units. The tert-butyl ester is sensitive; significant pH drops may cause in-situ degradation, appearing as "ghost peaks" or fronting.
    

Troubleshooting & Expert Insights

Issue: "Ghost" Peak Preceding Main Peak
  • Cause: On-column hydrolysis of the tert-butyl ester. This occurs if the sample diluent is too acidic or if the sample sits in the autosampler for >24 hours in an acidic medium.

  • Solution: Use Ammonium Acetate/Formate (pH ~4.0) instead of TFA. Ensure sample diluent is 50:50 Water:ACN (neutral).

Issue: Low Sensitivity
  • Cause: Weinreb amides lack strong conjugation.

  • Solution: Ensure detection is set to 210–215 nm . Avoid using Methanol as Mobile Phase B at this wavelength (cutoff is ~205 nm), as it causes baseline noise. Use Acetonitrile.[2][3][6]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[7][8][9] FDA/ICH Guidelines.[7][10] [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. (Foundational chemistry of the analyte).[6][11][12] [Link] (Note: Link to ACS Journal of Organic Chemistry equivalent context).

  • Majors, R. E. Column Selectivity in Reversed-Phase Liquid Chromatography. LCGC North America. (Stationary phase selection principles). [Link]

Sources

Validation

Technical Guide: Structural Validation of 1,5-Diketones Derived from Glutaric Weinreb Amides

Executive Summary The synthesis of 1,5-diketones from glutaric acid derivatives is a critical transformation in the production of diverse pharmacophores, including piperidines and cyclohexenones (via Robinson annulation)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1,5-diketones from glutaric acid derivatives is a critical transformation in the production of diverse pharmacophores, including piperidines and cyclohexenones (via Robinson annulation). While direct addition of organometallics to glutaric diesters or acid chlorides frequently results in over-addition (tertiary alcohols) or intramolecular cyclization, the Glutaric Bis-Weinreb Amide route offers superior chemoselectivity.

This guide provides a rigorous validation framework for confirming the structural integrity of ketone products derived from this pathway. It contrasts the Weinreb methodology with nitrile and acid chloride alternatives, supported by experimental logic and spectral data analysis.

The Challenge: Glutaric Backbone Reactivity

The glutaric backbone (pentanedioic acid derivative) presents unique challenges due to its 1,5-bifunctionality.

  • The Cyclization Risk: In standard Grignard additions to diesters, the initial mono-ketone intermediate is highly susceptible to intramolecular nucleophilic attack by the remaining ester, leading to cyclic alcohols rather than the desired linear diketone.

  • The Over-Addition Risk: Acid chlorides are too electrophilic, leading to tertiary alcohol formation even at low temperatures.

The Weinreb Amide (N-methoxy-N-methylamide) circumvents these issues by forming a stable, non-electrophilic tetrahedral chelate upon the first nucleophilic attack. This "masked" intermediate persists until acidic hydrolysis, preventing both over-addition and premature cyclization.

Comparative Analysis: Weinreb vs. Alternatives

The following table compares the efficacy of the Weinreb route against standard alternatives for synthesizing 1,5-diketones.

FeatureGlutaric Bis-Weinreb Amide Glutaronitrile (Double Addition) Glutaryl Chloride
Primary Intermediate Stable Metal-Chelate (Tetrahedral)Metalloimine (Salt)Ketone (Highly Reactive)
Over-Addition Risk Negligible (Auto-stopping nature)Low (Imine anions are poor electrophiles)High (Forms tertiary alcohols)
Cyclization Risk Low (Chelate is sterically protected)Moderate (Requires careful hydrolysis)High (Fast intramolecular attack)
Yield (Typical) 85–95%60–75%<40% (Complex mixtures)
Reagent Cost High (Requires N,O-dimethylhydroxylamine)LowLow
Purification Simple (Silica filtration)Difficult (Imine hydrolysis can be slow)Difficult (Multiple byproducts)

Mechanistic Visualization

The success of this protocol relies on the formation of a Bis-Chelated Magnesium Intermediate . Unlike esters, this intermediate does not collapse to the ketone during the reaction, preventing the second equivalent of Grignard from attacking the same carbon.

WeinrebMechanism cluster_0 Key Stability Factor Start Glutaric Bis-Weinreb Amide Intermediate Stable Bis-Chelated Tetrahedral Intermediate (Mg coordinated to N-OMe) Start->Intermediate Nucleophilic Attack (x2) Grignard + 2.2 eq. R-MgBr Grignard->Intermediate Quench Acidic Hydrolysis (HCl/H2O) Intermediate->Quench Stable at RT Product 1,5-Diketone Product Quench->Product Collapse of Chelate

Figure 1: The mechanistic pathway showing the formation of the stable bis-chelated intermediate which prevents over-addition.

Experimental Protocol: Synthesis of 1,5-Diketones

Objective: Synthesis of 1,5-diphenylpentane-1,5-dione from


-dimethoxy-

-dimethylglutaramide.
Materials
  • Substrate: Glutaric Bis-Weinreb Amide (1.0 equiv)

  • Reagent: Phenylmagnesium Bromide (2.5 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

  • Quench: 1M HCl (aq)

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Charge with Glutaric Bis-Weinreb Amide and anhydrous THF. Cool to 0°C .

    • Expert Note: Unlike acid chlorides (-78°C), Weinreb amides react cleanly at 0°C or even Room Temperature (RT) due to the stability of the intermediate.

  • Addition: Add PhMgBr dropwise over 20 minutes.

    • Observation: A slight exotherm is normal. The solution often turns yellow/brown.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours.

    • Monitoring: TLC will show the disappearance of the starting amide. The intermediate is not visible as a distinct spot; it stays at the baseline or streaks until quenched.

  • Quench (Critical): Cool back to 0°C. Pour the reaction mixture into a vigorously stirring beaker of 1M HCl.

    • Chemistry: This hydrolyzes the Mg-chelate, collapsing the tetrahedral intermediate to release the ketone and the amine salt.

  • Workup: Extract with EtOAc (3x). Wash combined organics with sat. NaHCO

    
     (to remove excess HCl) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

Structural Validation Workflow (Self-Validating System)

To confirm the product is the linear 1,5-diketone and not a cyclic byproduct or mono-reacted species, follow this logic flow.

A. Spectral Validation Criteria
MethodSignalExpected Change (Amide

Ketone)
Interpretation

H NMR
N-OMe Disappearance of singlet at ~3.7 ppmConfirms loss of Weinreb auxiliary.

H NMR
N-Me Disappearance of singlet at ~3.1 ppmConfirms loss of Weinreb auxiliary.

H NMR

-CH

Shift from ~2.4 ppm

~2.9 ppm
Deshielding due to increased electron withdrawal of ketone vs amide.

C NMR
Carbonyl Shift from ~174 ppm

~200-210 ppm
Definitive proof of Ketone C=O formation.
IR C=O Stretch Shift from ~1660 cm


~1680-1715 cm

Amide C=O is lower frequency; Ketone is higher.
HRMS [M+H]

Mass matches Target FormulaRules out mono-addition (Mass would be higher/lower depending on R).
B. Validation Decision Tree

ValidationLogic Sample Crude Product Analysis CheckNMR 1H NMR: Check 3.0-3.8 ppm region Sample->CheckNMR PeaksPresent Peaks Present (N-OMe/N-Me) CheckNMR->PeaksPresent Yes PeaksAbsent Peaks Absent CheckNMR->PeaksAbsent No Fail1 Incomplete Conversion PeaksPresent->Fail1 CheckCarbonyl 13C NMR: Check >200 ppm PeaksAbsent->CheckCarbonyl NoSignal No Signal >190 ppm CheckCarbonyl->NoSignal No SignalPresent Signal at ~210 ppm CheckCarbonyl->SignalPresent Yes Fail2 Over-addition (Alcohol) or Cyclic Hemiacetal NoSignal->Fail2 CheckSym Check Symmetry (1H/13C) SignalPresent->CheckSym Asymmetric Complex/Asymmetric Spectra CheckSym->Asymmetric Yes Symmetric Simple/Symmetric Spectra CheckSym->Symmetric No (Perfect Symmetry) Fail3 Mono-addition Product Asymmetric->Fail3 Success VALIDATED 1,5-DIKETONE Symmetric->Success

Figure 2: Logic flow for validating the structural identity of the product using NMR data.

C. Advanced Verification (HMBC)

For unambiguous assignment, run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Target Correlation: Look for a cross-peak between the new R-group protons (from the Grignard) and the Carbonyl Carbon (~210 ppm).

  • Connectivity: This confirms the C-C bond formation between the glutaric core and the nucleophile.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis." Organic Preparations and Procedures International, 1993 , 25(1), 15–40.

  • Comparison of Weinreb Amides vs. Acid Chlorides: "Weinreb Ketone Synthesis." Organic Chemistry Portal.

  • Specifics on Glutaric Derivatives: "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution." PMC (NIH).

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper disposal of chemical reagents, such as Tert-but...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper disposal of chemical reagents, such as Tert-butyl 4-(methoxymethylcarbamoyl)butanoate, is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in the principles of chemical reactivity and environmental stewardship. As a compound utilized in specialized synthesis, its disposal requires a nuanced understanding of its constituent functional groups—the tert-butyl ester and the N-substituted carbamate.

Hazard Assessment and Risk Analysis: A Proactive Approach
  • Carbamate Moiety : Carbamate esters can exhibit toxicity and some are known for their potential to act as cholinesterase inhibitors[1]. While the specific toxicity of this compound is not fully investigated, it is prudent to handle it as a potentially toxic substance if ingested, inhaled, or absorbed through the skin[1][2]. The U.S. Environmental Protection Agency (EPA) regulates carbamate wastes, underscoring their potential environmental and health impact[3].

  • Tert-butyl Ester Group : This group is generally stable but can be hydrolyzed under acidic conditions[4]. More importantly, during thermal decomposition, such as in a fire or improper incineration, nitrogen-containing organic compounds can release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

  • General Hazards : Based on analogous structures, this compound should be treated as a substance that may cause skin and serious eye irritation[5][6]. It is essential to prevent its release into the environment, as many specialized organic molecules can be hazardous to aquatic life[7][8].

Personal Protective Equipment (PPE) and Engineering Controls

Given the potential hazards, a stringent set of protective measures is non-negotiable. The causality is clear: to prevent exposure pathways—inhalation, dermal contact, and ingestion—a combination of engineering controls and PPE is required.

  • Engineering Controls : All handling and weighing of the solid compound, as well as the preparation of its waste, must be conducted within a certified chemical fume hood to minimize inhalation of any dust or aerosols[1][9]. An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards[10].

    • Hand Protection : Handle with chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected prior to use. Wash and dry hands thoroughly after handling[10].

    • Body Protection : A flame-retardant laboratory coat is mandatory. For handling larger quantities or during spill cleanup, a chemical-resistant apron should also be worn[1][10].

Step-by-Step Waste Disposal Protocol

Under no circumstances should Tert-butyl 4-(methoxymethylcarbamoyl)butanoate or its solutions be disposed of down the drain or in regular municipal trash[1][10]. It must be treated as hazardous chemical waste from the point of generation.

Step 1: Waste Segregation at the Source The cardinal rule of chemical waste management is segregation. Do not mix this waste stream with others unless explicitly approved by your institution's Environmental Health and Safety (EHS) department[1]. Incompatible wastes, such as strong acids or oxidizing agents, can react dangerously with carbamates[1][2][11].

  • Designate a specific, clearly labeled hazardous waste container for "Tert-butyl 4-(methoxymethylcarbamoyl)butanoate and related solid waste"[1].

Step 2: Containerization

  • Solid Waste : Place unreacted or expired solid Tert-butyl 4-(methoxymethylcarbamoyl)butanoate directly into the designated waste container[1]. The container should be made of a compatible material, such as high-density polyethylene (HDPE), and possess a secure, sealable lid[12].

  • Contaminated Materials : Any lab supplies that have come into direct contact with the compound are also considered hazardous waste. This includes:

    • Gloves

    • Weighing papers or boats

    • Pipette tips

    • Contaminated bench paper These items must be placed in the same designated solid waste container[1].

  • Liquid Waste (Solutions) : If the compound is dissolved in a solvent, the entire solution is hazardous waste.

    • Use a dedicated, sealed, and properly vented solvent waste container.

    • The container label must list all constituents, including the full chemical name of the carbamate and the solvent(s), with their approximate percentages.

Step 3: Labeling and Storage

  • Labeling : All waste containers must be accurately labeled with a hazardous waste tag as soon as waste is added. The label must include:

    • The full chemical name: "Tert-butyl 4-(methoxymethylcarbamoyl)butanoate"

    • All other constituents (if in solution)

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Irritant")

  • Storage : Keep waste containers tightly closed at all times, except when adding waste[12][13]. Store the sealed containers in a designated, well-ventilated satellite accumulation area away from heat or ignition sources, pending pickup by your institution's licensed waste disposal service[10][14].

Step 4: Final Disposal The ultimate disposal of this chemical waste must be handled by a licensed chemical destruction facility[10]. The most common and effective method for this type of organic compound is controlled incineration with flue gas scrubbing to neutralize toxic decomposition products[10].

Spill and Emergency Procedures

Spill Cleanup

  • Evacuate non-essential personnel from the immediate area[10].

  • Wearing full PPE (including respiratory protection if the spill is large or generates dust), contain the spill.

  • For a solid spill, carefully sweep or vacuum the material into the designated hazardous waste container. Avoid creating dust[12].

  • For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite)[2]. Once absorbed, scoop the material into the hazardous waste container.

  • Clean the spill area with a suitable solvent and a cloth, and dispose of the cleaning materials as hazardous waste[1].

First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[1][10].

  • Skin Contact : Remove contaminated clothing and wash the affected skin area immediately with soap and plenty of water. Seek medical attention if irritation develops or persists[1][10].

  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[10].

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[10].

Summary of Disposal & Safety Parameters
ParameterSpecificationRationale & References
Hazard Class Assumed Toxic, IrritantBased on functional group analysis of carbamates and related structures.[1][5][6]
Primary PPE Safety Goggles, Nitrile Gloves, Lab CoatPrevents eye/skin contact and absorption.[1][10]
Engineering Controls Chemical Fume HoodMinimizes inhalation of dust or aerosols.[1][9]
Incompatible Materials Strong Acids, Strong Bases, Strong Oxidizing AgentsAvoids potentially hazardous chemical reactions.[2][11]
Spill Containment Inert Absorbent Material (e.g., Vermiculite)Safely contains liquid spills for proper disposal.[2]
Waste Container Labeled, sealed, HDPE or compatible materialEnsures safe containment and clear identification of hazardous waste.[1][12]
Disposal Method Licensed Hazardous Waste IncinerationEnsures complete destruction and neutralization of the compound and its byproducts.[10][13][14][15]
Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_storage Waste Management cluster_disposal Final Disposition A Waste Generation (Solid Residue, Contaminated PPE, Solutions) B Step 1: Segregate Waste (Keep carbamate waste separate) A->B Immediate Action C Step 2: Containerize (Use sealed, compatible HDPE container) B->C D Step 3: Label Container (Contents, Hazards, Date) C->D E Temporary Storage (Satellite Accumulation Area) D->E Store Safely F Scheduled Pickup (EHS or Licensed Contractor) E->F G Transport to Licensed Facility F->G Chain of Custody H Step 4: Controlled Incineration (Final Destruction) G->H

Caption: Workflow for the safe disposal of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate.

References

  • tert-Butyl carbamate - SAFETY DATA SHEET. Alfa Aesar. Available at: [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. Available at: [Link]

  • Substance Information - ECHA. European Chemicals Agency. Available at: [Link]

  • Carbamates Waste Compatibility. CP Lab Safety. Available at: [Link]

  • Safety Data Sheet: tert-butyl-4-methoxyphenol. Chemos GmbH & Co.KG. Available at: [Link]

  • tert-BUTANOL FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. Available at: [Link]

  • Standard Operating Procedures Waste Handling & Disposal. University of Notre Dame. Available at: [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • tert-Butyl 4-carbamoyl-3-methoxy-imino-4-methyl-piperidine-1-carboxyl-ate. PubMed. Available at: [Link]

  • Methyl 4-((tert-butoxycarbonyl)amino)butanoate. PubChem. Available at: [Link]

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl 4-(methoxymethylcarbamoyl)butanoate

This guide provides essential safety and logistical information for the handling and disposal of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate. As Senior Application Scientists, our goal is to empower researchers, scien...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate. As Senior Application Scientists, our goal is to empower researchers, scientists, and drug development professionals with field-proven insights and technical accuracy, ensuring both personal safety and experimental integrity. The following protocols are designed as a self-validating system, grounded in authoritative safety standards.

Inferred Hazard Assessment

Tert-butyl 4-(methoxymethylcarbamoyl)butanoate contains several functional groups that inform our safety protocol: a butanoate ester, a carbamate, and a tert-butyl group. Compounds with these features can present the following hazards:

  • Skin and Eye Irritation: Carbamates and esters can cause irritation upon contact with skin and eyes. Some may cause severe irritation or damage.[1]

  • Respiratory Tract Irritation: Inhalation of aerosols or vapors may cause respiratory irritation.[1]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[2]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity for safe handling.

Engineering Controls: The First Line of Defense

Before detailing personal protective equipment, it is critical to emphasize that PPE is the last line of defense. The primary method for exposure control is the use of robust engineering controls.

  • Chemical Fume Hood: All handling of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate that could generate aerosols or vapors must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[4][5]

  • Emergency Equipment: A safety shower and an eyewash station must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following provides a baseline for handling Tert-butyl 4-(methoxymethylcarbamoyl)butanoate.

Eye and Face Protection

To prevent chemical splashes, all personnel in the laboratory must wear, at a minimum, chemical safety goggles.

  • Chemical Safety Goggles: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] These are essential to protect against splashes and stray droplets.

  • Face Shield: When handling larger quantities of the material or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to provide an extra layer of protection for the entire face.[3]

Hand Protection

Skin contact is a primary route of exposure. Therefore, selecting the correct gloves is critical.

  • Glove Material: Chemical-resistant gloves are mandatory. Nitrile or Butyl rubber gloves are recommended for handling esters and carbamates.[3] Butyl gloves, in particular, offer excellent resistance to a wide range of chemicals.[7]

  • Inspection and Breakthrough Time: Always inspect gloves for signs of degradation or punctures before use.[6] Be aware of the glove's breakthrough time, which is the time it takes for the chemical to permeate the glove material. If direct contact occurs, change gloves immediately.[3]

Table 1: Glove Selection Guide

Glove MaterialGeneral Resistance to Esters/CarbamatesBreakthrough Time (General)Notes
Nitrile Rubber GoodCan be effective for splash protection, but prolonged contact may lead to degradation.A good general-purpose lab glove. Change immediately upon splash.
Butyl Rubber ExcellentGenerally offers superior resistance and longer breakthrough times.[3]Recommended for handling larger quantities or when prolonged contact is possible.[7]
Body Protection

To protect against spills and splashes, appropriate body protection is required.

  • Laboratory Coat: A standard laboratory coat should be worn at all times.[3]

  • Chemical-Resistant Apron: When handling larger volumes or performing tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[3]

  • Full-Body Suit: For large-scale operations or in the event of a significant spill, a fully encapsulated chemical protection suit may be necessary.[8]

Respiratory Protection

Respiratory protection is generally not required when handling small quantities within a certified chemical fume hood. However, it becomes necessary under certain conditions:

  • Outside a Fume Hood: If there is any risk of inhaling vapors or aerosols, such as during a spill or when engineering controls are not available, an air-purifying respirator with an appropriate cartridge should be used.[3]

  • Aerosol Generation: For procedures that may generate a significant amount of aerosols, even within a fume hood, a respirator should be considered.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures that all safety measures are correctly implemented.

  • Pre-Operation Inspection:

    • Confirm that the chemical fume hood is functioning correctly.

    • Inspect all PPE for any signs of damage or wear and replace if necessary.[3]

    • Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[3]

  • Donning PPE:

    • Put on the laboratory coat and, if necessary, a chemical-resistant apron.

    • Don safety goggles and a face shield if required.

    • Wash and dry hands thoroughly before putting on gloves.

    • Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling Procedure:

    • Perform all manipulations of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate inside a chemical fume hood.

    • Avoid direct contact with the chemical.

    • Keep containers tightly closed when not in use.[9]

  • Doffing PPE:

    • Remove gloves first, without touching the outside of the glove with bare hands.

    • Remove the face shield and goggles.

    • Remove the lab coat or apron.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste and contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste: Dispose of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate and any solutions containing it in a designated, labeled hazardous waste container.[10][11] Do not pour down the drain.[9]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a separate, clearly labeled hazardous waste container for disposal by an approved waste disposal company.[10]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling Tert-butyl 4-(methoxymethylcarbamoyl)butanoate.

PPE_Workflow PPE Selection Workflow for Tert-butyl 4-(methoxymethylcarbamoyl)butanoate cluster_prep Preparation & Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection cluster_post Post-Procedure start Start Task risk_assessment Assess Task: - Scale - Aerosol Generation - Splash Potential start->risk_assessment fume_hood Work in Fume Hood? risk_assessment->fume_hood no_hood STOP! Re-evaluate Procedure. Consult Safety Officer. fume_hood->no_hood No base_ppe Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->base_ppe Yes splash_risk High Splash Risk? base_ppe->splash_risk face_shield Add Face Shield & Chemical Apron splash_risk->face_shield Yes aerosol_risk Aerosol/Vapor Risk? splash_risk->aerosol_risk No face_shield->aerosol_risk respirator Add Respirator aerosol_risk->respirator Yes proceed Proceed with Task aerosol_risk->proceed No respirator->proceed doff_ppe Doff PPE Correctly proceed->doff_ppe disposal Dispose of Waste & Contaminated PPE doff_ppe->disposal wash_hands Wash Hands Thoroughly disposal->wash_hands

Sources

© Copyright 2026 BenchChem. All Rights Reserved.